3-Chloro-4-ethoxyaniline
Description
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Properties
IUPAC Name |
3-chloro-4-ethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTDPHIGJZLWSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60508830 | |
| Record name | 3-Chloro-4-ethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60508830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5211-02-9 | |
| Record name | 3-Chloro-4-ethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60508830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-4-ethoxyaniline: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-ethoxyaniline is a substituted aniline that serves as a valuable building block in organic synthesis, particularly within the pharmaceutical industry. Its unique substitution pattern, featuring a chlorine atom and an ethoxy group on the aniline ring, imparts specific physicochemical properties and reactivity that make it an attractive starting material for the development of complex molecular architectures. This guide provides a comprehensive overview of this compound, covering its chemical and physical properties, robust synthesis methodologies, critical safety information, and its emerging role in the synthesis of targeted therapeutics.
Core Compound Information: this compound
Molecular Formula: C₈H₁₀ClNO[3]
Molecular Weight: 171.62 g/mol [3]
Physicochemical Properties
| Property | This compound (Predicted/Inferred) | 3-Chloro-4-methoxyaniline (Experimental) | 4-Ethoxyaniline (Experimental) |
| Appearance | Likely a solid at room temperature, potentially off-white to beige crystalline powder. | Off-white to beige solid.[4] | Colorless liquid; turns red to brown on exposure to air.[5] |
| Melting Point | Data not available. | 50-55 °C. | 2-5 °C. |
| Boiling Point | Data not available. | Not readily available. | 250 °C. |
| Solubility | Expected to have low solubility in water and good solubility in polar organic solvents like ethanol, methanol, and acetone.[4] | Moderately soluble in water; more soluble in polar organic solvents.[4] | Soluble in organic solvents. |
| LogP (Octanol/Water) | 2.32 (Predicted).[3] | 1.57 (Experimental). | 1.24 (Experimental).[5] |
The predicted LogP value of 2.32 for this compound suggests a moderate level of lipophilicity, a key parameter in drug design influencing absorption, distribution, metabolism, and excretion (ADME) properties.
Synthesis of this compound
The most common and industrially scalable route for the synthesis of substituted anilines like this compound is the reduction of the corresponding nitroarene. In this case, the precursor would be 3-chloro-4-ethoxynitrobenzene. Two primary methods are widely employed for this transformation: Béchamp reduction using iron in an acidic medium and catalytic hydrogenation.
Method 1: Béchamp Reduction (Iron/Acetic Acid)
This classical method is cost-effective and highly efficient for the reduction of a wide range of nitroarenes. The reaction involves the use of iron powder in the presence of a weak acid, such as acetic acid or hydrochloric acid.
Reaction Scheme:
General reaction scheme for the reduction of 3-chloro-4-ethoxynitrobenzene.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-chloro-4-ethoxynitrobenzene (1 equivalent) in a mixture of ethanol and water (e.g., a 2:1 or 3:1 ratio).
-
Addition of Reagents: To the stirred suspension, add iron powder (approximately 3-4 equivalents).
-
Initiation: Slowly add glacial acetic acid (a catalytic amount to 1 equivalent) to the mixture. The reaction is often exothermic and may begin to reflux on its own.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting nitro compound is completely consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Neutralize the aqueous residue with a base such as sodium bicarbonate or sodium hydroxide, and then extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Method 2: Catalytic Hydrogenation
Catalytic hydrogenation is a cleaner and often more efficient method for nitro group reduction, typically providing high yields and purity. This method, however, requires specialized equipment for handling hydrogen gas under pressure.
Reaction Scheme:
Catalytic hydrogenation of 3-chloro-4-ethoxynitrobenzene.
Experimental Protocol:
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 3-chloro-4-ethoxynitrobenzene (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) or platinum on carbon (Pt/C) to the solution.
-
Hydrogenation: Seal the vessel and purge it with nitrogen gas before introducing hydrogen gas to the desired pressure (typically 1-5 atm).
-
Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating until the hydrogen uptake ceases. Monitor the reaction by TLC or GC/MS.
-
Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which is often of high purity. Further purification can be achieved by recrystallization if necessary.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from analogous compounds such as 3-chloro-4-methoxyaniline and 4-ethoxyaniline suggest that it should be handled with care.
Potential Hazards:
-
Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation: May cause skin and eye irritation.
-
Allergenic Effects: May cause an allergic skin reaction.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A dust mask or respirator should be used when handling the solid material.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Protect from light.
Applications in Drug Discovery and Development
Substituted anilines are pivotal intermediates in the synthesis of a vast array of pharmaceuticals. The presence of chloro and alkoxy groups in this compound makes it a particularly interesting building block for kinase inhibitors and other targeted therapies.
Role as a Kinase Inhibitor Scaffold
Many kinase inhibitors, which are a cornerstone of modern cancer therapy, feature a substituted aniline moiety. This part of the molecule often forms key hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. The specific substitution pattern on the aniline ring can significantly influence the inhibitor's potency, selectivity, and pharmacokinetic properties.
For example, the structurally related 3-chloro-4-fluoroaniline is a crucial intermediate in the synthesis of the dual tyrosine kinase inhibitor, Lapatinib, which targets EGFR and HER2.[6] It is highly probable that this compound could be utilized in a similar fashion to generate novel kinase inhibitors with potentially different selectivity profiles or improved properties.
Synthetic utility of this compound in kinase inhibitor synthesis.
Use in the Synthesis of Other Bioactive Molecules
The versatile reactivity of the aniline and the specific electronic properties conferred by the chloro and ethoxy groups make this compound a suitable precursor for a range of other bioactive molecules, including those with potential applications as antibacterial, antiviral, or anti-inflammatory agents.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, the ethoxy group (a quartet and a triplet), and the amine protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the chloro, ethoxy, and amino groups.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the eight carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the ethoxy group, C=C stretching of the aromatic ring, and C-O and C-Cl stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of this compound and for monitoring reaction progress. A reverse-phase C18 column with a mobile phase consisting of an acetonitrile/water or methanol/water gradient is commonly used.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis from the corresponding nitroarene, combined with its unique electronic and structural features, makes it an attractive building block for the creation of novel therapeutic agents, particularly in the area of kinase inhibition. As the demand for more targeted and effective pharmaceuticals continues to grow, the importance of key intermediates like this compound is set to increase. This guide provides a solid foundation of its properties, synthesis, and potential applications to aid researchers and scientists in leveraging this compound for future innovations.
References
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An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-ethoxyaniline
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 3-Chloro-4-ethoxyaniline (CAS No. 5211-02-9), a substituted aniline of significant interest to researchers, scientists, and professionals in drug development. Given the limited availability of direct experimental data for this compound, this guide synthesizes known information with predictive analysis based on structurally analogous compounds. It offers a detailed examination of its molecular structure, solubility, lipophilicity, and spectral characteristics. Furthermore, this document furnishes detailed, standardized experimental protocols for the empirical determination of these key properties, empowering researchers to generate precise data in their own laboratories. This guide is intended to be a foundational resource, facilitating the effective use of this compound in medicinal chemistry and broader synthetic applications.
Introduction: The Strategic Importance of Substituted Anilines in Drug Discovery
Aniline and its derivatives are foundational scaffolds in modern medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1][2] Their versatility as synthetic intermediates and their ability to engage in key interactions with biological targets make them indispensable building blocks.[1][2] However, the aniline motif is also associated with metabolic liabilities, often leading to toxicological concerns.[3]
The strategic modification of the aniline core with substituents such as halogens and alkoxy groups is a cornerstone of drug design, aimed at modulating physicochemical properties to enhance efficacy, selectivity, and metabolic stability. The introduction of a chlorine atom, for instance, can influence a molecule's lipophilicity, binding interactions, and metabolic fate. Similarly, an ethoxy group can impact solubility and hydrogen bonding capacity. This compound, therefore, represents a compound with a tailored substitution pattern designed to leverage these effects for application in the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its successful application in drug discovery and development programs.
Molecular and Physicochemical Properties
Direct experimental data for this compound is not extensively published. The following sections provide a combination of known identifiers, predicted values, and comparative data from structurally similar compounds to offer a comprehensive profile.
Chemical Identity
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 5211-02-9 | [4] |
| Molecular Formula | C₈H₁₀ClNO | [4] |
| Molecular Weight | 171.62 g/mol | [4] |
| SMILES | CCOC1=C(C=C(C=C1)N)Cl | [5] |
| InChI | InChI=1S/C8H10ClNO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2,10H2,1H3 | [5] |
Predicted and Comparative Physicochemical Data
To provide a robust understanding of this compound's properties, the table below includes predicted values for the target compound and experimental data for structurally related analogues: 3-Chloro-4-methoxyaniline, 4-ethoxyaniline, and 3-chloroaniline. This comparative approach allows for informed estimations of the target compound's behavior.
| Property | This compound (Predicted/Comparative) | 3-Chloro-4-methoxyaniline (Experimental) | 4-Ethoxyaniline (Experimental) | 3-Chloroaniline (Experimental) |
| Melting Point (°C) | Estimated: 45-55 | 50-55[6] | 4[7] | -11 to -9[8] |
| Boiling Point (°C) | Estimated: >250 | - | 250[7] | 230-231[9] |
| Density (g/mL) | Estimated: ~1.2 | - | 1.06[7] | 1.206[8] |
| LogP (Octanol/Water) | 2.32 (Predicted)[4] | - | - | - |
| pKa | Estimated: 3.0-3.5 | - | - | 3.46[8] |
| Water Solubility | Predicted: Low to Moderate | Moderately soluble | Practically insoluble[10] | 6.8 g/L (20 °C) |
Causality Behind Estimated Properties:
-
Melting Point: The melting point of 3-Chloro-4-methoxyaniline is 50-55 °C.[6] The slightly larger ethoxy group in our target compound may lead to minor differences in crystal lattice packing, but the melting point is expected to be in a similar range.
-
Boiling Point: 4-ethoxyaniline and 3-chloroaniline have boiling points of 250 °C and 230-231 °C, respectively.[7][9] It is reasonable to predict that the combined molecular weight and polarity of this compound will result in a boiling point above 250 °C.
-
pKa: The pKa of anilines is influenced by the electronic effects of substituents. Both the chloro and ethoxy groups are electron-donating through resonance but the chloro group is electron-withdrawing through induction. The pKa of 3-chloroaniline is 3.46.[8] The additional electron-donating ethoxy group in the para position is expected to slightly increase the basicity (and thus pKa) compared to 3-chloroaniline, though the effect may be modest. Electron-donating substituents generally increase the pKa of anilines, while electron-withdrawing groups decrease it.[11][12][13][14][15]
Experimental Protocols for Physicochemical Characterization
The following sections provide standardized methodologies for the experimental determination of the key physicochemical properties of this compound.
Melting Point Determination
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting range.
Methodology:
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered.
-
Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column of 2-3 mm in height.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Measurement: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1-T2.
Caption: Workflow for UV-Visible Spectroscopy.
Principle: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The frequencies of these absorptions are characteristic of the functional groups present in the molecule.
Predicted Spectrum: The IR spectrum of this compound will display characteristic peaks for the amine, aromatic ring, and ether functional groups.
-
N-H Stretching: Two medium-intensity bands are expected in the range of 3350-3450 cm⁻¹ for the primary amine. [16]* C-H Stretching (Aromatic): Peaks will appear just above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Peaks will appear just below 3000 cm⁻¹ from the ethoxy group.
-
C=C Stretching (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region.
-
C-N Stretching (Aromatic): A strong band between 1250-1335 cm⁻¹. [16]* C-O Stretching (Ether): A strong, characteristic band in the 1200-1275 cm⁻¹ region for the aryl-alkyl ether. [17]* C-Cl Stretching: A band in the fingerprint region, typically below 800 cm⁻¹.
Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Setup: Ensure the ATR crystal is clean.
-
Background Scan: Record a background spectrum.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the IR spectrum.
-
Data Analysis: Identify and label the key absorption bands corresponding to the functional groups.
Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the behavior of atomic nuclei in a magnetic field. ¹H and ¹³C NMR are fundamental techniques for structural elucidation.
Predicted ¹H NMR Spectrum (in CDCl₃):
-
Aromatic Protons (3H): Three signals in the aromatic region (~6.5-7.0 ppm). The substitution pattern will lead to a specific splitting pattern (likely a doublet, a doublet of doublets, and another doublet).
-
Amine Protons (2H): A broad singlet (~3.5-4.5 ppm), the chemical shift of which is concentration and solvent-dependent.
-
-OCH₂- Protons (2H): A quartet around 4.0 ppm.
-
-CH₃ Protons (3H): A triplet around 1.4 ppm.
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
Aromatic Carbons (6C): Six distinct signals in the aromatic region (~115-150 ppm). The carbons attached to the nitrogen, chlorine, and oxygen will have characteristic chemical shifts.
-
-OCH₂- Carbon (1C): A signal around 64 ppm.
-
-CH₃ Carbon (1C): A signal around 15 ppm.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument is then "locked" onto the deuterium signal of the solvent and the magnetic field is "shimmed" to achieve homogeneity.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse programs.
-
Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and assign the chemical shifts and coupling constants for all signals in both spectra.
Safety and Handling
Substituted anilines should be handled with care, assuming they are toxic and potentially harmful upon inhalation, ingestion, or skin contact. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For disposal, follow local regulations for chemical waste.
Conclusion
This compound is a valuable building block for synthetic and medicinal chemistry, offering a unique combination of electronic and steric properties. While direct experimental data on its physicochemical properties are sparse, this guide provides a robust framework for its use by presenting predicted values, comparative data from structural analogues, and detailed experimental protocols for its characterization. The methodologies and data presented herein are intended to empower researchers to confidently incorporate this compound into their research and development endeavors, contributing to the advancement of new chemical entities with therapeutic potential.
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Dunn, A. D., & Norrie, G. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. Retrieved from [Link]
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4-ethoxyaniline - 156-43-4, C8H11NO, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). ChemSynthesis. Retrieved from [Link]
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Navigating the Chemical Landscape: Properties and Handling of 4-Ethoxyaniline. (n.d.). Medium. Retrieved from [Link]
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An In-depth Technical Guide to the Structural Analysis and Characterization of 3-Chloro-4-ethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-4-ethoxyaniline is a key chemical intermediate with significant applications in the pharmaceutical and dye industries. Its purity and structural integrity are paramount for the synthesis of high-quality downstream products. This technical guide provides a comprehensive overview of the analytical methodologies for the in-depth characterization of this compound. We will explore the theoretical basis and practical application of various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. This guide will serve as a valuable resource by detailing experimental protocols, interpreting spectral data, and providing a framework for the robust quality control of this important chemical compound.
Introduction: Significance of this compound
This compound, with the chemical formula C₈H₁₀ClNO, is a substituted aniline that serves as a crucial building block in organic synthesis.[1][2] Its molecular structure, featuring a chloro and an ethoxy group on the aniline ring, imparts specific reactivity and properties that are leveraged in the creation of more complex molecules. The precise location of these substituents is critical for the desired chemical transformations and the biological activity of the final products. Therefore, unambiguous structural confirmation and purity assessment are non-negotiable in a research and development setting.
This guide adopts the perspective of a Senior Application Scientist, focusing not just on the "what" but the "why" behind the analytical choices. We will delve into the causality of experimental design and data interpretation to provide a holistic understanding of the characterization process.
Molecular Structure and Physicochemical Properties
A foundational understanding of the molecule's properties is essential before delving into its spectral analysis.
| Property | Value | Source |
| CAS Number | 5211-02-9 | [1][3] |
| Molecular Formula | C₈H₁₀ClNO | [1] |
| Molecular Weight | 171.62 g/mol | [1] |
| Appearance | Solid | [4] |
| Purity | ≥98% (typical commercial grade) | [1] |
The arrangement of the substituents on the benzene ring dictates the electronic environment of each atom, which in turn governs the spectral output.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
¹H NMR Spectral Analysis
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the ethoxy group protons, and the amine protons. The chemical shifts (δ) are influenced by the electron-donating nature of the ethoxy and amino groups and the electron-withdrawing nature of the chloro group.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₃ (ethoxy) | ~1.4 | Triplet (t) | 3H |
| -CH₂ (ethoxy) | ~4.0 | Quartet (q) | 2H |
| -NH₂ | Variable (typically 3.5-4.5 in CDCl₃) | Broad Singlet (br s) | 2H |
| Aromatic H | ~6.6 - 7.2 | Multiplets (m) | 3H |
Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary based on solvent and concentration.
Causality Behind the Predictions:
-
The ethoxy group protons exhibit a characteristic triplet-quartet pattern due to spin-spin coupling between the methyl and methylene protons.
-
The amine protons often appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Their chemical shift is highly dependent on the solvent, concentration, and temperature.
-
The aromatic protons will appear as a complex set of multiplets due to their distinct electronic environments and coupling with each other. The exact splitting pattern can be predicted using advanced simulation, but is generally complex due to the substitution pattern.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -CH₃ (ethoxy) | ~15 |
| -CH₂ (ethoxy) | ~64 |
| Aromatic C-Cl | ~120-125 |
| Aromatic C-H | ~115-130 |
| Aromatic C-N | ~140-145 |
| Aromatic C-O | ~148-152 |
Note: These are approximate chemical shift ranges based on known substituent effects on benzene rings.
Experimental Protocol for NMR Analysis:
A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.
dot
Caption: Workflow for NMR analysis of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400-3300 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |
| 3080-3010 | C-H stretch | Aromatic |
| 2980-2850 | C-H stretch | Aliphatic (-CH₂, -CH₃) |
| 1620-1580 | C=C stretch | Aromatic Ring |
| 1520-1480 | N-H bend | Primary Amine (-NH₂) |
| 1250-1200 | C-O stretch (aryl-alkyl ether) | Ethoxy Group |
| 850-750 | C-H out-of-plane bend | Aromatic (substitution pattern) |
| 750-700 | C-Cl stretch | Chloro Group |
Experimental Protocol for FT-IR Analysis (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer a portion of the mixture to a pellet-forming die and apply pressure using a hydraulic press to form a thin, transparent pellet.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum should be run first and automatically subtracted.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (171.62 g/mol ). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks at m/z 171 and m/z 173, with a relative intensity ratio of approximately 3:1. This isotopic pattern is a key diagnostic feature for the presence of one chlorine atom.
-
Major Fragmentation Pathways:
-
Loss of an ethyl radical (-CH₂CH₃) from the ethoxy group.
-
Loss of an ethoxy radical (-OCH₂CH₃).
-
Loss of a chlorine atom (-Cl).
-
Cleavage of the C-N bond.
-
dot
Caption: Simplified proposed fragmentation pathway of this compound.
Experimental Protocol for GC-MS Analysis:
Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds like this compound.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The compound will be separated from any impurities based on its boiling point and interaction with the GC column.
-
MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer where it is ionized (typically by electron ionization) and the m/z of the resulting ions are detected.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region.
Expected UV-Vis Absorption Data:
Substituted anilines typically show two main absorption bands:
-
π → π* transition: An intense band usually below 250 nm.
-
n → π* transition: A less intense band at longer wavelengths, often above 280 nm.
The exact position and intensity of these bands (λmax) are influenced by the substituents on the aromatic ring and the solvent used for the analysis.
Experimental Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to give a maximum absorbance reading between 0.1 and 1.
-
Spectral Acquisition: Use a quartz cuvette to hold the sample. Record a baseline spectrum of the pure solvent first. Then, record the absorption spectrum of the sample over the desired wavelength range (e.g., 200-400 nm).
Conclusion: A Multi-faceted Approach to Structural Verification
The comprehensive characterization of this compound requires a synergistic approach, employing a suite of spectroscopic techniques. NMR spectroscopy provides the definitive structural map, FT-IR confirms the presence of key functional groups, mass spectrometry verifies the molecular weight and provides fragmentation clues, and UV-Vis spectroscopy probes the electronic structure. By integrating the data from these complementary methods, researchers and drug development professionals can ensure the identity, purity, and structural integrity of this vital chemical intermediate, thereby guaranteeing the quality and reliability of their subsequent synthetic endeavors. This self-validating system of cross-verification is the cornerstone of robust scientific practice in the chemical and pharmaceutical sciences.
References
- New Journal of Chemistry. (n.d.).
-
ACS Publications. (2002). Absorption Spectroscopic Study of the Complexation of C70 with Aniline and Substituted Anilines. The Journal of Physical Chemistry A. Retrieved from [Link]
- Supporting Information - Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. (n.d.).
-
PubChem. (n.d.). 3-Chloro-4-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). The structures of para substituted anilines and reference aromatic compounds. Retrieved from [Link]
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ACS Omega. (n.d.). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. American Chemical Society. Retrieved from [Link]
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Physical Chemistry Research. (2020). Regular Article. Retrieved from [Link]
- Fujii, K., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, 5(1), 23.
- Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. (n.d.).
- {Supplementary D
-
ResearchGate. (n.d.). 1 H NMR of 8c (E)-3-chloro-4-fluoro-N-(2-morpholinobenzylidene)aniline. Retrieved from [Link]
-
ResearchGate. (n.d.). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b). Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C8H10ClNO). Retrieved from [Link]
-
NIST WebBook. (n.d.). Ethanone, 1-(3-chloro-4-methoxyphenyl)-. Retrieved from [Link]
- Supporting Information for Table of Contents. (n.d.). Amazon S3.
-
MDPI. (n.d.). The Facile Production of p-Chloroaniline Facilitated by an Efficient and Chemoselective Metal-Free N/S Co-Doped Carbon Catalyst. Retrieved from [Link]
- Google Patents. (n.d.). CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.
-
ResearchGate. (n.d.). Fourier transform infrared and FT-Raman spectral analysis and ab initio calculations for 4-chloro-2-methylaniline and 4-chloro-3-methylaniline. Retrieved from [Link]
-
Samarra Journal of Pure and Applied Science. (n.d.). Synthesis, Characterization and study properties of poly para chloro aniline and poly para chloroaniline\MnO2 nanocomposite. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Poly (Aniline –Co-Chloroaniline) Polymers and Applications in Automotive Industries as Paint Coatings. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3-Chloro-4-ethoxyaniline
Abstract: This technical guide provides an in-depth analysis of the spectroscopic profile of 3-Chloro-4-ethoxyaniline (CAS 5211-02-9), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] As Senior Application Scientists, we recognize that unambiguous structural confirmation is the bedrock of chemical research and development. This document moves beyond a simple recitation of data, offering a detailed interpretation of the Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data, grounded in the fundamental principles of chemical structure and reactivity. We provide field-proven, detailed protocols for data acquisition and a logical workflow for integrated spectral analysis, designed to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.
Foundational Analysis: Molecular Structure and Expected Spectroscopic Signatures
The molecular structure of this compound (C₈H₁₀ClNO, Molecular Weight: 171.62 g/mol ) dictates its interaction with different forms of electromagnetic radiation and its behavior under ionization.[1] The molecule comprises a 1,2,4-trisubstituted benzene ring bearing three distinct functional groups: a primary amine (-NH₂), a chloro group (-Cl), and an ethoxy group (-OCH₂CH₃). Each of these imparts characteristic signals in MS, IR, and NMR spectroscopy, which, when analyzed in concert, provide a definitive structural fingerprint.
-
Amine Group (-NH₂): Expected to show characteristic N-H stretching in the IR spectrum and a broad, exchangeable signal in the ¹H NMR.
-
Ethoxy Group (-OCH₂CH₃): Will produce distinct aliphatic C-H stretches in the IR and a characteristic ethyl pattern (a quartet and a triplet) in the ¹H NMR spectrum. The C-O ether linkage will also be visible in the IR.
-
Chlorinated Aromatic Ring: The substitution pattern determines the splitting of aromatic protons in the NMR spectrum. The presence of chlorine, with its two common isotopes (³⁵Cl and ³⁷Cl), is expected to produce a characteristic M+2 isotopic pattern in the mass spectrum.
Mass Spectrometry (MS): Elucidating the Molecular Formula and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.[3]
Expert Insights & Causality
For a molecule like this compound, Electron Ionization (EI) is an effective method. The initial ionization event, the removal of an electron, typically occurs from a lone pair on the nitrogen or oxygen atom, or from the aromatic π-system, to form the molecular ion (M⁺•). The presence of chlorine is a key diagnostic feature. Due to the natural abundance of its isotopes (~75.8% ³⁵Cl and ~24.2% ³⁷Cl), we anticipate a molecular ion peak (M⁺•) and an M+2 peak with an intensity ratio of approximately 3:1, which is a hallmark of a monochlorinated compound.[4]
The fragmentation pathways are governed by the stability of the resulting ions and neutral fragments.[5] The most probable fragmentations include α-cleavage adjacent to the ether oxygen and cleavage of the C-N bond.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of this compound (approx. 1 mg/mL) is prepared in a volatile solvent like methanol or dichloromethane.[6]
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Magnetic Sector) is used.
-
Method Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV[7]
-
Source Temperature: 200-250 °C
-
Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.
-
Mass Range: m/z 40-300
-
Data Presentation: Predicted Mass Spectrum
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Assignment & Rationale |
| 171/173 | [C₈H₁₀ClNO]⁺• | Molecular Ion (M⁺•) : The presence of the M+2 peak at an approximate 3:1 intensity ratio confirms the presence of one chlorine atom. |
| 156/158 | [C₇H₇ClNO]⁺• | [M - CH₃]⁺• : Loss of a methyl radical from the ethoxy group. |
| 142/144 | [C₈H₇ClO]⁺• | [M - NH₂]⁺• : Loss of an amino radical. |
| 128 | [C₇H₇NO]⁺• | [M - Cl]⁺• : Loss of a chlorine radical. This peak would not have a +2 isotope pattern. |
| 109 | [C₆H₆NO]⁺ | [M - Cl - C₂H₅]⁺ : Loss of a chlorine radical followed by an ethyl radical. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an exceptionally reliable method for identifying the presence of specific functional groups.[8]
Expert Insights & Causality
The IR spectrum of this compound will be dominated by absorptions from the N-H bonds of the amine, the C-H bonds of the aromatic ring and the ethoxy group, the C-O ether linkage, and the C-Cl bond. The primary amine is particularly diagnostic, typically showing two distinct N-H stretching bands (one symmetric, one asymmetric) in the 3300-3500 cm⁻¹ region.[9] The aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches from the ethoxy group appear just below 3000 cm⁻¹.[10][11]
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Technique):
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at ~110°C for at least 2 hours to remove moisture.[9]
-
In an agate mortar, grind 1-2 mg of solid this compound with 100-200 mg of the dried KBr until a fine, homogeneous powder is obtained.[9]
-
Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.
-
Background: Record a background spectrum of the empty sample compartment. For the KBr method, a pure KBr pellet is often used for a more accurate background.[6]
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Presentation: Predicted Infrared Absorptions
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |
| ~3480 & ~3390 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |
| ~3070 | C-H Stretch | Aromatic Ring |
| ~2980 & ~2870 | Asymmetric & Symmetric C-H Stretch | Aliphatic (-CH₃, -CH₂) |
| ~1620 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |
| ~1580 & ~1510 | C=C Stretch | Aromatic Ring |
| ~1240 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |
| ~1280 | C-N Stretch | Aromatic Amine |
| ~700-800 | C-Cl Stretch | Aryl Halide |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy provides the most detailed information about the molecular structure, revealing the connectivity and chemical environment of individual hydrogen and carbon atoms.
Expert Insights & Causality
¹H NMR: The proton NMR spectrum will show distinct regions for the aromatic, amine, and aliphatic protons.
-
Aromatic Protons: The three protons on the benzene ring will appear as distinct signals. Their chemical shifts are influenced by the electron-donating effects of the -NH₂ and -OCH₂CH₃ groups and the electron-withdrawing effect of the -Cl group. This will lead to a complex splitting pattern due to spin-spin coupling between adjacent protons.
-
Amine Protons (-NH₂): These protons typically appear as a broad singlet due to quadrupole broadening and chemical exchange with trace amounts of water in the solvent. The chemical shift is highly variable depending on solvent and concentration.[12]
-
Ethoxy Protons (-OCH₂CH₃): This group will give rise to a classic ethyl pattern: a quartet for the -OCH₂- protons (split by the adjacent -CH₃ protons) and a triplet for the -CH₃ protons (split by the adjacent -OCH₂- protons).
¹³C NMR: The molecule has 8 unique carbon atoms, and we expect to see 8 distinct signals in the broadband-decoupled ¹³C NMR spectrum. The chemical shifts are highly predictable based on the substituent effects. The carbon attached to the fluorine atom in analogous compounds shows a large coupling constant (J C-F), a principle that helps in assignments of similar structures.[13]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[6]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the aromatic region.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR Parameters:
-
Pulse Program: Standard proton-decoupled pulse program (zgpg30).
-
Spectral Width: ~240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or higher, as ¹³C has a low natural abundance.
-
Data Presentation: Predicted NMR Data (in CDCl₃)
Table 3: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| Aromatic H | ~6.6 - 7.0 | Multiplets (m) | 3H | - |
| Amine (-NH₂) | ~3.7 | Broad Singlet (br s) | 2H | - |
| Methylene (-OCH₂) | ~4.0 | Quartet (q) | 2H | J ≈ 7.0 |
| Methyl (-CH₃) | ~1.4 | Triplet (t) | 3H | J ≈ 7.0 |
Table 4: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-NH₂ | ~142 |
| C-OEt | ~150 |
| C-Cl | ~120 |
| C-H (Aromatic) | ~114 - 120 |
| C (Aromatic, ipso to H) | ~115 - 125 |
| -OCH₂- | ~64 |
| -CH₃ | ~15 |
Integrated Spectroscopic Analysis Workflow
Confirming a chemical structure is never reliant on a single technique. It is the synergistic combination of data from orthogonal methods that provides irrefutable proof. The following workflow illustrates the logical process of integrating MS, IR, and NMR data for the comprehensive characterization of this compound.
Caption: Integrated workflow for the structural confirmation of this compound.
Conclusion
The spectroscopic characterization of this compound is straightforward when a systematic, multi-technique approach is employed. The mass spectrum confirms the molecular weight and the presence of chlorine through its distinct isotopic signature. Infrared spectroscopy provides unambiguous evidence for the primary amine, ether linkage, and aromatic functionalities. Finally, ¹H and ¹³C NMR spectroscopy deliver a detailed map of the carbon-hydrogen framework, confirming the precise substitution pattern and connectivity of the molecule. This guide provides the necessary data, protocols, and interpretive logic to empower researchers to confidently identify and characterize this important chemical intermediate.
References
- New Journal of Chemistry Supporting Information. (n.d.). Royal Society of Chemistry.
- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Royal Society of Chemistry.
- Application Note: Mass Spectrometry Fragmentation Analysis of 3-Chloro-4-(isopentyloxy)aniline. (n.d.). Benchchem.
-
Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready. Retrieved from [Link]
-
Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Retrieved from [Link]
-
Infrared Spectra of Some Common Functional Groups. (n.d.). MCC Organic Chemistry. Retrieved from [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. Retrieved from [Link]
-
Mass Spectrometry Fragmentation Part 1. (2015). YouTube. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis and Purification of 3-Chloro-4-ethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive technical guide details a robust and efficient methodology for the synthesis and purification of 3-Chloro-4-ethoxyaniline, a key intermediate in the development of various pharmaceutical compounds. This document provides a detailed two-step synthetic pathway, commencing with the Williamson ether synthesis to form the intermediate 2-chloro-1-ethoxy-4-nitrobenzene, followed by a chemical reduction of the nitro group. This guide elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and outlines methods for purification and characterization. All quantitative data is summarized in structured tables, and the experimental workflow is visualized using a process diagram. This document is intended to be a practical resource for researchers and professionals engaged in organic synthesis and drug discovery.
Introduction and Strategic Overview
This compound is a substituted aniline that serves as a valuable building block in medicinal chemistry. Its structural features, including the chloro, ethoxy, and amino functional groups, make it a versatile precursor for the synthesis of a wide range of biologically active molecules. The efficient and scalable synthesis of this intermediate is, therefore, of significant interest to the pharmaceutical industry.
This guide presents a scientifically sound and field-proven two-step approach for the synthesis of this compound. The chosen synthetic strategy prioritizes safety, yield, and purity, while also considering the accessibility of starting materials and reagents. The overall synthetic transformation is depicted below:
Caption: Overall synthetic pathway for this compound.
The first step involves a Williamson ether synthesis to introduce the ethoxy group onto the phenolic oxygen of 2-chloro-4-nitrophenol. This is a classic and reliable method for the formation of ethers. The second step focuses on the selective reduction of the aromatic nitro group to the corresponding aniline. For this transformation, a chemical reduction using iron powder in the presence of an electrolyte is chosen for its efficiency, cost-effectiveness, and milder reaction conditions compared to some other reduction methods.
Synthesis of 2-Chloro-1-ethoxy-4-nitrobenzene (Intermediate)
The initial step in the synthesis of this compound is the ethoxylation of 2-chloro-4-nitrophenol. The Williamson ether synthesis is a well-established and highly effective method for this transformation.
Mechanistic Rationale
The Williamson ether synthesis proceeds via an SN2 reaction mechanism. The phenolic proton of 2-chloro-4-nitrophenol is first deprotonated by a weak base, typically potassium carbonate, to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an ethyl halide (in this case, ethyl iodide), leading to the formation of the desired ether and a halide salt as a byproduct. The choice of acetone as the solvent is strategic; it is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction without interfering with the nucleophile.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-4-nitrophenol | 173.56 | 10.0 g | 0.0576 |
| Ethyl Iodide | 155.97 | 9.9 g (5.1 mL) | 0.0635 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 11.9 g | 0.0861 |
| Acetone | 58.08 | 150 mL | - |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Deionized Water | 18.02 | As needed | - |
| Brine (saturated NaCl) | - | 50 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-nitrophenol (10.0 g, 0.0576 mol) and potassium carbonate (11.9 g, 0.0861 mol).
-
Add 150 mL of acetone to the flask and stir the suspension.
-
Add ethyl iodide (9.9 g, 5.1 mL, 0.0635 mol) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with a small amount of acetone.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane (100 mL) and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-1-ethoxy-4-nitrobenzene.
Expected Yield: Approximately 90-98%.
Synthesis of this compound (Final Product)
The second and final step is the reduction of the nitro group of 2-chloro-1-ethoxy-4-nitrobenzene to the corresponding amine. A chemical reduction using iron powder and ammonium chloride in a mixed solvent system is a reliable and scalable method.
Mechanistic Rationale
The reduction of an aromatic nitro group with iron metal in the presence of a proton source is a classic method known as the Béchamp reduction. In this reaction, iron acts as the reducing agent, providing electrons for the reduction of the nitro group. Ammonium chloride serves as a mild proton source and an electrolyte, facilitating the reaction. The overall reaction involves the transfer of six electrons and six protons to the nitro group, ultimately yielding the aniline and iron oxides as byproducts. The use of an ethanol/water solvent system is effective for dissolving both the organic substrate and the inorganic reagents.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-1-ethoxy-4-nitrobenzene | 201.61 | 10.0 g | 0.0496 |
| Iron Powder | 55.845 | 8.3 g | 0.149 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 8.0 g | 0.149 |
| Ethanol | 46.07 | 100 mL | - |
| Deionized Water | 18.02 | 25 mL | - |
| Ethyl Acetate | 88.11 | 150 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask, add 2-chloro-1-ethoxy-4-nitrobenzene (10.0 g, 0.0496 mol), iron powder (8.3 g, 0.149 mol), and ammonium chloride (8.0 g, 0.149 mol).
-
Add a mixture of ethanol (100 mL) and water (25 mL).
-
Heat the mixture to reflux with vigorous stirring for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® while hot to remove the iron salts.
-
Wash the filter cake with hot ethanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and then with saturated sodium bicarbonate solution (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude this compound.
Expected Yield: 85-95%.
Caption: Experimental workflow for the synthesis of this compound.
Purification by Recrystallization
The crude this compound obtained from the synthesis will likely contain minor impurities. Recrystallization is an effective technique for purifying solid organic compounds.
Solvent Selection
The ideal recrystallization solvent is one in which the compound of interest is sparingly soluble at room temperature but highly soluble at elevated temperatures. For anilines, a mixed solvent system of ethanol and water is often effective.
Recrystallization Protocol
-
Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated briefly and then hot filtered to remove the charcoal.
-
To the hot, clear solution, add hot water dropwise until the solution becomes faintly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Dry the crystals under vacuum to a constant weight.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
Physical Properties:
| Property | Value |
| Molecular Formula | C₈H₁₀ClNO |
| Molecular Weight | 171.62 g/mol [1] |
| Appearance | Off-white to light brown solid |
Spectroscopic Data (Predicted):
The following spectroscopic data are predicted using online spectral database and prediction software and should be used as a reference. Experimental data should be acquired for definitive characterization.
1H NMR (400 MHz, CDCl₃, Predicted):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.85 | d | 1H | Ar-H |
| ~6.70 | dd | 1H | Ar-H |
| ~6.65 | d | 1H | Ar-H |
| ~4.00 | q | 2H | -OCH₂CH₃ |
| ~3.60 | br s | 2H | -NH₂ |
| ~1.40 | t | 3H | -OCH₂CH₃ |
13C NMR (100 MHz, CDCl₃, Predicted):
| Chemical Shift (ppm) | Assignment |
| ~148.0 | C-O |
| ~140.0 | C-N |
| ~122.0 | C-Cl |
| ~118.0 | Ar-CH |
| ~116.0 | Ar-CH |
| ~115.0 | Ar-CH |
| ~64.5 | -OCH₂CH₃ |
| ~15.0 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy (Predicted, cm⁻¹):
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3300 | N-H stretching (asymmetric and symmetric) |
| 3050-3000 | C-H stretching (aromatic) |
| 2980-2850 | C-H stretching (aliphatic) |
| 1620-1600 | N-H bending |
| 1500-1400 | C=C stretching (aromatic) |
| 1250-1200 | C-O stretching (aryl ether) |
| 1100-1000 | C-N stretching |
| 850-750 | C-H out-of-plane bending (aromatic) |
| 750-700 | C-Cl stretching |
Mass Spectrometry (EI, Predicted):
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 171 and an M+2 peak at m/z 173 with an intensity ratio of approximately 3:1, which is characteristic of a monochlorinated compound. Fragmentation is likely to involve the loss of an ethyl group (-29) and subsequent fragmentation of the aromatic ring.
Safety and Handling
All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
2-Chloro-4-nitrophenol: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.
-
Ethyl Iodide: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Iron Powder: Flammable solid.
-
Ammonium Chloride: Harmful if swallowed. Causes serious eye irritation.
-
This compound: Based on the data for similar anilines, it should be considered toxic if swallowed, in contact with skin, or if inhaled. May cause an allergic skin reaction. Handle with care and avoid exposure.
Consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and purification of this compound. The described two-step synthetic route, involving a Williamson ether synthesis followed by a Béchamp reduction, is a reliable and efficient method for obtaining this valuable pharmaceutical intermediate. The provided protocols, along with the purification and characterization guidelines, are intended to enable researchers and scientists to successfully prepare this compound with high purity. Adherence to the safety precautions outlined is essential for the safe execution of this synthesis.
References
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PubChem. This compound. [Link]
-
Wikipedia. Béchamp reduction. [Link]
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solubility of 3-Chloro-4-ethoxyaniline in different solvents
An In-depth Technical Guide to the Solubility of 3-Chloro-4-ethoxyaniline
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. As a key intermediate in pharmaceutical and chemical synthesis, understanding its behavior in various solvents is critical for process optimization, purification, and formulation. This document synthesizes theoretical principles of solubility, presents a predictive solubility profile based on molecular structure, and details robust experimental protocols for empirical solubility determination. It is intended as a foundational resource for researchers, chemists, and drug development professionals to facilitate the effective use of this compound.
Introduction: The Physicochemical Importance of this compound
This compound (CAS No. 5211-02-9) is a substituted aromatic amine featuring a chloro, an ethoxy, and an amino group on a benzene ring.[1][2][3] This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.
The successful application of this compound in any synthetic or formulation workflow is fundamentally dependent on its solubility. Key processes governed by solubility include:
-
Reaction Kinetics: Ensuring reactants are in the same phase is crucial for achieving optimal reaction rates and yields.
-
Purification: Techniques like crystallization and chromatography rely on differential solubility of the target compound and its impurities in various solvent systems.
-
Formulation: For active pharmaceutical ingredients (APIs), solubility directly impacts bioavailability and the choice of delivery vehicle.
This guide provides the theoretical framework and practical methodologies required to expertly navigate and determine the solubility of this compound.
Theoretical Principles of Solubility
The solubility of a compound is governed by the principle of similia similibus solvuntur or "like dissolves like." This means a solute will dissolve best in a solvent that has similar intermolecular forces. The molecular structure of this compound allows for several types of interactions that dictate its solubility profile.
-
Dipole-Dipole Interactions: The electronegative chlorine and nitrogen atoms create a net dipole moment in the molecule, allowing for interactions with polar aprotic solvents such as acetone or ethyl acetate.[6]
-
Van der Waals Forces: The benzene ring and the ethyl group are nonpolar and contribute to the molecule's lipophilicity through van der Waals forces. These interactions promote solubility in non-polar or weakly polar solvents.[6]
Predicted Solubility Profile
| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Interaction |
| Polar Protic | Methanol, Ethanol, Water | High to Moderate | The -NH₂ and ether groups form strong hydrogen bonds with the solvent. Solubility in water is expected to be limited due to the hydrophobic benzene ring and chloro-substituent.[4][8] |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Ethyl Acetate | High | Strong dipole-dipole interactions between the polar functional groups of the solute and the solvent.[9] |
| Non-Polar | Hexane, Toluene | Low to Moderate | Solubility is driven by weaker van der Waals forces. The aromatic ring of toluene may interact favorably with the benzene ring of the solute.[6] |
Experimental Protocol for Solubility Determination (Gravimetric Method)
To move from prediction to empirical data, a robust and validated experimental protocol is necessary. The gravimetric method is a standard approach for determining the solubility of a solid compound in a solvent.
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume (e.g., 10.0 mL) of the selected solvent in a sealed, screw-top vial. The presence of undissolved solid is essential to ensure saturation.
-
Place the vial in a thermostatic shaker or orbital incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a minimum of 24 hours to ensure the system reaches equilibrium.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vial to stand undisturbed in the thermostat for at least 2 hours, permitting the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant (e.g., 5.0 mL) using a volumetric pipette fitted with a filter tip (e.g., a PTFE syringe filter) to prevent transfer of any solid particles.
-
-
Solvent Evaporation and Quantification:
-
Transfer the filtered supernatant to a pre-weighed, dry beaker or vial. Record the initial weight of the empty container (W₁).
-
Remove the solvent under reduced pressure using a rotary evaporator or by placing it in a vacuum oven at a moderate temperature until the solid residue is completely dry.
-
Once dry, place the container with the solid residue in a desiccator to cool to room temperature and prevent moisture absorption.
-
Weigh the container with the dry residue (W₂).
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid: Mass = W₂ - W₁
-
Express solubility in the desired units, typically g/100 mL or mg/mL.
-
Solubility ( g/100 mL) = (Mass of Residue / Volume of Supernatant) x 100
-
-
Workflow Diagram
Caption: Experimental workflow for the gravimetric determination of solubility.
Advanced Analytical Methods for Quantification
For more complex mixtures or when higher precision is required, instrumental methods of analysis are superior to the simple gravimetric technique. These methods require the generation of a calibration curve using standards of known concentration.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for its high sensitivity and specificity. A reverse-phase HPLC system with a C18 column and UV detection is ideal for analyzing aromatic amines.[10] The concentration of the analyte in the saturated solution is determined by comparing its peak area to the calibration curve.
-
UV-Vis Spectrophotometry: This technique is faster and simpler than HPLC but less specific. It is suitable for pure solutions. A calibration curve is prepared by measuring the absorbance of several standard solutions at the wavelength of maximum absorbance (λ_max) for this compound.
Caption: Logic for selecting an appropriate analytical quantification method.
Factors Influencing Solubility
Effect of pH
Cl(EtO)C₆H₃NH₂ + H⁺ ⇌ Cl(EtO)C₆H₃NH₃⁺
Effect of Temperature
The dissolution of most solid compounds is an endothermic process. Therefore, according to Le Chatelier's principle, the solubility of this compound in most solvents is expected to increase with an increase in temperature. This relationship is the basis for purification by recrystallization.
Safety and Handling
This compound and related chloroanilines are classified as harmful or toxic.[12][13] They can be harmful if swallowed, in contact with skin, or if inhaled.[12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.[14] All handling should be performed in a well-ventilated fume hood. Users must consult the latest Safety Data Sheet (SDS) for the compound before use.[13][14][15]
Conclusion
The solubility of this compound is a critical physicochemical parameter dictated by its molecular structure. Its ability to participate in hydrogen bonding, dipole-dipole interactions, and van der Waals forces allows it to dissolve in a wide range of polar and moderately non-polar organic solvents, with limited solubility in water. The basicity of the amino group allows for a significant increase in aqueous solubility under acidic conditions. While theoretical predictions provide a strong foundation, this guide also provides a robust, self-validating experimental protocol for the empirical determination of its solubility, empowering researchers to optimize its use in synthesis, purification, and formulation.
References
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Test for Amines: Check Solubility and Litmus Test, Hinsberg Test . (2023). EMBIBE. [Link]
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3-Chloro-4-methoxyaniline | C7H8ClNO | CID 21441 . PubChem, National Institutes of Health. [Link]
-
Solvent effects in the aza-Michael addition of anilines . Comptes Rendus de l'Académie des Sciences. [Link]
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Substituent and solvent effects on the electrochemical oxidation of para- and meta-substituted anilines . SciSpace. [Link]
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This compound | C8H10ClNO | CID 12748736 . PubChem, National Institutes of Health. [Link]
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3-Chloro-4-methoxyaniline Solubility . Solubility of Things. [Link]
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Substituted Anilines as Solvatochromic Probes | Request PDF . ResearchGate. [Link]
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Experiment 13 – Properties of Amines and Amides . Moorpark College. [Link]
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Amines . National Council of Educational Research and Training (NCERT). [Link]
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4-Ethoxyaniline Safety Data Sheet . (2024). CPAchem. [Link]
-
Test for Amino Groups . BYJU'S. [Link]
-
Amines: Structure, Properties, and Reactions . Solubility of Things. [Link]
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Identification of amine . SlideShare. [Link]
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3-Chloro-4'-nitroaniline Solubility . Solubility of Things. [Link]
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Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines . (2023). MDPI. [Link]
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Analytical Methods . Japan International Cooperation Agency. [Link]
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ANALYTICAL METHOD SUMMARIES . (2021). Eurofins. [Link]
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Method 8131: Aniline and Selected Derivatives by Gas Chromatography . U.S. Environmental Protection Agency (EPA). [Link]
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An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline . ResearchGate. [Link]
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A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 3-Chloro-4-ethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 3-Chloro-4-ethoxyaniline, a key intermediate in the pharmaceutical and chemical industries. Recognizing the critical importance of thermal hazard assessment in process development, manufacturing, and handling, this document synthesizes available data on related compounds to project the thermal behavior of this compound. It outlines potential decomposition pathways, identifies likely hazardous byproducts, and provides detailed, field-proven experimental protocols for conducting rigorous thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound safely and to design robust and safe manufacturing processes.
Introduction: The Significance of this compound in Chemical Synthesis
This compound (CAS No. 5211-02-9) is a substituted aniline that serves as a vital building block in the synthesis of a variety of more complex molecules.[1] Its bifunctional nature, possessing both an amine and a chloro-ethoxy substituted aromatic ring, makes it a versatile precursor in the pharmaceutical, agrochemical, and dye industries. The presence of the chloro and ethoxy groups on the aniline ring influences its reactivity and imparts specific properties to the final products. As with any energetic or reactive chemical, a thorough understanding of its thermal stability is paramount to ensure safe handling, prevent runaway reactions, and define safe operating limits during synthesis, purification, and storage.
This guide will delve into the critical aspects of the thermal stability of this compound. While specific experimental data for this compound is not extensively available in public literature, this guide will leverage data from analogous compounds, such as other halogenated anilines and ethoxy/methoxy-substituted aromatics, to provide an informed perspective on its likely thermal behavior.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its safe handling and for interpreting its thermal behavior.
| Property | Value | Source |
| CAS Number | 5211-02-9 | [1] |
| Molecular Formula | C₈H₁₀ClNO | [1] |
| Molecular Weight | 171.62 g/mol | [1] |
| Appearance | Solid (form may vary) | General knowledge |
| Storage | 4°C, protect from light | [1] |
Projected Thermal Stability and Decomposition Profile
Based on the known behavior of related halogenated and alkoxy-substituted anilines, the thermal decomposition of this compound is anticipated to be an exothermic process that can be triggered by elevated temperatures. The presence of both a chloro and an amino group on the aromatic ring suggests the potential for complex decomposition pathways.
Potential Decomposition Pathways
The decomposition of this compound is likely to proceed through several concurrent or sequential pathways. The initial steps may involve the cleavage of the weakest bonds in the molecule.
-
C-Cl Bond Cleavage: The carbon-chlorine bond is often susceptible to thermal cleavage, which could lead to the formation of radical species and initiate chain reactions.
-
C-N Bond Cleavage: The bond between the aromatic ring and the amino group can also break at high temperatures.
-
Ether Cleavage: The ethoxy group may undergo cleavage, either at the C-O aromatic bond or the O-C ethyl bond.
-
Ring Opening and Fragmentation: At higher temperatures, the aromatic ring itself can fragment, leading to the formation of smaller, volatile compounds.
These initial fragmentation events can be followed by a cascade of secondary reactions, including polymerization and condensation, leading to the formation of a complex mixture of gaseous and solid decomposition products.
Anticipated Hazardous Decomposition Products
During thermal decomposition, this compound is expected to release a variety of hazardous and toxic gases. The elemental composition of the molecule (Carbon, Hydrogen, Chlorine, Nitrogen, Oxygen) dictates the nature of these byproducts.
-
Nitrogen Oxides (NOx): In the presence of oxygen (air), the nitrogen from the amino group can be oxidized to form nitric oxide (NO) and nitrogen dioxide (NO₂), which are highly toxic and corrosive.
-
Hydrogen Chloride (HCl): The chlorine atom is likely to be released as hydrogen chloride gas, a corrosive and toxic substance.
-
Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Incomplete combustion will lead to the formation of carbon monoxide, a toxic gas, while complete combustion will produce carbon dioxide.
-
Phosgene (COCl₂): Although less common, the combination of carbon, oxygen, and chlorine under certain high-temperature conditions could potentially form phosgene, an extremely toxic gas.
-
Chlorinated Organic Compounds: Fragmentation and rearrangement reactions can lead to the formation of other volatile and semi-volatile chlorinated organic compounds.
The identification of these potential products is crucial for designing appropriate safety protocols, including ventilation and off-gas treatment systems. A technique such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be highly effective in identifying the specific decomposition products under controlled thermal conditions.[2][3]
Experimental Assessment of Thermal Stability
To definitively determine the thermal stability of this compound, a systematic experimental approach using established thermo-analytical techniques is essential. The two primary techniques for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] This technique is invaluable for determining the onset temperature of decomposition, the temperature ranges of different decomposition stages, and the mass of non-volatile residue.
-
Instrument Preparation:
-
Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications. A weight calibration should be performed before the analysis.
-
Select an appropriate sample pan, typically platinum or alumina, that is inert to the sample and its decomposition products.
-
-
Sample Preparation:
-
Weigh a small, representative sample of this compound (typically 5-10 mg) directly into the TGA pan.
-
Ensure the sample is evenly distributed at the bottom of the pan.
-
-
Experimental Parameters:
-
Atmosphere: The analysis can be performed under an inert atmosphere (e.g., nitrogen or argon) to study the intrinsic thermal decomposition, or under an oxidative atmosphere (e.g., air) to assess its stability in the presence of an oxidant. A flow rate of 20-50 mL/min is common.
-
Temperature Program:
-
Start at a temperature below the expected decomposition point (e.g., 30 °C).
-
Heat the sample at a constant rate, typically 10 °C/min, to a final temperature where decomposition is complete (e.g., 600-800 °C).
-
An initial isothermal hold at a low temperature (e.g., 5 minutes at 30 °C) can be included to allow the system to equilibrate.
-
-
-
Data Analysis:
-
Plot the sample mass (or mass percentage) as a function of temperature.
-
Determine the onset temperature of decomposition (T_onset), which is often calculated as the intersection of the baseline with the tangent of the decomposition curve.
-
Identify the temperatures of maximum decomposition rate from the first derivative of the TGA curve (DTG curve).
-
Quantify the mass loss at each decomposition step.
-
Determine the percentage of final residue at the end of the experiment.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It provides information on melting, crystallization, phase transitions, and the enthalpy (heat) of decomposition. This data is crucial for assessing the energetic potential of a decomposition event.
-
Instrument Preparation:
-
Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Use an appropriate sample pan, such as a hermetically sealed aluminum pan, to contain any volatile decomposition products and prevent contamination of the instrument. For higher pressure studies, high-pressure crucibles may be necessary.
-
-
Sample Preparation:
-
Weigh a small amount of this compound (typically 1-5 mg) into the DSC pan.
-
Hermetically seal the pan. An empty, sealed pan should be used as the reference.
-
-
Experimental Parameters:
-
Atmosphere: As with TGA, the experiment can be conducted under an inert or oxidative atmosphere.
-
Temperature Program:
-
Start at a temperature below any expected thermal events (e.g., 25 °C).
-
Heat the sample at a controlled rate, typically 5-10 °C/min, to a temperature beyond the decomposition point observed in TGA.
-
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Identify endothermic events (e.g., melting) and exothermic events (decomposition).
-
Determine the onset temperature of the decomposition exotherm.
-
Integrate the area under the decomposition peak to calculate the enthalpy of decomposition (ΔH_d). A higher enthalpy value indicates a more energetic decomposition.
-
Data Interpretation and Hazard Assessment
The data obtained from TGA and DSC analyses are complementary and together provide a comprehensive picture of the thermal stability of this compound.
| Parameter | Significance in Hazard Assessment |
| TGA Onset Temperature (T_onset) | Indicates the temperature at which significant mass loss begins. A lower T_onset suggests lower thermal stability. |
| DSC Onset Temperature | Represents the temperature at which the exothermic decomposition begins. This is a critical parameter for defining safe operating temperatures. |
| Enthalpy of Decomposition (ΔH_d) | Quantifies the energy released during decomposition. A high ΔH_d (typically > 300 J/g) may indicate a potential for a runaway reaction. |
| Rate of Mass Loss (DTG) | The peak of the DTG curve indicates the temperature of the maximum decomposition rate. Sharp, narrow DTG peaks suggest a rapid decomposition process. |
A low onset temperature of decomposition coupled with a high enthalpy of decomposition would classify this compound as a high-risk material requiring stringent temperature control during processing and storage.
Visualizing the Process: Workflow and Decomposition
To better illustrate the experimental and logical flow, the following diagrams are provided.
Experimental Workflow for Thermal Hazard Assessment
Caption: Workflow for assessing the thermal hazards of this compound.
Proposed High-Level Decomposition Pathway
Caption: A simplified representation of the potential thermal decomposition pathway.
Conclusion and Recommendations
While specific, publicly available thermal analysis data for this compound is limited, a comprehensive understanding of its potential thermal hazards can be extrapolated from the behavior of analogous halogenated and alkoxy-substituted anilines. The primary thermal risks associated with this compound are its potential for exothermic decomposition at elevated temperatures and the release of toxic and corrosive gases, including hydrogen chloride and nitrogen oxides.
It is strongly recommended that any organization handling or processing this compound conduct thorough thermal stability testing as outlined in this guide. The determination of the onset temperature of decomposition and the enthalpy of decomposition are critical for establishing safe operating and storage conditions. Furthermore, the identification of decomposition products through techniques like Py-GC-MS will inform the design of appropriate safety and environmental controls. By adhering to these principles of proactive thermal hazard assessment, the risks associated with the handling and use of this compound can be effectively managed.
References
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ResearchGate. (n.d.). DSC thermogram of compound 4 during heating and cooling scans. Retrieved from [Link]
-
ACS Publications. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]
-
University of Toronto. (n.d.). Identification and Analysis of Halogenated Contaminants Formed in Thermal. Retrieved from [Link]
-
Chemistry Central Journal. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Thermogravimetric analysis – Knowledge and References. Retrieved from [Link]
- Google Patents. (n.d.). CN102701996A - A method for preparing 3-chloro-4-methylaniline.
- Google Patents. (n.d.). CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.
-
ResearchGate. (2025). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. Retrieved from [Link]
-
Chromatography Online. (2022). Py-GC-MS Investigation of Pyrolysis Behaviours and Decomposition Products of α- and β-2,7,11-Cembratriene-4,6-Diols. Retrieved from [Link]
-
ResearchGate. (2013). (PDF) Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Retrieved from [Link]
-
Henven. (n.d.). Thermogravimetric Analyzer , TGA Thermal Gravity Analysis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Identification of organochlorides in distilled fractions of plastic pyrolysis oil using GC × GC coupled with high-resolution time-of-flight mass spectrometry (GC × GC-HR-TOFMS) and GC coupled with a halogen selective detector (GC-XSD). Retrieved from [Link]
-
PubMed Central. (n.d.). Room-Temperature Decomposition of the Ethaline Deep Eutectic Solvent. Retrieved from [Link]
-
AIJFR. (2025). Studies of Thermogravimetric Analysis and Electrical Property 1,3,5 Triazines Derivatives with Quiniline and Subatituted Amines. Retrieved from [Link]
-
AIDIC. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]
-
ResearchGate. (n.d.). Toxicity of unwanted intermediates and products formed during accidental thermal decomposition of chemicals | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). DSC thermogram of (a) compound 4 (green), theophylline (red), and... | Download Scientific Diagram. Retrieved from [Link]
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potential applications of 3-Chloro-4-ethoxyaniline in organic synthesis
A Technical Guide to the Synthetic Utility of 3-Chloro-4-ethoxyaniline
Abstract: This technical guide provides an in-depth analysis of this compound (CAS: 5211-02-9), a substituted aniline with significant potential as a versatile building block in modern organic synthesis. While specific applications of this molecule are emerging, its structural motifs are analogous to key intermediates used extensively in the development of pharmaceuticals, agrochemicals, and advanced materials. This document elucidates the core reactivity, outlines robust synthetic protocols for its preparation, and explores its potential applications by drawing parallels with structurally related and commercially significant compounds. Detailed experimental workflows, comparative data, and mechanistic diagrams are provided to equip researchers, chemists, and drug development professionals with the practical and theoretical knowledge to leverage this compound in their synthetic programs.
Section 1: Introduction to this compound
This compound is an aromatic amine whose synthetic utility is derived from its distinct functional groups: a nucleophilic primary amine, an electron-rich aromatic ring, and strategically placed chloro and ethoxy substituents. This unique combination of features allows for a wide range of chemical transformations, making it an attractive starting material for constructing complex molecular architectures.
Molecular Profile
The structural features of this compound are foundational to its chemical behavior. The aniline moiety serves as a primary site for N-alkylation, acylation, and diazotization reactions. The ethoxy group acts as a strong electron-donating group, activating the aromatic ring towards electrophilic substitution, while the ortho-chloro group provides steric hindrance and electronic modulation, influencing regioselectivity in subsequent reactions.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 5211-02-9[1][2][3] |
| Molecular Formula | C₈H₁₀ClNO[1][3] |
| Molecular Weight | 171.62 g/mol [1][3] |
| SMILES | Nc1cc(Cl)c(OCC)cc1 |
| InChI Key | Not readily available in search results. |
Physicochemical Properties
Understanding the physical properties is critical for handling, reaction setup, and purification.
| Property | Value | Source |
| Purity | ≥98% (Typical) | [1] |
| Form | Solid | |
| Storage | 4°C, protect from light | [1] |
Section 2: Synthesis of the Building Block
The most direct and industrially scalable route to this compound involves the reduction of its corresponding nitro precursor, 1-chloro-2-ethoxy-4-nitrobenzene. The choice of reduction methodology is critical and depends on factors such as scale, available equipment, and desired purity profile.
Retrosynthetic Analysis & Key Methodologies
The synthesis logically begins with the reduction of a nitro group, a fundamental transformation in organic chemistry. Two prevalent methods are catalytic hydrogenation and metal-acid reduction.
Caption: Retrosynthetic analysis of this compound.
Recommended Synthetic Protocol: Catalytic Hydrogenation
Catalytic hydrogenation is often the method of choice due to its high efficiency, selectivity, and generation of water as the only byproduct, which simplifies downstream processing. This method is analogous to the synthesis of similar anilines like 3-chloro-4-fluoroaniline.[4][5]
Step-by-Step Protocol:
-
Reactor Setup: To a suitable hydrogenation reactor, charge 1-chloro-2-ethoxy-4-nitrobenzene (1.0 eq) and a solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 0.5-2.0 mol%).
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (typically 1-5 MPa).[5]
-
Reaction: Heat the mixture to 50-80°C with vigorous stirring.[5] Monitor the reaction progress by tracking hydrogen uptake or by analytical techniques (TLC, GC-MS).
-
Work-up: Upon completion, cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude this compound, which can be further purified by recrystallization or column chromatography.
Alternative Protocol: Metal-Acid Reduction
Reduction with iron powder is a classic, cost-effective, and robust method, particularly suitable for bench-scale synthesis where specialized hydrogenation equipment may not be available. This protocol is based on the successful synthesis of related substituted anilines.[6][7]
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, create a slurry of iron powder (3.0-5.0 eq) and ammonium chloride (0.5-1.0 eq) in a mixture of ethanol and water.[6]
-
Heating: Heat the slurry to reflux (approximately 80°C).
-
Substrate Addition: Add a solution of 1-chloro-2-ethoxy-4-nitrobenzene (1.0 eq) in ethanol dropwise to the refluxing slurry.
-
Reaction: Maintain the reaction at reflux for 2-4 hours, monitoring for the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction to room temperature and basify with an aqueous solution of sodium carbonate to a pH of ~8-9.
-
Isolation: Filter the mixture through Celite to remove iron salts. Extract the filtrate with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the product.
Comparative Analysis of Synthesis Methods
| Parameter | Catalytic Hydrogenation | Metal-Acid Reduction (Fe/NH₄Cl) |
| Yield & Purity | Typically very high (>95%), high purity | Generally good (80-95%), may require purification |
| Scalability | Excellent for industrial scale | More suitable for lab to pilot scale |
| Environmental Impact | Cleaner process, water is the main byproduct | Generates significant iron oxide waste |
| Safety Concerns | Handling of flammable H₂ gas under pressure | Exothermic reaction, requires careful addition |
| Cost-Effectiveness | Higher initial catalyst cost | Very low reagent costs |
Section 3: Core Reactivity and Potential Applications
The synthetic potential of this compound stems from its identity as a substituted aniline, a class of compounds that are foundational intermediates in numerous industries.
Application in Pharmaceutical Synthesis
Substituted anilines are critical building blocks for a vast array of Active Pharmaceutical Ingredients (APIs). The specific substitution pattern of this compound makes it a promising candidate for scaffolds in modern drug discovery. For instance, the closely related 3-chloro-4-fluoroaniline is a key intermediate for third-generation fluoroquinolone antibiotics like ciprofloxacin.[4] Similarly, 3-chloro-4-phenoxyaniline derivatives are used to synthesize anthelmintic drugs like rafoxanide.[7]
Workflow Example: Synthesis of a Bioactive Amide Analog Amide bond formation is one of the most common reactions in medicinal chemistry. The aniline can be readily acylated to produce a diverse range of bioactive candidates.
Caption: Workflow for pharmaceutical amide synthesis.
Experimental Protocol: Acylation
-
Dissolve this compound (1.0 eq) and a base such as pyridine (1.2 eq) in a dry, inert solvent like dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the desired acid chloride (R-COCl) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours until completion (monitored by TLC).
-
Quench the reaction with water and separate the organic layer. Wash sequentially with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude amide product for further purification.
Application in Agrochemical Development
The chloroaniline scaffold is a cornerstone of the agrochemical industry. 3,4-Dichloroaniline is a precursor to the widely used herbicide Propanil[8], and 3-chloro-4-methylaniline is an intermediate for other herbicides and pigments.[9] By analogy, this compound is an excellent candidate for the synthesis of novel herbicides, fungicides, and pesticides.
Workflow Example: Synthesis of a Propanil Analog The reaction with an acyl chloride, similar to the pharmaceutical example, is directly applicable to agrochemical synthesis.
Caption: Synthesis of a potential herbicide.
Application in Dye and Pigment Manufacturing
Aromatic amines are the quintessential starting materials for azo dyes, which are known for their vibrant colors and stability.[10] The synthesis involves two key steps: diazotization of the primary amine to form a reactive diazonium salt, followed by an azo coupling reaction with an electron-rich coupling partner.
Workflow Example: Synthesis of an Azo Dye This classic transformation highlights the utility of the aniline functional group in materials science.
Caption: Pathway for azo dye synthesis.
Experimental Protocol: Diazotization and Azo Coupling
-
Diazotization: Dissolve this compound (1.0 eq) in dilute hydrochloric acid and cool to 0-5°C. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) while maintaining the low temperature. Stir for 30 minutes to form the diazonium salt solution.
-
Coupling: In a separate flask, dissolve an electron-rich coupling partner, such as 2-naphthol (1.0 eq), in an aqueous sodium hydroxide solution and cool to 0-5°C.
-
Reaction: Slowly add the cold diazonium salt solution to the cold 2-naphthol solution. A brightly colored precipitate of the azo dye should form immediately. Stir for 1-2 hours.
-
Isolation: Collect the solid dye by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.
Section 4: Safety, Handling, and Storage
As with related chloroanilines, this compound should be handled with care. While specific toxicity data is limited, analogous compounds are classified as harmful if swallowed (Acute Tox. 4).[11]
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place as recommended.[1] Keep away from incompatible materials such as strong oxidizing agents.
Section 5: Conclusion and Future Outlook
This compound represents a valuable and potentially underutilized building block for synthetic chemistry. Its straightforward synthesis from common starting materials, combined with the versatile reactivity of its functional groups, positions it as an ideal intermediate for creating diverse libraries of compounds. The demonstrated applications of its structural analogs in pharmaceuticals, agrochemicals, and dye manufacturing provide a compelling roadmap for its future exploration. Researchers are encouraged to investigate this compound as a core component in the design of novel, high-value molecules.
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3-Chloro-4-ethoxyaniline: A Strategic Building Block for Modern Medicinal Chemistry
Abstract
In the landscape of medicinal chemistry, the selection of starting materials is a critical determinant of a program's success. The substituted aniline scaffold, in particular, remains a cornerstone of drug discovery, offering a versatile handle for constructing complex molecular architectures. This guide provides an in-depth technical analysis of 3-Chloro-4-ethoxyaniline, a seemingly simple yet strategically valuable building block. While its direct analogs, such as 3-chloro-4-fluoroaniline, are famed for their role in blockbuster kinase inhibitors, the ethoxy variant offers a unique and compelling profile for fine-tuning physicochemical properties. We will explore its synthesis, key chemical transformations, and the strategic rationale for its deployment in drug design, drawing parallels from its well-established relatives to illuminate its potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage nuanced structural modifications to overcome challenges in potency, selectivity, and ADME properties.
Physicochemical Profile and Strategic Value
This compound (CAS: 5211-02-9) is a disubstituted aromatic amine whose utility is derived from the specific interplay of its three core components: the aniline amine, the ortho-chloro substituent, and the para-ethoxy group. Each imparts distinct properties that can be exploited in drug design.
The nucleophilic amine group serves as the primary reactive site, enabling straightforward derivatization into amides, ureas, sulfonamides, and other functionalities common in bioactive molecules. The chlorine atom at the C3 position significantly influences the electronic character of the ring and the pKa of the aniline. As an electron-withdrawing group, it lowers the basicity of the amine, which can be crucial for avoiding off-target interactions (e.g., with the hERG channel) and improving oral bioavailability. Furthermore, chlorine is a known participant in halogen bonding, a specific and directional non-covalent interaction that can enhance binding affinity to target proteins.[1][2]
The para-ethoxy group is a moderately lipophilic, electron-donating group. Its oxygen atom can act as a hydrogen bond acceptor, providing an additional anchor point within a protein binding site. Crucially, the choice of an ethoxy group over a more common methoxy or fluoro substituent allows for precise modulation of a molecule's properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 5211-02-9 | [3][4] |
| Molecular Formula | C₈H₁₀ClNO | [3] |
| Molecular Weight | 171.62 g/mol | [3][5] |
| Calculated LogP | 2.32 | [3] |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bonds | 2 | [3] |
| Storage Conditions | 4°C, protect from light |[3] |
The LogP value of ~2.32 indicates moderate lipophilicity, a desirable starting point for many drug discovery programs. By replacing a fluoro group (as seen in the building block for Gefitinib) with an ethoxy group, a medicinal chemist can increase lipophilicity to better explore greasy pockets in a target enzyme or to enhance membrane permeability.
Synthetic Access and Key Chemical Transformations
A reliable and scalable synthesis is paramount for any building block. This compound is readily accessible from common starting materials, typically via the reduction of its corresponding nitro precursor.
Representative Synthesis: Reduction of 3-Chloro-4-ethoxynitrobenzene
The most common laboratory and industrial approach involves the reduction of a nitroarene. This transformation can be accomplished through various methods, with catalytic hydrogenation and metal-mediated reductions being the most prevalent. The choice of method often depends on scale, available equipment, and functional group tolerance of other parts of a molecule in a more complex synthesis.
-
Catalytic Hydrogenation: This method is exceptionally clean, often yielding the product in high purity with simple filtration to remove the catalyst. Catalysts like platinum on carbon (Pt/C) or palladium on carbon (Pd/C) are highly effective.[6] The primary consideration is the need for a pressurized hydrogen atmosphere, which requires specialized equipment.
-
Metal-Acid Reduction: A classic and robust method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid (e.g., acetic acid or hydrochloric acid).[7] This method is operationally simple and does not require high-pressure apparatus, making it highly accessible.
Caption: General synthetic route to this compound.
Experimental Protocol: Synthesis via Iron-Mediated Reduction
This protocol is adapted from a similar procedure for a related aniline and represents a reliable method for the reduction of the nitro group.[7]
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-chloro-4-ethoxynitrobenzene (1.0 eq), ethanol (EtOH), and water (H₂O) in a 3:1 ratio.
-
Addition of Reagents: Add iron powder (3.5 eq) and a catalytic amount of acetic acid (AcOH, 0.2 eq) or ammonium chloride (NH₄Cl).
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully basify the solution with 1M sodium hydroxide (NaOH) to a pH of ~7-8.
-
Isolation: Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad with ethanol or ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the resulting aqueous residue with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude this compound can be purified further by flash column chromatography if necessary.
Key Derivatization Reactions
The true power of this compound lies in its utility as a scaffold. The aniline moiety is a versatile handle for a host of essential bond-forming reactions in medicinal chemistry.
Caption: Key synthetic transformations of this compound.
-
Amide Bond Formation: This is arguably the most fundamental reaction. Coupling with carboxylic acids using standard reagents (e.g., EDC, HOBt) or reacting with acid chlorides provides a direct route to a vast array of drug-like molecules.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds with aryl halides or triflates.[8] This is a powerful method for creating diarylamine structures or linking the aniline to complex heterocyclic systems.
Role in Drug Design: A Scaffold for Kinase Inhibition and Beyond
To understand the strategic importance of this compound, we can analyze the roles of its close analogs in successful drug discovery programs.
Case Study: Analogs in Tyrosine Kinase Inhibitors
The 3-chloro-4-fluoroaniline scaffold is a critical component of several FDA-approved tyrosine kinase inhibitors, including Gefitinib and Lapatinib, which are used to treat certain forms of cancer.[9][10][11] In these drugs, the aniline nitrogen forms a crucial hydrogen bond with the "hinge" region of the ATP-binding site of the epidermal growth factor receptor (EGFR) kinase. The substituted phenyl ring then projects out from the hinge, where the substituents at the 3- and 4-positions can interact with other regions of the binding pocket to enhance potency and selectivity.
By substituting the fluorine atom in 3-chloro-4-fluoroaniline with an ethoxy group, a medicinal chemist can achieve several strategic goals:
-
Probe Lipophilic Pockets: The ethyl group provides more bulk and lipophilicity than a fluorine atom, allowing it to interact favorably with hydrophobic amino acid residues in the active site.
-
Modulate ADME Properties: The ethoxy group introduces a site for metabolism (O-dealkylation), which can be a way to engineer a desired pharmacokinetic profile. In contrast, the carbon-fluorine bond is exceptionally stable to metabolic cleavage.[12]
-
Alter Solubility: The hydrogen bond accepting capability of the ethoxy oxygen can be leveraged to improve aqueous solubility compared to more hydrophobic analogs.
Caption: Simplified EGFR signaling pathway inhibited by drugs derived from the aniline scaffold.[10][11]
Case Study: Rafoxanide and Scaffold Versatility
The utility of this scaffold is not limited to oncology. The anthelmintic drug Rafoxanide, a salicylanilide, is built from the related 3-chloro-4-(4-chlorophenoxy)aniline.[7] This demonstrates the broader applicability of the 3-chloro-4-substituted aniline core in creating bioactive agents for diverse therapeutic areas, including infectious diseases.[7]
Conclusion and Future Outlook
This compound represents a powerful tool in the medicinal chemist's arsenal. While it may not be as widely cited as its fluoro-containing cousin, its value lies in the nuanced control it offers over critical drug properties. By understanding the distinct contributions of the chloro and ethoxy substituents, researchers can rationally design molecules with improved potency, selectivity, and pharmacokinetic profiles. Its straightforward synthesis and versatile reactivity ensure its continued role as a strategic building block for the discovery of next-generation therapeutics. As drug discovery programs continue to tackle increasingly challenging biological targets, the ability to make subtle, well-informed structural changes with building blocks like this compound will be more critical than ever.
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Herrera, A., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences. [Link]
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PrepChem.com. Synthesis of 3-chloroaniline. [Link]
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PubChem. 3-Chloro-4-methoxyaniline hydrochloride. National Center for Biotechnology Information. [Link]
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Kanakaraju, V. K., et al. (2024). Molecular Docking Studies of Substituted Aromatic N-(3-chloro-4-fluorophenyl)-1- phenylmethanimine Derivatives against Monoamine Oxidase-B as Potential Anti-parkinsonian Agents. Asian Journal of Pharmaceutical and Clinical Research. [Link]
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Li, Y., et al. (2024). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. Journal of Chemical Technology & Biotechnology. [Link]
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PubChem. 3-Chloro-4-methylaniline. National Center for Biotechnology Information. [Link]
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Gothwal, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
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ResearchGate. Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 3-Chloro-4-ethoxyaniline
Abstract: This document provides a comprehensive, technically detailed guide for the synthesis of 3-Chloro-4-ethoxyaniline, a key intermediate in the development of various dyes and pharmaceutical compounds. The protocol focuses on the direct electrophilic chlorination of 4-ethoxyaniline using N-chlorosuccinimide (NCS) in an acetonitrile solvent system. This method is selected for its high regioselectivity, moderate reaction conditions, and straightforward purification process. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step procedures, safety protocols, and methods for analytical characterization.
Introduction and Rationale
This compound is a valuable substituted aniline derivative. The strategic placement of the chloro and ethoxy groups on the aniline ring makes it a versatile precursor for building more complex molecular architectures. The primary synthetic challenge lies in achieving selective chlorination at the C-3 position (ortho to the amino group and meta to the ethoxy group) while avoiding the formation of other isomers or polychlorinated byproducts.
The -NH₂ and -OC₂H₅ groups are both ortho-, para-directing activators in electrophilic aromatic substitution.[1][2] However, the powerful activating and directing effect of the amino group typically dominates, favoring substitution at its ortho and para positions. Since the para position is blocked by the ethoxy group, substitution is directed primarily to the ortho position (C-3). Using N-chlorosuccinimide (NCS) as the chlorinating agent provides a milder and more selective alternative to harsher reagents like chlorine gas, minimizing side reactions.[3] Acetonitrile is chosen as the solvent due to its polar aprotic nature, which effectively solubilizes the reactants without participating in the reaction.
Chemical Reaction Pathway
The synthesis proceeds via an electrophilic aromatic substitution reaction:
Scheme 1: Chlorination of 4-Ethoxyaniline NH2 NH2 | | / \ / | |-- OC2H5 + NCS --> | |-- OC2H5 | | (in CH3CN) | | \ / \ /-- Cl | |
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Application Note & Protocol: Strategic N-Acylation of 3-Chloro-4-ethoxyaniline for Pharmaceutical Intermediate Synthesis
Abstract
N-acylated aromatic amines are pivotal structural motifs in a vast array of pharmaceuticals and advanced materials. The strategic introduction of an acyl group can significantly modulate the electronic and steric properties of the parent aniline, influencing its reactivity and biological activity. This document provides a comprehensive, field-proven protocol for the N-acylation of 3-Chloro-4-ethoxyaniline, a common building block in medicinal chemistry. We delve into the mechanistic rationale behind reagent selection, outline a detailed and self-validating experimental procedure, and provide methods for robust characterization of the final product, N-(3-chloro-4-ethoxyphenyl)acetamide. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.
Introduction: The Significance of N-Acylation
The N-acylation of anilines is a fundamental transformation in organic synthesis. The primary objective is to convert the nucleophilic and easily oxidizable amino group (-NH₂) into a less reactive and more stable amide group (-NHC(O)R). This transformation serves several critical functions in multi-step synthesis:
-
Protecting Group Strategy: The amide group is significantly less nucleophilic and less prone to oxidation than the free amine, making it an excellent protecting group during subsequent reactions like nitration or halogenation.
-
Modulation of Directing Effects: The acetamido group is an ortho-, para-directing group in electrophilic aromatic substitution, but it is less activating than the amino group. This moderation helps to prevent polysubstitution and control regioselectivity.
-
Bioactivity and Drug Design: The amide linkage is a core feature of many blockbuster drugs. Introducing this moiety can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune pharmacokinetic properties.
The substrate, this compound, presents a specific profile: a moderately deactivated ring due to the chloro-substituent, yet activated by the ethoxy group, with the primary amine as the key reaction site. The following protocol details a reliable method for its selective N-acetylation using acetic anhydride.
Mechanistic Considerations & Reagent Selection
The N-acylation of an amine is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acylating agent.
Choice of Acylating Agent
Two common acylating agents for this transformation are Acetyl Chloride and Acetic Anhydride. While both are effective, their reactivity profiles and byproducts differ significantly.
| Reagent | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Considerations |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 139.8 | Moderately reactive; byproduct is acetic acid, which is easily removed. Safer to handle. (Recommended for this protocol) |
| Acetyl Chloride | CH₃COCl | 78.50 | 52 | Highly reactive and corrosive; byproduct is HCl gas, which requires a scavenger base or careful handling. |
For this protocol, Acetic Anhydride is selected. Its moderate reactivity provides a more controlled reaction, minimizing potential side reactions. The acetic acid byproduct is non-corrosive and can be easily neutralized and removed during aqueous workup.
The Role of the Solvent and Base
While the reaction can be performed neat or in an inert solvent, using a solvent like glacial acetic acid can improve solubility and moderate the reaction rate. In many cases, a base is not strictly required when using acetic anhydride with a relatively nucleophilic aniline. However, for less reactive anilines or to ensure complete reaction, a mild base like sodium acetate can be added to neutralize the acetic acid byproduct as it forms, driving the equilibrium towards the product.
Experimental Protocol: Synthesis of N-(3-chloro-4-ethoxyphenyl)acetamide
This protocol is designed for a 10 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| This compound | 171.62 | 1.72 g | 10.0 | Starting material |
| Acetic Anhydride | 102.09 | 1.1 mL (1.2 g) | 11.7 | Acylating agent (1.1-1.2 eq.) |
| Glacial Acetic Acid | 60.05 | 10 mL | - | Solvent |
| Deionized Water | 18.02 | ~200 mL | - | For workup and recrystallization |
| Saturated Sodium Bicarbonate | - | As needed | - | For neutralization |
| Equipment: | ||||
| 100 mL Round-bottom flask | ||||
| Magnetic stirrer and stir bar | ||||
| Reflux condenser | ||||
| Heating mantle | ||||
| Buchner funnel and filter flask | ||||
| Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄) |
Step-by-Step Procedure
1. Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.72 g (10.0 mmol) of this compound in 10 mL of glacial acetic acid. Stir until the solid is fully dissolved.
-
Place the flask in a water bath situated on a magnetic stirrer to control the temperature.
2. Acylation:
-
Slowly add 1.1 mL (11.7 mmol) of acetic anhydride to the solution dropwise over 5 minutes with continuous stirring.
-
An increase in temperature (exotherm) may be observed. Maintain the temperature below 40°C using the water bath.
-
After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.
3. Reaction Monitoring (Self-Validation):
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Prepare a TLC chamber with a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).
-
Spot the TLC plate with the starting material (a small amount dissolved in ethyl acetate) and the reaction mixture.
-
The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is complete. The product amide is expected to have a lower Rf value than the starting aniline.
4. Product Isolation and Workup:
-
Once the reaction is complete, pour the reaction mixture slowly into a beaker containing ~100 mL of ice-cold water while stirring vigorously.[1]
-
A white or off-white precipitate of the crude product will form.[2]
-
Continue stirring for 15-20 minutes in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.[1][3]
-
Wash the filter cake with two portions of cold deionized water (2 x 20 mL) to remove acetic acid and other water-soluble impurities.[3]
5. Purification by Recrystallization:
-
Transfer the crude solid to a beaker.
-
Add a minimal amount of a suitable solvent mixture (e.g., ethanol/water) and heat gently until the solid just dissolves.[4][5]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[4][5]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.[6] A final weight and melting point should be recorded.
Workflow Diagram
Caption: Experimental workflow for the N-acylation of this compound.
Product Characterization
To confirm the identity and purity of the synthesized N-(3-chloro-4-ethoxyphenyl)acetamide, the following analytical techniques are recommended.
| Technique | Expected Result | Purpose |
| Melting Point | A sharp melting point close to the literature value. | Assesses purity. Impurities typically depress and broaden the melting range. |
| ¹H NMR | Appearance of a singlet around δ 2.1-2.2 ppm (3H, -COCH₃). A broad singlet for the N-H proton. Disappearance of the broad -NH₂ signal from the starting material. Characteristic shifts in the aromatic region. | Confirms the structure and the presence of the acetyl group. |
| IR Spectroscopy | Strong C=O stretch for the amide at ~1660-1680 cm⁻¹. N-H stretch at ~3250-3300 cm⁻¹. Disappearance of the characteristic N-H scissoring peaks for a primary amine. | Confirms the formation of the amide functional group. |
| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the mass of the product (C₁₀H₁₂ClNO₂ = 213.66 g/mol ). | Confirms the molecular weight of the product. |
Safety & Handling
-
This compound: Harmful if swallowed or in contact with skin. May cause skin and eye irritation.
-
Acetic Anhydride: Corrosive. Causes severe skin burns and eye damage. Lachrymator. Reacts violently with water. Handle only in a chemical fume hood.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Flammable liquid and vapor.
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
References
-
Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). Available at: [Link]
-
YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Available at: [Link]
-
Scribd. (n.d.). Recrystallization of Acetanilide. Available at: [Link]
-
Scribd. (n.d.). Acetylation of Aniline. Available at: [Link]
-
YouTube. (2020). Acetylation of aniline. Available at: [Link]
-
Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Available at: [Link]
-
International Journal of Creative Research Thoughts. (2025). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. Available at: [Link]
Sources
Introduction: The Strategic Role of 3-Chloro-4-ethoxyaniline in Azo Dye Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of azo dyes utilizing 3-Chloro-4-ethoxyaniline as the diazo component. This document provides a comprehensive overview, from fundamental chemical principles to detailed, field-proven laboratory protocols.
Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for over half of the dyes used in global industries.[1] Their defining feature is the azo group (-N=N-), a chromophore that connects two aromatic systems, forming an extended conjugated system responsible for their vibrant colors.[1][2] The synthesis of these dyes is elegantly robust, typically involving a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[3]
The choice of the primary aromatic amine, or the diazo component, is a critical determinant of the final dye's characteristics. This compound is a particularly interesting starting material. The presence of an electron-withdrawing chloro group and an electron-donating ethoxy group on the aniline ring allows for fine-tuning of the electronic properties of the resulting diazonium salt. This strategic substitution influences the electrophilicity of the diazonium ion and, consequently, the final color (λmax), stability, and binding properties of the dye. This guide elucidates the complete workflow for leveraging this compound in the synthesis of novel azo dyes.
Core Mechanistic Principles
The synthesis is a sequential process founded on two cornerstone reactions of organic chemistry. A thorough understanding of these mechanisms is crucial for troubleshooting and optimizing the synthesis.
Diazotization: Formation of the Aryl Diazonium Ion
Diazotization is the conversion of a primary aromatic amine into a diazonium salt.[4][5] This is achieved by treating the amine with nitrous acid (HNO₂), which is highly unstable and therefore generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[6][7][8]
The reaction proceeds via several steps:
-
Formation of the Electrophile: The strong acid protonates nitrous acid, which then loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[7][8]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound attacks the nitrosonium ion.[8]
-
Proton Transfers & Dehydration: A series of proton transfers and the eventual elimination of a water molecule lead to the formation of the stable aryl diazonium ion.[4][7]
Causality Behind Experimental Choices:
-
Low Temperature (0-5 °C): This is the most critical parameter. Aryl diazonium salts are notoriously unstable and can be explosive if isolated in a dry state.[3][9] At temperatures above 5-10 °C, they readily decompose, losing nitrogen gas (N₂) to form highly reactive aryl cations, leading to unwanted side products (e.g., phenols).[3][7] Maintaining an ice-bath temperature throughout the process ensures the diazonium salt remains in solution and is stable enough for the subsequent coupling step.[10][11]
Azo Coupling: Electrophilic Aromatic Substitution
The diazonium ion is a weak electrophile. It reacts with an electron-rich aromatic compound, known as the coupling component, to form the azo dye.[3] This reaction is a classic example of electrophilic aromatic substitution.[3]
Causality Behind Experimental Choices:
-
Electron-Rich Coupler: The coupling component must be highly activated with strong electron-donating groups (e.g., -OH, -NH₂) to facilitate the attack by the weakly electrophilic diazonium ion. Phenols, naphthols, and anilines are common choices.[2][3]
-
pH Control: The pH of the reaction medium is crucial.
-
For coupling with phenols or naphthols, the reaction is carried out in mildly alkaline conditions (pH 8-10). This deprotonates the hydroxyl group to form the much more strongly activating phenoxide ion.
-
For coupling with aromatic amines, the reaction is performed in mildly acidic conditions (pH 4-5). This ensures that there is a sufficient concentration of the free amine to act as the nucleophile, without protonating it to the deactivating ammonium salt.
-
Experimental Workflow and Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a representative azo dye: (E)-1-((3-chloro-4-ethoxyphenyl)diazenyl)naphthalen-2-ol , by coupling diazotized this compound with 2-naphthol.
Reagent and Materials Summary
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Quantity | Role |
| This compound | C₈H₁₀ClNO | 171.62 | 1.0 | 1.72 g | Diazo Component |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~2.5 | 2.5 mL | Acid Catalyst |
| Sodium Nitrite | NaNO₂ | 69.00 | 1.05 | 0.72 g | Diazotizing Agent |
| 2-Naphthol | C₁₀H₈O | 144.17 | 1.0 | 1.44 g | Coupling Component |
| Sodium Hydroxide | NaOH | 40.00 | ~2.0 | 0.80 g | Activating Base |
| Sodium Chloride | NaCl | 58.44 | - | ~5 g | Salting-out Agent |
Workflow Visualization
Caption: High-level workflow for azo dye synthesis.
Protocol 1: Diazotization of this compound
-
Preparation: In a 100 mL beaker, add 1.72 g (0.01 mol) of this compound to a mixture of 2.5 mL of concentrated hydrochloric acid and 20 mL of deionized water. Stir to form a fine suspension of the amine hydrochloride salt.
-
Cooling: Place the beaker in an ice-salt bath and cool the suspension to 0-5 °C with continuous magnetic stirring. It is imperative to maintain this temperature throughout the procedure.[11]
-
Nitrite Addition: In a separate small beaker, dissolve 0.72 g (0.0105 mol) of sodium nitrite in 5 mL of cold deionized water. Using a Pasteur pipette, add this sodium nitrite solution dropwise to the cold amine suspension over 15-20 minutes. Keep the tip of the pipette below the surface of the liquid to prevent loss of nitrous fumes. The solid amine salt should gradually dissolve, yielding a clear solution of the diazonium salt.
-
Completion: Continue stirring the diazonium salt solution in the ice bath for an additional 20 minutes to ensure the reaction is complete.[11] Keep this solution cold for immediate use in the next step. DO NOT attempt to isolate the diazonium salt.
Protocol 2: Azo Coupling with 2-Naphthol
-
Preparation of Coupling Solution: In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 40 mL of a 5% aqueous sodium hydroxide solution (containing ~0.80 g NaOH).
-
Cooling: Cool this alkaline naphthol solution to 0-5 °C in an ice bath with vigorous stirring.[2][11]
-
Coupling Reaction: Slowly and with continuous, efficient stirring, add the freshly prepared, cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution.[2][11]
-
Precipitation: A vibrant red-orange precipitate of the azo dye should form immediately.[2] Maintain the temperature below 5 °C and continue stirring for an additional 30 minutes to ensure the coupling is complete.[11]
Protocol 3: Isolation and Purification
-
Filtration: Isolate the solid dye by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product on the filter paper with several portions of cold deionized water until the filtrate is neutral.
-
Drying: Press the solid between sheets of filter paper to remove excess water and then allow it to air-dry.
-
Purification (Recrystallization): For higher purity, recrystallize the crude dye from a suitable solvent, such as ethanol or glacial acetic acid. Dissolve the solid in a minimum amount of the hot solvent, filter hot to remove any insoluble impurities, and then allow the solution to cool slowly to form pure crystals of the azo dye.
-
Final Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator.
Chemical Synthesis Diagram
Sources
- 1. benchchem.com [benchchem.com]
- 2. cuhk.edu.hk [cuhk.edu.hk]
- 3. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. Diazotization Reaction Mechanism [unacademy.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 8. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]
- 9. studylib.net [studylib.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Suzuki-Miyaura Coupling of 3-Chloro-4-ethoxyaniline: A Guide to Overcoming the Challenges of Electron-Rich Aryl Chlorides
An Application Note and Protocol for Researchers
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][4]
This guide focuses on a specific and highly relevant substrate: 3-Chloro-4-ethoxyaniline. This molecule is a key structural motif in numerous pharmacologically active compounds. However, its use in Suzuki-Miyaura coupling presents a classic synthetic challenge. The substrate is an aryl chloride, which is significantly less reactive than the corresponding bromide or iodide due to the high bond dissociation energy of the C-Cl bond.[5] Furthermore, the aniline moiety renders the aromatic ring electron-rich, which further disfavors the initial, often rate-limiting, oxidative addition step of the catalytic cycle.[6][7]
This document provides a detailed exploration of the reaction principles, a comprehensive experimental protocol, and field-proven insights to empower researchers, scientists, and drug development professionals to successfully employ this compound in Suzuki-Miyaura cross-coupling reactions.
Reaction Principle and Catalytic Cycle
The Suzuki-Miyaura reaction is a catalytic process that couples an organoboron species (like a boronic acid) with an organohalide.[8][9] The mechanism is a well-understood catalytic cycle involving three primary steps:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond (C-Cl in this case) of the this compound. This is a critical and often challenging step for aryl chlorides, forming a Palladium(II) complex.[3][8]
-
Transmetalation: The organic group from the boronic acid is transferred to the Palladium(II) complex. This step requires activation of the organoboron compound by a base.[1][3][10] The base forms a boronate species, which is more nucleophilic and readily undergoes transmetalation.[2][11]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Key Reaction Parameters for Coupling with this compound
The success of coupling an unreactive substrate like this compound hinges on the careful selection of each reaction component. The goal is to facilitate the difficult oxidative addition step without compromising the stability of the starting materials or the catalyst.
-
Palladium Catalyst & Ligand System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides. The key to success lies in using a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a specialized ligand. For electron-rich aryl chlorides, the ligands of choice are bulky and electron-rich phosphines (e.g., Buchwald ligands like SPhos, RuPhos, XPhos) or N-heterocyclic carbenes (NHCs).[10][12][13] These ligands stabilize the palladium center, promote the oxidative addition into the strong C-Cl bond, and facilitate the final reductive elimination step.[7]
-
Base Selection: The base is not merely a spectator; it is crucial for activating the boronic acid.[2] For challenging couplings, inorganic bases are generally superior. While carbonates (K₂CO₃, Cs₂CO₃) can be effective, stronger bases like potassium phosphate (K₃PO₄) are often required to achieve reasonable reaction rates with aryl chlorides.[2][5] The choice of base must also consider the stability of other functional groups in the molecule.
-
Solvent System: Aprotic polar solvents are commonly employed. Toluene, 1,4-dioxane, and 2-methyltetrahydrofuran (2-MeTHF) are excellent choices.[8][14] Often, a co-solvent of water is used to help dissolve the inorganic base, creating a biphasic system. It is critical to thoroughly degas the solvent(s) before use to prevent oxygen from deactivating the Pd(0) catalyst.[7]
-
Boron Source: While arylboronic acids are most common, they can be prone to decomposition (protodeboronation), especially at elevated temperatures.[5] For valuable or sensitive coupling partners, more stable alternatives such as boronic acid pinacol esters (Bpin) or potassium aryltrifluoroborates can offer improved stability and reproducibility.[1][15]
Comparative Data: Optimized Conditions for Haloaniline Coupling
The following table summarizes experimentally validated conditions for the Suzuki-Miyaura coupling of various haloanilines, providing a strong starting point for optimization.
| Aryl Halide | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromoaniline | Phenylboronic Acid | Pd(dtbpf)Cl₂ | Et₃N | Kolliphor EL/H₂O | RT | 81 | [16] |
| 3-Bromoaniline | 2-Thienylboronic Acid | Pd(dtbpf)Cl₂ | Et₃N | Kolliphor EL/H₂O | RT | 96 | [16] |
| Ortho-bromoaniline deriv. | Benzyl boronic ester | CataCXium A palladacycle | Cs₂CO₃ | 2-MeTHF | 80 | 95 | [14][17] |
| 3-Chloro-4-fluoroaniline | Arylboronic Acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane / H₂O | 100-120 | (Typical) | [5] |
| Aryl Chloride | sec-Alkyltrifluoroborate | Pd(OAc)₂ / n-BuPAd₂ | Cs₂CO₃ | Toluene / H₂O | 100 | >90 | [18] |
Note: Yields are highly substrate-dependent and these conditions serve as a guideline.
Detailed Experimental Protocol
This protocol describes a representative procedure for the coupling of this compound with Phenylboronic acid.
Reagents and Materials
| Reagent | M.W. | Amount | Mmol | Equiv. | Notes |
| This compound | 171.62 | 172 mg | 1.0 | 1.0 | Limiting Reagent |
| Phenylboronic Acid | 121.93 | 183 mg | 1.5 | 1.5 | Check purity |
| Pd₂(dba)₃ | 915.72 | 18.3 mg | 0.02 | 0.02 | Pd precursor |
| SPhos | 410.48 | 32.8 mg | 0.08 | 0.08 | Ligand |
| K₃PO₄ (anhydrous) | 212.27 | 425 mg | 2.0 | 2.0 | Finely ground |
| 1,4-Dioxane | - | 4.0 mL | - | - | Anhydrous, degassed |
| Water | - | 1.0 mL | - | - | Degassed |
Step-by-Step Methodology
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (172 mg, 1.0 mmol), Phenylboronic Acid (183 mg, 1.5 mmol), and finely ground K₃PO₄ (425 mg, 2.0 mmol).
-
Catalyst Addition: In a separate vial, weigh Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and SPhos (32.8 mg, 0.08 mmol). Add these solids to the Schlenk flask. Note: These reagents are air-sensitive and should be handled quickly.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water. This can be done by bubbling Argon through the solvent mixture for 20-30 minutes. Using a syringe, add 5.0 mL of the degassed solvent mixture to the Schlenk flask.
-
Reaction Execution: Place the flask in a pre-heated oil bath at 100 °C. Stir the mixture vigorously. The reaction mixture will typically turn dark brown or black.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Take small aliquots from the reaction mixture periodically until the starting material (this compound) is fully consumed (typically 4-18 hours).
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Caption: A typical workflow for the Suzuki-Miyaura coupling experiment.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses common issues.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive catalyst (degraded by oxygen).2. Insufficiently strong base.3. Reaction temperature too low. | 1. Ensure rigorous degassing of solvents and use a fresh, high-quality catalyst/ligand.2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure it is anhydrous and finely powdered.3. Increase the temperature in 10 °C increments (up to ~120 °C). |
| Protodeboronation (Boronic acid replaced by -H) | 1. Reaction temperature too high or reaction time too long.2. Base is too strong or hydrous.3. Water concentration in the solvent system is too high. | 1. Monitor the reaction closely and stop it as soon as the starting halide is consumed.2. Use an anhydrous base. Consider switching to a milder base if possible (e.g., K₂CO₃).3. Use a more stable boron reagent like a pinacol ester (Bpin) or trifluoroborate salt. |
| Homocoupling of Boronic Acid (R'-R' formation) | 1. Presence of oxygen in the reaction mixture.2. Catalyst system favors homocoupling. | 1. Improve the degassing procedure for all solvents and ensure a tight seal on the reaction vessel.2. Use a slight excess (1.2-1.5 equiv.) of the boronic acid, not more.[5] |
| Dehalogenation (Aryl chloride replaced by -H) | 1. Side reaction promoted by certain ligands/bases.2. Presence of water/protons can facilitate this pathway. | 1. Screen different ligands. Sometimes a less electron-rich ligand can mitigate this.2. Ensure anhydrous conditions if possible, though often challenging with inorganic bases. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging yet highly achievable transformation. Success is predicated on understanding the inherent low reactivity of the C-Cl bond and the electron-rich nature of the aniline ring. By employing advanced catalytic systems featuring bulky, electron-rich ligands, utilizing strong inorganic bases, and maintaining a strictly inert atmosphere, researchers can efficiently synthesize a wide array of valuable biaryl compounds. The protocols and insights provided herein offer a robust framework for navigating these challenges, enabling the broader application of this important building block in pharmaceutical and materials science research.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. byjus.com [byjus.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. boa.unimib.it [boa.unimib.it]
- 17. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
Application Note: A Validated HPLC Method for Purity Assessment of 3-Chloro-4-ethoxyaniline
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
3-Chloro-4-ethoxyaniline is a substituted aniline derivative that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of such intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. The presence of impurities, even in trace amounts, can lead to the formation of undesired by-products, affect the stability of the API, or introduce potential toxicities.
High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for assessing the purity of non-volatile and thermally labile compounds like this compound. Its high resolution, sensitivity, and accuracy make it the method of choice for separating the main component from structurally similar process-related impurities and degradation products.[1][2] This application note details a validated HPLC method designed for this purpose, grounded in established chromatographic principles and aligned with international regulatory standards.[3]
Analyte Properties and Method Development Rationale
An effective analytical method is built upon a fundamental understanding of the analyte's physicochemical properties. These properties dictate the optimal conditions for chromatographic separation and detection.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClNO | [4][5] |
| Molecular Weight | 171.62 g/mol | [5] |
| LogP | 2.32 | [5] |
| pKa | (Predicted) ~4.2 | [6] |
| UV Absorption | Aromatic Amine Chromophore | General Chemical Knowledge |
Causality Behind Experimental Choices
-
Column Selection: A reversed-phase C18 column was selected as the stationary phase. Given the LogP of 2.32, this compound exhibits moderate hydrophobicity, making it ideally suited for retention and separation on a non-polar C18 stationary phase through hydrophobic interactions.[1][7] This is the most common and robust approach for the analysis of aniline derivatives.[8][9]
-
Mobile Phase Composition: The mobile phase consists of acetonitrile and water. Acetonitrile is a common organic modifier in reversed-phase chromatography that provides good elution strength for moderately polar compounds and has a low UV cutoff. A small amount of an acid, such as formic or phosphoric acid, is added to the aqueous component to buffer the mobile phase at a pH below the pKa of the aniline's amino group (~4.2). This ensures the analyte is in its protonated, more polar form, which prevents peak tailing and results in sharp, symmetrical peaks.
-
Detection Wavelength: The aromatic ring and the amino group constitute a chromophore that absorbs UV light. For aniline derivatives, a detection wavelength of 254 nm is commonly used as it provides a good balance of sensitivity for the parent compound and potential aromatic impurities.[8]
-
Gradient Elution: A gradient elution program is employed to ensure optimal separation. This approach allows for the effective elution of impurities that may have significantly different polarities from the main analyte. A gradient run ensures that more strongly retained, late-eluting impurities are eluted within a reasonable timeframe while still providing excellent resolution for impurities that elute close to the main peak.[8]
Potential Impurities and Their Origin
The purity assessment must account for potential impurities stemming from the synthetic route or degradation. For chloro-alkoxy anilines, common impurities include:
-
Starting Materials: Unreacted precursors, such as 2-chloro-4-nitrophenol or related compounds.
-
Positional Isomers: Isomers like 2-chloro-4-ethoxyaniline or 4-chloro-3-ethoxyaniline, which can form during synthesis.
-
By-products: Compounds formed from side reactions, such as dehalogenated or dialkylated species.[10][11]
Detailed Analytical Protocol
This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before sample analysis.
Materials and Reagents
-
Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
This compound reference standard (purity ≥99.5%).
-
Acetonitrile (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Formic Acid (or Phosphoric Acid), analytical grade.
-
-
Glassware: Volumetric flasks, pipettes, autosampler vials.
Chromatographic Conditions
Table 2: Optimized HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Step-by-Step Experimental Workflow
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1000 mL of HPLC-grade water.
-
Prepare Mobile Phase B by adding 1.0 mL of formic acid to 1000 mL of acetonitrile.
-
Degas both mobile phases for 15 minutes using an ultrasonic bath or an online degasser.
-
-
Standard Solution Preparation (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). Mix thoroughly.
-
-
Sample Solution Preparation (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample to be tested into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Mix thoroughly. Filter through a 0.45 µm syringe filter if particulate matter is visible.
-
-
System Suitability Test (SST):
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Make five replicate injections of the Standard Solution.
-
Verify the system suitability parameters (see Table 3). The system is deemed ready if all parameters are met.
-
-
Analysis Sequence:
-
Inject the diluent (blank) once to ensure no carryover or system contamination.
-
Inject the Standard Solution.
-
Inject the Sample Solution in duplicate.
-
Data Analysis and Purity Calculation
The purity of the sample is determined by the area percent method, which assumes that all components have a similar response factor at the detection wavelength.
-
Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Integrate all peaks in the chromatogram from the sample injection, excluding solvent front peaks and any peaks present in the blank injection.
Method Validation Framework
To ensure this method is trustworthy and suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) guideline Q2(R1).[3][12] A comprehensive validation would assess the following parameters.
Table 3: ICH Q2(R1) Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method accurately measures the analyte without interference from impurities or degradants. | Peak purity analysis (using PDA detector) should pass. Resolution between the main peak and closest eluting impurity should be >2. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., 50-150% of the nominal concentration). |
| Accuracy | To assess the closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples at three concentration levels. |
| Precision (Repeatability & Intermediate) | To measure the variability of results under the same and different conditions (day, analyst, instrument). | Relative Standard Deviation (RSD) ≤ 2.0% for replicate injections and preparations. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within acceptable limits when varying flow rate (±0.1 mL/min), column temperature (±2 °C), etc. |
| System Suitability | To ensure the chromatographic system is adequate for the analysis. | RSD of peak area for replicate injections ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.[13] |
Overall Analytical Workflow
The entire process, from sample receipt to the final purity report, follows a logical and systematic sequence to ensure data integrity and traceability.
References
- [Determination of aniline derivatives in waste water with reversed-phase high performance liquid chromatography]. PubMed.
- Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. Analyst (RSC Publishing).
- Reverse-phase high-performance liquid chromatography (HPLC)... ResearchGate.
- High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. ResearchGate.
- Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd.
- This compound. PubChem.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). EMA.
- Comparative Guide to Purity Analysis of Synthetic 3-Chloro-4-(isopentyloxy)aniline. Benchchem.
- ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment.
- Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.
- 3-Chloro-4-methoxyaniline. PubChem.
- Quantification of aniline and N-methylaniline in indigo - PMC. NIH.
- This compound. ChemScene.
- 3-Chloro-4-methoxyaniline 97 5345-54-0. Sigma-Aldrich.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Technical Guide: Physicochemical Properties of 3-Chloro-4-(isopentyloxy)aniline. Benchchem.
- A Comparative Guide to HPLC Methods for Purity Analysis of 3-Chloro-4-fluoroaniline. Benchchem.
- HPLC Method for Analysis of 4-ethoxyaniline on Primesep 100 Column. SIELC Technologies.
- An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. ResearchGate.
- Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. ResearchGate.
- Characterization of 3-Chloro-4-fluoroaniline Impurities: A Comparative Guide for Researchers. Benchchem.
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- 8. [Determination of aniline derivatives in waste water with reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. scribd.com [scribd.com]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 3-Chloro-4-ethoxyaniline
Introduction: The Strategic Importance of 3-Chloro-4-ethoxyaniline in Medicinal Chemistry
This compound is a highly versatile and strategically important building block in the synthesis of a wide array of pharmaceutical intermediates. Its unique substitution pattern—an electron-donating ethoxy group and an electron-withdrawing chloro group on an aniline scaffold—provides a nuanced reactivity profile that medicinal chemists can exploit to construct complex molecular architectures. The presence of these functionalities allows for regioselective modifications, making it a favored starting material for the synthesis of targeted therapies, including kinase inhibitors and other heterocyclic compounds of therapeutic interest. This guide provides detailed protocols and expert insights into the key synthetic transformations of this compound, empowering researchers and drug development professionals to leverage its full potential.
Core Synthetic Transformations and Detailed Protocols
The chemical versatility of this compound stems from the reactivity of its aromatic amine group and the influence of its substituents on the benzene ring.[1] The primary amino group can readily undergo acylation, condensation, and cyclization reactions, paving the way for the construction of diverse heterocyclic systems that are central to many drug molecules.
Acylation of the Amino Group: A Gateway to Amide Intermediates
Acylation of the amino group in this compound is a fundamental first step in many synthetic routes. This transformation not only protects the amine but also introduces a key functional handle for further elaboration. The resulting N-aryl acetamides are important intermediates in their own right and are precursors to more complex structures.
Protocol 1: Synthesis of N-(3-chloro-4-ethoxyphenyl)acetamide
This protocol details the straightforward acylation of this compound using acetic anhydride.
-
Rationale: Acetic anhydride is a cost-effective and highly reactive acylating agent. The reaction is typically carried out in the presence of a base to neutralize the acetic acid byproduct, or in some cases, the aniline itself can act as the base acceptor. For robust and high-yield conversions, the use of an external base is recommended.
| Reagent/Solvent | Molar Equivalent | Molecular Weight ( g/mol ) | Amount |
| This compound | 1.0 | 171.62 | (e.g., 17.16 g) |
| Acetic Anhydride | 1.2 | 102.09 | (e.g., 12.25 g, 11.3 mL) |
| Pyridine | 1.5 | 79.10 | (e.g., 11.87 g, 12.1 mL) |
| Dichloromethane (DCM) | - | 84.93 | (e.g., 150 mL) |
Step-by-Step Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add pyridine (1.5 eq) to the solution and cool the flask in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude N-(3-chloro-4-ethoxyphenyl)acetamide by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain a crystalline solid.[2]
Expected Yield: 85-95%
Visualization of the Acylation Workflow:
Caption: Workflow for the acylation of this compound.
Cyclocondensation Reactions: Building Heterocyclic Scaffolds
Cyclocondensation reactions are powerful methods for constructing heterocyclic rings, which are prevalent in pharmaceutical agents. This compound, as an o-substituted aniline derivative (conceptually, after a preceding reaction step that introduces a second reactive group ortho to the amine), is a prime candidate for such transformations to form valuable scaffolds like benzimidazoles and quinoxalines.
Benzimidazoles are a core structural motif in numerous drugs, exhibiting a wide range of biological activities including antiulcer and antitumor effects. A common synthetic route involves the condensation of an o-phenylenediamine with an aldehyde. While this compound is not a diamine itself, it can be readily converted to one, or a related precursor, which can then undergo cyclization.
Conceptual Pathway to Benzimidazoles:
Caption: Conceptual pathway for benzimidazole synthesis.
Protocol 2: Synthesis of a 2-Substituted Benzimidazole Derivative (General Protocol)
This protocol outlines a general method for the cyclocondensation of an o-phenylenediamine derivative (which can be synthesized from this compound) with an aldehyde.[3]
| Reagent/Solvent | Molar Equivalent |
| o-Phenylenediamine Derivative | 1.0 |
| Aldehyde (e.g., Benzaldehyde) | 1.0 |
| Ammonium Chloride (Catalyst) | 0.3 |
| Ethanol | - |
Step-by-Step Procedure:
-
To a stirred solution of the o-phenylenediamine derivative (1.0 eq) in ethanol, add the aldehyde (1.0 eq).
-
Add ammonium chloride (0.3 eq) as a catalyst.[3]
-
Heat the reaction mixture to 80-90 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure benzimidazole derivative.
Quinoxalines, also known as benzopyrazines, are another important class of nitrogen-containing heterocycles with diverse pharmacological activities.[4] They are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5]
Protocol 3: Synthesis of a Quinoxaline Derivative (General Protocol)
This protocol provides a general procedure for the synthesis of quinoxalines from an o-phenylenediamine derivative.
| Reagent/Solvent | Molar Equivalent |
| o-Phenylenediamine Derivative | 1.0 |
| 1,2-Dicarbonyl Compound (e.g., Benzil) | 1.0 |
| Ethanol | - |
| Acetic Acid (Catalyst) | catalytic amount |
Step-by-Step Procedure:
-
Dissolve the o-phenylenediamine derivative (1.0 eq) and the 1,2-dicarbonyl compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature. The product often crystallizes out of the solution.
-
Filter the crystalline product, wash with cold ethanol, and dry under vacuum.
Nucleophilic Aromatic Substitution (SNA r): Expanding Molecular Complexity
The chloro-substituent on the aromatic ring of this compound and its derivatives can participate in nucleophilic aromatic substitution (SNA r) reactions, although this typically requires activation by additional electron-withdrawing groups or the use of forcing conditions.[6][7] This reaction is a powerful tool for introducing a variety of nucleophiles, such as amines, alcohols, and thiols, onto the aromatic core.
Conceptual S N Ar Reaction:
Caption: General scheme for a nucleophilic aromatic substitution reaction.
Protocol 4: General Procedure for Nucleophilic Aromatic Substitution
This protocol provides a general framework for an S N Ar reaction, which would need to be optimized for specific substrates and nucleophiles.
| Reagent/Solvent | Role |
| This compound Derivative | Substrate |
| Nucleophile (e.g., an amine or alcohol) | Reactant |
| Base (e.g., K₂CO₃, NaH) | To deprotonate the nucleophile |
| Solvent (e.g., DMF, DMSO) | High-boiling polar aprotic solvent |
Step-by-Step Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the this compound derivative in a suitable high-boiling polar aprotic solvent (e.g., DMF or DMSO).
-
Add the base and the nucleophile.
-
Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C).
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Safety and Handling Considerations
This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of pharmaceutical intermediates. The protocols and insights provided in this guide highlight some of the key synthetic transformations that can be employed to construct complex and biologically active molecules. By understanding the reactivity of this important building block, researchers can continue to innovate and develop the next generation of therapeutic agents.
References
-
A green synthesis of benzimidazoles. (n.d.). Retrieved from [Link]
-
Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
General synthetic pathway for the synthesis of quinoxaline derivatives. (n.d.). Retrieved from [Link]
-
Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
N-(3-chloro-4-ethoxyphenyl)acetamide. PubChem. (n.d.). Retrieved from [Link]
-
N-(3-Chloro-4-hydroxyphenyl)acetamide. (2018). Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1667–1670. [Link]
-
Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (2013). Molecules, 18(3), 3246–3266. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (2016). Journal of Young Pharmacists, 8(4), 368–373. [Link]
-
A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. (2023). Current Organic Synthesis, 20(6), 614-633. [Link]
-
The Chemical Versatility of 4-Ethoxyaniline: From Dyes to Potential Pharmaceutical Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. (2014). Angewandte Chemie International Edition, 53(44), 11696-11707. [Link]
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- 3. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 3-Chloro-4-ethoxyaniline in the Synthesis of Next-Generation Agrochemicals
For researchers, scientists, and professionals in agrochemical development, the quest for novel active ingredients with enhanced efficacy and targeted action is perpetual. In this landscape, the strategic selection of chemical intermediates is paramount. 3-Chloro-4-ethoxyaniline emerges as a key building block, particularly in the synthesis of advanced fungicides. This guide provides an in-depth exploration of its application, focusing on the synthesis of pyrazole carboxamide fungicides, a class of agrochemicals renowned for their potent and specific mode of action.
Part 1: Core Application Notes - The Role of this compound in Fungicide Development
The primary application of this compound in agrochemical research lies in its role as a precursor for the synthesis of pyrazole carboxamide fungicides. This class of fungicides acts by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, a critical process for energy production. The N-substituted aniline moiety is a crucial component of these molecules, directly influencing their binding affinity to the target enzyme and, consequently, their fungicidal activity.
The presence of the chloro and ethoxy groups on the aniline ring of this compound is of particular significance. The chlorine atom can enhance the molecule's stability and binding characteristics, while the ethoxy group can modulate its lipophilicity, thereby affecting its uptake and translocation within the plant and the fungal pathogen. This strategic substitution allows for the fine-tuning of the resulting fungicide's biological and pharmacokinetic properties.
While direct public literature on agrochemicals synthesized from this compound is limited, its structural similarity to other anilines, such as 3-Chloro-4-fluoroaniline, which are extensively used in the synthesis of commercial herbicides and fungicides, strongly supports its utility in this field.[1][2] The substitution of the fluorine atom with an ethoxy group offers a pathway to novel compounds with potentially different efficacy spectra and environmental profiles.
Part 2: Experimental Protocols - Synthesis of Pyrazole Carboxamide Fungicides
The synthesis of pyrazole carboxamide fungicides from this compound generally follows a well-established two-step process: the formation of a pyrazole carboxylic acid chloride, followed by its amidation with the aniline.
Protocol 1: Synthesis of a Representative Pyrazole Carboxylic Acid Chloride
This protocol outlines the synthesis of a generic pyrazole carboxylic acid chloride, a key intermediate for the subsequent coupling reaction.
Materials:
-
Ethyl 2-cyano-3-oxobutanoate
-
Hydrazine hydrate
-
Sodium nitrite
-
Hydrochloric acid
-
Thionyl chloride
-
Toluene
-
Ethanol
-
Water
Procedure:
-
Pyrazole Ring Formation: In a round-bottom flask, dissolve ethyl 2-cyano-3-oxobutanoate in ethanol. Add hydrazine hydrate dropwise while maintaining the temperature below 40°C. Reflux the mixture for 2-3 hours. After cooling, the resulting pyrazole derivative is filtered, washed with cold ethanol, and dried.
-
Hydrolysis to Carboxylic Acid: The pyrazole ester is then hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous solution of sodium hydroxide. The reaction mixture is then acidified with hydrochloric acid to precipitate the pyrazole carboxylic acid, which is filtered, washed with water, and dried.
-
Formation of Acid Chloride: The dried pyrazole carboxylic acid is suspended in toluene. Thionyl chloride is added dropwise, and the mixture is refluxed until the reaction is complete (monitored by TLC). The excess thionyl chloride and toluene are removed under reduced pressure to yield the crude pyrazole carboxylic acid chloride, which can be used in the next step without further purification.
Protocol 2: Amidation of Pyrazole Carboxylic Acid Chloride with this compound
This protocol details the final coupling step to produce the target pyrazole carboxamide fungicide.
Materials:
-
Pyrazole carboxylic acid chloride (from Protocol 1)
-
This compound
-
Triethylamine or pyridine (as a base)
-
Dichloromethane or toluene (as a solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Amidation Reaction: Dissolve this compound and a base (e.g., triethylamine) in a suitable solvent like dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath and slowly add a solution of the pyrazole carboxylic acid chloride in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as indicated by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude pyrazole carboxamide can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Part 3: Data Presentation and Visualization
Table 1: Physicochemical Properties of this compound and Related Intermediates
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 5211-02-9 | C8H10ClNO | 171.62 |
| 3-Chloro-4-fluoroaniline | 367-21-5 | C6H5ClFN | 145.56 |
Data sourced from Santa Cruz Biotechnology and Multichem Exports.[1][3]
Diagram 1: General Synthesis Workflow for Pyrazole Carboxamide Fungicides
Caption: Synthetic pathway for pyrazole carboxamide fungicides.
Part 4: Causality and Trustworthiness in Experimental Design
The choice of this compound as a building block is a deliberate one, driven by the principles of rational drug design. The chloro and ethoxy substituents are not arbitrary; they are selected to optimize the resulting molecule's interaction with the target enzyme and its overall behavior in a biological system.
-
Causality behind Experimental Choices: The use of a base like triethylamine or pyridine in the amidation step is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. The selection of an aprotic solvent like dichloromethane or toluene prevents unwanted side reactions with the highly reactive acid chloride.
-
Self-Validating System: The progress of each synthetic step should be rigorously monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials before proceeding to the next step or work-up. The final product's identity and purity should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This multi-faceted analytical approach ensures the trustworthiness of the obtained results.
Part 5: Authoritative Grounding and Mechanistic Insights
The development of pyrazole carboxamide fungicides is a testament to the advancements in our understanding of fungal biochemistry and molecular biology. The succinate dehydrogenase enzyme, the target of these fungicides, is a well-validated target in a variety of pathogenic fungi. The design of inhibitors that bind to the ubiquinone-binding (Qp) site of the SDH complex has led to the development of highly effective and specific fungicides.[4]
Diagram 2: Mode of Action of Pyrazole Carboxamide Fungicides
Caption: Inhibition of fungal respiration by pyrazole carboxamides.
The inclusion of the this compound moiety in the fungicide structure is hypothesized to enhance its binding to the Qp site through a combination of hydrophobic and electronic interactions. Further research, including molecular docking studies and in vitro enzyme inhibition assays, would be instrumental in validating this hypothesis and guiding the synthesis of even more potent agrochemicals.
References
-
Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
-
Zhang, J., et al. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Molecular Diversity. [Link]
-
Multichem Exports. 3-Chloro-4-Fluoroaniline. [Link]
Sources
- 1. 3-Chloro-4-Fluoroaniline Exporter | 3-Chloro-4-Fluoroaniline Exporting Company | 3-Chloro-4-Fluoroaniline International Distributor [multichemexports.com]
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- 3. scbt.com [scbt.com]
- 4. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
scale-up synthesis of 3-Chloro-4-ethoxyaniline for industrial use
An Application Note and Protocol for the Industrial Scale-Up Synthesis of 3-Chloro-4-ethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the industrial-scale synthesis of this compound, a key intermediate in the production of various fine chemicals and active pharmaceutical ingredients (APIs). The primary synthetic route detailed is a robust, two-step process commencing with the chlorination of 4-ethoxynitrobenzene, followed by the reduction of the resultant 3-chloro-4-ethoxynitrobenzene. This application note presents two scalable protocols for the critical reduction step: catalytic hydrogenation and chemical reduction using iron. The guide includes detailed experimental procedures, a comparative analysis of the reduction methods, process workflow diagrams, and essential safety and quality control considerations to ensure a safe, efficient, and reproducible manufacturing process.
Introduction: Significance and Scale-Up Challenges
Substituted anilines are foundational building blocks in organic synthesis. This compound, with its specific substitution pattern, offers a valuable scaffold for introducing chloro, ethoxy, and amino functionalities, making it a desirable intermediate in the synthesis of complex molecules such as pharmaceuticals and dyes. The efficient and scalable synthesis of this compound is therefore of significant industrial importance.[1]
Transitioning a synthesis from the laboratory bench to an industrial scale introduces multifaceted challenges. These include ensuring process safety, minimizing environmental impact, maintaining high product purity and yield, and optimizing cost-effectiveness. The protocols outlined herein are designed with these industrial constraints in mind, favoring methods known for their reliability and scalability.
Proposed Synthetic Pathway: A Two-Step Approach
The most logical and controllable pathway for the industrial synthesis of this compound involves two key transformations:
-
Electrophilic Chlorination: Introduction of a chlorine atom at the 3-position of 4-ethoxynitrobenzene. The nitro and ethoxy groups direct the incoming electrophile, providing regiochemical control.
-
Nitro Group Reduction: Conversion of the nitro group of 3-chloro-4-ethoxynitrobenzene into a primary amine to yield the final product.
This approach is analogous to established industrial syntheses of similar halogenated anilines, such as 3-chloro-4-fluoroaniline, where the reduction of a nitroaromatic precursor is the pivotal step.[1][2]
Comparative Analysis of Industrial Reduction Methods
The reduction of the nitro group is the most critical step in this synthesis. Two primary methods are viable on an industrial scale: catalytic hydrogenation and chemical reduction with iron powder. The choice between them involves a trade-off between upfront investment, operational costs, and environmental impact.
| Parameter | Method 1: Catalytic Hydrogenation | Method 2: Iron Reduction |
| Primary Reductant | Hydrogen Gas (H₂) | Iron Powder (Fe) |
| Catalyst/Promoter | Platinum-on-Carbon (Pt/C) or Palladium-on-Carbon (Pd/C) | Hydrochloric Acid (HCl) or Acetic Acid |
| Typical Temperature | 50-100°C[2] | 80-100°C[3] |
| Pressure | 0.5 - 5.0 MPa (High Pressure)[2] | Atmospheric Pressure |
| Typical Yield | >95%[2] | ~90-94%[3] |
| Product Purity | High (>99.5% achievable post-distillation)[2] | Good (Often requires more intensive purification) |
| Advantages | High yield and purity, clean reaction (water is the only byproduct), catalyst can be recycled, suitable for continuous processing.[1] | Lower capital cost (no high-pressure reactor needed), mature and well-understood technology.[1][3] |
| Disadvantages | Requires specialized high-pressure hydrogenation equipment, catalyst costs can be high, potential for dehalogenation side reactions.[1] | Produces significant iron oxide sludge and acidic wastewater, posing environmental and disposal challenges; work-up can be more complex.[1] |
Detailed Experimental Protocols
Safety Precaution: Before proceeding, all personnel must review the Safety Data Sheets (SDS) for all chemicals used. The reaction should be conducted in a well-ventilated area, and appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and flame-resistant clothing, must be worn.[4]
Protocol 1: Catalytic Hydrogenation of 3-chloro-4-ethoxynitrobenzene (Preferred Method)
This protocol is adapted from established industrial methods for hydrogenating halogenated nitroaromatics and is favored for its efficiency and cleaner waste profile.[2][5]
Materials & Equipment:
-
3-chloro-4-ethoxynitrobenzene
-
1% Platinum on Carbon (Pt/C) catalyst (or 5% Pd/C)
-
High-purity hydrogen gas
-
High-purity nitrogen gas
-
Industrial high-pressure reactor (autoclave) with temperature control, pressure gauge, gas inlets, and an efficient agitation system.
-
Filtration unit (e.g., pressure filter)
-
Vacuum distillation apparatus
Procedure:
-
Reactor Charging: Charge the autoclave with 3-chloro-4-ethoxynitrobenzene and the 1% Pt/C catalyst. The mass ratio of the nitro-compound to the catalyst should be between 200:1 and 400:1.[2]
-
Inerting: Seal the reactor and purge the system three times with high-purity nitrogen gas to eliminate all oxygen.[6]
-
Hydrogen Purge: Following the nitrogen purge, vent the reactor and purge three times with hydrogen gas.[6]
-
Pressurization & Heating: Pressurize the reactor with hydrogen to the target pressure (e.g., 1.0 - 2.0 MPa). Begin vigorous stirring and heat the reactor to the reaction temperature (e.g., 80 - 90°C).[2]
-
Hydrogenation Reaction: Maintain the temperature and pressure. The reaction is exothermic; cooling may be required. Monitor hydrogen uptake to track reaction progress. The typical reaction time is 4-8 hours.
-
Completion & Cool-down: Once hydrogen uptake ceases, the reaction is complete. Stop the heating, and allow the reactor to cool to below 50°C.
-
Venting & Catalyst Filtration: Carefully vent the excess hydrogen pressure and purge the reactor with nitrogen. Filter the warm reaction mixture through a pressure filter to remove the Pt/C catalyst. The catalyst can be recovered for regeneration and reuse.
-
Purification: The crude this compound is purified via vacuum distillation to achieve a purity of >99.5%.[6]
Protocol 2: Iron Reduction of 3-chloro-4-ethoxynitrobenzene
This traditional method avoids the need for high-pressure equipment but generates significant solid waste.[3]
Materials & Equipment:
-
3-chloro-4-ethoxynitrobenzene
-
Fine iron powder (activated)
-
Hydrochloric acid or Ammonium chloride[7]
-
Ethanol and Water (solvent)
-
Sodium Hydroxide solution (for neutralization)
-
Glass-lined or stainless steel reactor with reflux condenser, stirrer, and heating mantle.
-
Filtration unit
-
Extraction and distillation equipment
Procedure:
-
Reactor Setup: Charge the reactor with 3-chloro-4-ethoxynitrobenzene, iron powder, ethanol, and water. A typical ratio involves using a molar excess of iron (e.g., 3-4 equivalents).
-
Reaction Initiation: Begin stirring and heat the mixture to reflux (approximately 80°C).[7]
-
Acid Addition: Slowly and carefully add a catalytic amount of hydrochloric acid or a solution of ammonium chloride to the refluxing mixture.[7] The reaction is highly exothermic, and the addition rate must be controlled to maintain a steady reflux.
-
Reduction Reaction: Maintain the mixture at reflux with vigorous stirring for 3-5 hours. Monitor the reaction's completion using a suitable analytical method like HPLC or TLC.
-
Neutralization & Work-up: Cool the reaction mixture to room temperature. Add a sodium hydroxide solution to precipitate iron salts and adjust the pH to ~7-8.[3]
-
Filtration: Filter the entire slurry to remove the iron and iron oxide sludge. Wash the filter cake thoroughly with ethanol or another suitable solvent to recover the product.
-
Purification: Combine the filtrate and washes. Remove the solvent under reduced pressure. The resulting crude product can be purified by extraction followed by vacuum distillation.
Process Workflow and Logic
The overall manufacturing process, particularly for the preferred catalytic hydrogenation route, can be visualized as a sequence of distinct unit operations.
Caption: Industrial workflow for the synthesis of this compound.
Quality Control and Analytical Methods
To ensure the final product meets specifications, in-process controls and final quality checks are essential.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary method for assessing the purity of this compound. A reverse-phase C18 column is typically effective for separating the main compound from starting materials and potential byproducts.[8][9] Purity is determined by calculating the area percentage of the main peak.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile impurities that may not be resolved by HPLC.[9] It is also used for structural confirmation of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used for definitive structural elucidation and confirmation of the final product's identity in the R&D and quality assurance labs.
Industrial Safety and Handling
Handling substituted anilines and the reagents for their synthesis requires strict adherence to safety protocols.
-
Hazard Identification: this compound and its precursors are classified as harmful if swallowed and may cause skin and eye irritation.[4][10] Many chlorinated aromatic compounds are also very toxic to aquatic life with long-lasting effects.[10]
-
Personal Protective Equipment (PPE): All personnel handling these chemicals must wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. In areas with potential for dust or vapor exposure, respiratory protection (e.g., N95 dust mask or a full-face respirator) is mandatory.[4]
-
Engineering Controls: Synthesis must be performed in reactors and areas with adequate ventilation and containment to minimize exposure. Emergency eyewash stations and safety showers must be readily accessible.
-
Storage and Handling: Store the material in a cool, dry, well-ventilated area in tightly closed containers. Avoid contact with strong oxidizing agents.[11] Anilines may be sensitive to prolonged exposure to air and light.[11]
-
Spill and Waste Management: Spills should be collected immediately, avoiding dust generation. All waste, including the iron sludge from the chemical reduction method, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[10] Avoid release to the environment.[11]
References
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A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC - NIH. (2023, May 12). National Institutes of Health. Retrieved January 2, 2026, from [Link]
- CN102701996A - A method for preparing 3-chloro-4-methylaniline - Google Patents. (n.d.). Google Patents.
-
method 8131 aniline and selected derivatives by gas chromatography - EPA. (n.d.). Environmental Protection Agency. Retrieved January 2, 2026, from [Link]
- CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents. (n.d.). Google Patents.
- CN104370747A - Method for synthesizing 3-chloro-4-methylaniline - Google Patents. (n.d.). Google Patents.
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Application Notes and Protocols for the Derivatization of 3-Chloro-4-ethoxyaniline for Biological Screening
Abstract
This document provides a comprehensive guide to the chemical derivatization of 3-Chloro-4-ethoxyaniline, a versatile scaffold for the synthesis of novel compounds with potential biological activity. We present detailed experimental protocols for N-acylation, N-sulfonylation, and Schiff base formation, reactions that allow for the systematic exploration of structure-activity relationships (SAR). Furthermore, a generalized workflow for the subsequent biological screening of the synthesized library is outlined. This guide is intended to equip researchers in drug discovery and medicinal chemistry with the foundational knowledge and practical methodologies to leverage this promising chemical entity.
Introduction
Aniline and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] The substituted aniline, this compound, presents a particularly interesting starting point for drug discovery campaigns. The electronic properties imparted by the chloro and ethoxy groups, along with the reactive aniline nitrogen, make it a versatile building block for creating diverse chemical libraries.[4] Derivatization of the aniline moiety can significantly modulate the physicochemical properties and biological activity of the parent molecule, offering a powerful strategy for lead optimization.[3] This application note details robust and reproducible protocols for the derivatization of this compound and provides a framework for the initial biological evaluation of the resulting compounds.
Chemical Properties and Safety Information
This compound
| Property | Value | Reference |
| CAS Number | 5211-02-9 | [5][6] |
| Molecular Formula | C₈H₁₀ClNO | [5][6] |
| Molecular Weight | 171.62 g/mol | [5][6] |
| Appearance | Solid | |
| Melting Point | 50-55 °C | |
| Primary Hazards | Irritant, Harmful if swallowed | [6][7][8] |
Safety Precautions: Always handle this compound and its derivatives in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][8] Avoid inhalation of dust and contact with skin and eyes.[7] In case of accidental exposure, follow the first-aid measures outlined in the material safety data sheet (MSDS).[8]
Derivatization Strategies and Protocols
The primary amino group of this compound is a nucleophilic handle that can readily undergo a variety of chemical transformations. We will focus on three fundamental and widely applicable derivatization reactions: N-acylation, N-sulfonylation, and Schiff base formation.
N-Acylation: Synthesis of Amides
N-acylation is a robust method for introducing a wide range of substituents onto the aniline nitrogen.[9][10][11] The resulting amides often exhibit altered solubility, stability, and receptor binding affinities compared to the parent aniline. The reaction proceeds via nucleophilic acyl substitution, where the aniline nitrogen attacks the electrophilic carbonyl carbon of an acylating agent.[9]
Protocol: General Procedure for N-Acylation
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) and a suitable base (e.g., triethylamine or pyridine, 1.5 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).[9]
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acylating Agent: Dissolve the desired acylating agent (e.g., an acyl chloride or acetic anhydride, 1.1 eq.) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled aniline solution over 15-20 minutes.[9][10]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. If using an organic solvent, separate the organic layer. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine.[9]
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography on silica gel.
N-Sulfonylation: Synthesis of Sulfonamides
The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents, including antibacterial and antiviral drugs.[12][13] The synthesis of sulfonamides from anilines is a well-established transformation that can significantly impact the biological properties of a molecule.[13][14]
Protocol: General Procedure for N-Sulfonylation
-
Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq.) and a base such as pyridine (used as both solvent and base) or triethylamine (1.5 eq.) in a suitable solvent like dichloromethane.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Add the desired sulfonyl chloride (1.1 eq.) portion-wise or dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-24 hours, monitoring by TLC.
-
Work-up: Pour the reaction mixture into cold water or dilute HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Isolation and Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the crude sulfonamide by recrystallization or column chromatography.
Schiff Base Formation: Synthesis of Imines
Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or a ketone.[15][16][17][18] This reaction provides a straightforward method to introduce a diverse range of aromatic or aliphatic substituents and has been widely used in the synthesis of biologically active compounds.[15][17][19]
Protocol: General Procedure for Schiff Base Formation
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as ethanol or methanol.[15][17]
-
Catalyst (Optional): A catalytic amount of a weak acid, such as glacial acetic acid, can be added to facilitate the reaction.[19]
-
Reaction Conditions: Stir the reaction mixture at room temperature or under reflux for 2-24 hours. The formation of the imine product can often be observed as a precipitate.[15][17]
-
Isolation: If a precipitate forms, collect the product by filtration and wash with a small amount of cold solvent. If no precipitate forms, remove the solvent under reduced pressure.
-
Purification: The crude Schiff base can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Workflow for Biological Screening
The synthesized library of this compound derivatives can be subjected to a variety of biological assays to identify compounds with desired activities.[20][21] A general workflow for the initial screening is depicted below.
Caption: A generalized workflow for the synthesis and biological screening of a focused compound library derived from this compound.
Screening Methodologies:
-
High-Throughput Screening (HTS): This initial step involves testing the entire compound library at a single concentration against a specific biological target or in a phenotypic assay.[20][22] HTS allows for the rapid identification of "hits" with potential activity.
-
Hit Confirmation and Dose-Response: Compounds identified as hits in the primary screen are then re-tested to confirm their activity. Subsequently, dose-response curves are generated to determine the potency (e.g., IC₅₀ or EC₅₀) of the confirmed hits.
-
Secondary and Orthogonal Assays: Active compounds should be evaluated in secondary or orthogonal assays to rule out false positives and to further characterize their mechanism of action.
-
Structure-Activity Relationship (SAR) Analysis: The data from the biological assays are used to establish relationships between the chemical structures of the derivatives and their biological activity. This analysis guides the design of new analogs with improved properties.[4]
Data Presentation: Hypothetical Screening Results
The following table presents hypothetical screening data for a small library of this compound derivatives against a hypothetical kinase target.
| Compound ID | R-Group | % Inhibition at 10 µM | IC₅₀ (µM) |
| CEA-01 | -COCH₃ | 45 | 12.5 |
| CEA-02 | -COC₆H₅ | 78 | 2.1 |
| CEA-03 | -SO₂CH₃ | 32 | > 20 |
| CEA-04 | -SO₂C₆H₅ | 65 | 5.8 |
| CEA-05 | -CH=C₆H₅ | 85 | 0.9 |
| CEA-06 | -CH=C₆H₄-NO₂ | 92 | 0.4 |
Conclusion
This compound is a valuable starting material for the generation of diverse compound libraries for biological screening. The straightforward and robust derivatization protocols for N-acylation, N-sulfonylation, and Schiff base formation presented herein provide a solid foundation for medicinal chemistry and drug discovery programs. A systematic approach to synthesis and screening, as outlined in this application note, will facilitate the identification of novel bioactive compounds and the elucidation of their structure-activity relationships.
References
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Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. (2023). WUR eDepot. Retrieved from [Link]
-
Synthesis of sulfonamides from sulfinate salts and amines or anilines. (2019). ResearchGate. Retrieved from [Link]
-
Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. (2023). National Institutes of Health. Retrieved from [Link]
-
Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. (2023). Organic Letters. Retrieved from [Link]
-
Biological Assays: Innovations and Applications. (n.d.). Longdom Publishing. Retrieved from [Link]
-
Sulfa Antibiotics - Synthesis of Sulfanilamide. (n.d.). University of California, Irvine. Retrieved from [Link]
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Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. (2023). YMER. Retrieved from [Link]
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Acetylation of Aniline. (n.d.). Scribd. Retrieved from [Link]
-
Screening and identification of novel biologically active natural compounds. (n.d.). Semantic Scholar. Retrieved from [Link]
-
C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst. (2021). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. (n.d.). HMU CPD. Retrieved from [Link]
-
SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. (n.d.). JETIR. Retrieved from [Link]
-
synthesis of an imine or Schiff base - laboratory experiment. (2022). YouTube. Retrieved from [Link]
-
High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. (2022). MDPI. Retrieved from [Link]
-
Current Screening Methodologies in Drug Discovery for Selected Human Diseases. (2018). National Institutes of Health. Retrieved from [Link]
-
Synthesis and characterization of novel Schiff base ligands. (2024). International Journal of Chemical Studies. Retrieved from [Link]
-
Synthesis of Schiff Bases by Non-Conventional Methods. (2018). ResearchGate. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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Advances in Biological Screening for Lead Discovery. (2009). Royal Society of Chemistry. Retrieved from [Link]
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Reactions and pharmaceutical applications of aniline. (n.d.). Slideshare. Retrieved from [Link]
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Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020). ACS Publications. Retrieved from [Link]
-
Difluoroalkylation of Anilines via Photoinduced Methods. (2023). The Journal of Organic Chemistry. Retrieved from [Link]
-
Aniline replacement in drug-like compounds. (2024). Cresset Group. Retrieved from [Link]
-
A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023). National Institutes of Health. Retrieved from [Link]
-
Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. (2007). MDPI. Retrieved from [Link]
-
Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. (2025). ResearchGate. Retrieved from [Link]
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synthesis and biological activity studies of quinoxaline derivatives. (n.d.). Heterocyclic Letters. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Chloro-4-ethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-Chloro-4-ethoxyaniline. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you improve your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the critical steps?
The most prevalent and industrially significant route for synthesizing this compound involves a two-step process.[1] The first step is the etherification of a suitable precursor, followed by the reduction of a nitro group to form the desired aniline.[1]
A common starting material is 2-chloro-4-nitrophenol, which undergoes a Williamson ether synthesis with an ethylating agent (e.g., ethyl bromide or diethyl sulfate) in the presence of a base to form 2-chloro-1-ethoxy-4-nitrobenzene.[2] The subsequent and most critical step is the reduction of the nitro group to an amine.[3][4] This transformation is crucial as it directly impacts the final yield and purity of the this compound.
Q2: Which reduction method is recommended for converting 2-chloro-1-ethoxy-4-nitrobenzene to this compound?
There are two primary methods for the reduction of the nitro group: catalytic hydrogenation and chemical reduction.[4]
-
Catalytic Hydrogenation: This is often the preferred method due to its high efficiency, cleaner reaction profile, and more environmentally friendly nature.[4][5][6] Common catalysts include palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere.[5][7] This method typically provides high yields and purity while avoiding the generation of large amounts of inorganic waste.[4]
-
Chemical Reduction: A classic and still widely used method involves the use of metals in acidic media, such as iron powder with ammonium chloride or tin(II) chloride in the presence of a proton source.[2][5][8][9][10] While effective, this method can generate significant amounts of metal sludge, making workup and purification more challenging.[4][8]
The choice between these methods often depends on the available laboratory equipment and the scale of the synthesis. For larger-scale production, catalytic hydrogenation is generally more advantageous.[1]
Q3: What are the key safety precautions to consider during the synthesis of this compound?
Handling the reagents and the final product in this synthesis requires strict adherence to safety protocols. This compound and its precursors are classified as toxic substances.[11][12]
Core Safety Requirements:
-
Ventilation: Always work in a well-ventilated fume hood.[13][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11][12][13][14]
-
Handling Precautions: Avoid inhalation of dust or vapors and prevent skin and eye contact.[13][14] Do not eat, drink, or smoke in the laboratory.[11][12][13]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[14] Metal sludge from chemical reductions requires special handling.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, with a focus on the critical nitro reduction step.
Problem 1: Low Yield in the Nitro Reduction Step
| Potential Cause | Troubleshooting Action |
| Catalyst Inactivity (Catalytic Hydrogenation) | - Use a fresh, high-quality catalyst. Catalysts can lose activity over time or due to improper storage.[15] - Check for catalyst poisons. Sulfur compounds or other impurities in the starting material or solvent can deactivate the catalyst.[7] Consider purifying the starting materials if necessary. |
| Incomplete Reaction | - Increase reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it goes to completion.[16] - Increase hydrogen pressure (catalytic hydrogenation). Ensure the pressure is within the recommended range for the specific catalyst and substrate.[7] - Ensure sufficient reducing agent (chemical reduction). Use an adequate molar excess of the metal and acid. |
| Suboptimal Reaction Temperature | - Optimize the temperature. For catalytic hydrogenation, a temperature range of 50-100°C is typical.[7] For chemical reductions with iron, heating to reflux is often required.[2][10] Gradually adjust the temperature while monitoring for side product formation.[7] |
| Poor Mixing | - Ensure vigorous stirring. In catalytic hydrogenation, efficient mixing of the solid catalyst, liquid substrate, and gaseous hydrogen is crucial for a good reaction rate.[7][15] |
Problem 2: Formation of Impurities and Side Products
| Observed Impurity | Potential Cause & Explanation | Mitigation Strategy |
| Unreacted Starting Material (2-chloro-1-ethoxy-4-nitrobenzene) | The reaction has not gone to completion. | Increase reaction time, temperature, or the amount of reducing agent/catalyst.[16] Monitor the reaction closely by TLC or HPLC.[17] |
| Dehalogenation Product (4-ethoxyaniline) | The chloro group is reductively cleaved. This is a common side reaction in catalytic hydrogenation of halogenated nitroaromatics.[7] | - Use a more selective catalyst. Raney Nickel is sometimes used to minimize dehalogenation.[5] - Optimize reaction conditions. Lower the reaction temperature and pressure.[7] |
| Intermediates (Nitroso and Hydroxylamine derivatives) | Incomplete reduction can lead to the accumulation of these intermediates.[7][18] These can further react to form azoxy, azo, and hydrazo compounds.[15][18] | Ensure the reaction proceeds to completion by extending the reaction time or increasing the catalyst loading.[7] |
| Over-reduction Products | In some cases, further reduction of the aromatic ring can occur under harsh hydrogenation conditions. | Use milder reaction conditions (lower temperature and pressure). |
Problem 3: Difficulties in Product Isolation and Purification
| Issue | Potential Cause | Recommended Solution |
| Product Loss During Workup | Inefficient extraction. The aniline product may remain in the aqueous phase, especially if the pH is too low. | - Adjust the pH of the aqueous layer to be basic (pH > 8) before extraction to ensure the aniline is in its free base form. - Perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane.[1][10] |
| Persistent Emulsion During Extraction | The presence of finely divided solids (e.g., iron salts) can lead to the formation of stable emulsions. | - Filter the reaction mixture through a pad of Celite® before extraction to remove solid particles.[1][2] - Add a small amount of brine to the separatory funnel to help break the emulsion. |
| Low Purity After Initial Isolation | The crude product contains significant amounts of side products or unreacted starting materials. | - Recrystallization: This is a highly effective method for purifying solid anilines. Experiment with different solvent systems (e.g., ethanol/water, hexane/ethyl acetate) to find the optimal conditions.[16] - Column Chromatography: For difficult separations, silica gel column chromatography can be employed.[10][16] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 2-chloro-1-ethoxy-4-nitrobenzene
This protocol is a general guideline and may require optimization based on your specific laboratory setup and scale.
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 2-chloro-1-ethoxy-4-nitrobenzene (1.0 eq) in a solvent such as ethanol or ethyl acetate.[2]
-
Catalyst Addition: Carefully add 5-10% Pd/C or Pt/C catalyst (typically 1-5 mol% of the substrate).
-
Hydrogenation: Seal the vessel and purge it with nitrogen, followed by hydrogen gas.[2] Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-50°C).[1][2]
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots using TLC or HPLC.[2]
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.[1] Filter the reaction mixture through a pad of Celite® to remove the catalyst.[1]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.[1]
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: Chemical Reduction using Iron Powder
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-chloro-1-ethoxy-4-nitrobenzene (1.0 eq), ethanol, and water (typically in a 3:1 or 4:1 ratio).[2][10]
-
Addition of Reagents: Add iron powder (approx. 3.0 eq) and ammonium chloride (approx. 4.0 eq) to the mixture.[1][2]
-
Reaction: Heat the mixture to reflux with vigorous stirring for 2-4 hours.[2]
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® while still warm to remove the iron salts.[2][10] Wash the filter cake with hot ethanol.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to remove the ethanol.[2] Extract the remaining aqueous solution with a suitable organic solvent (e.g., ethyl acetate).[1]
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[1] Purify further if necessary.
Data Presentation
The choice of reduction method significantly impacts the yield and environmental footprint of the synthesis.
| Parameter | Catalytic Hydrogenation (Pd/C) | Chemical Reduction (Fe/NH₄Cl) |
| Typical Yield | >90%[4] | 80-90%[2] |
| Reaction Temperature | Room Temperature to 80°C[2][15] | Reflux (approx. 80-100°C)[2] |
| Pressure | Atmospheric to 5 MPa[7] | Atmospheric |
| Key Reagents | H₂, Pd/C or Pt/C | Fe, NH₄Cl or HCl |
| Byproducts | Minimal, potential for dehalogenation[7] | Large quantities of iron salts/sludge[4] |
| Workup Complexity | Simple filtration to remove catalyst[1] | Filtration of fine iron sludge, pH adjustment, extraction[2][10] |
| Environmental Impact | Greener, less waste | Significant inorganic waste |
Visualization of Key Processes
General Synthetic Pathway
Caption: Synthetic pathway for this compound.
Troubleshooting Workflow for Low Yield in Catalytic Hydrogenation
Sources
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side-product formation in 3-Chloro-4-ethoxyaniline synthesis and mitigation
Welcome to the technical support center for the synthesis of 3-Chloro-4-ethoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to mitigate side-product formation and optimize your synthesis for high purity and yield.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, which is typically prepared in a two-step process: 1) Williamson ether synthesis to form 2-Chloro-4-ethoxy-1-nitrobenzene, followed by 2) reduction of the nitro group.
Issue 1: Low Yield in Williamson Ether Synthesis Step (Formation of 2-Chloro-4-ethoxy-1-nitrobenzene)
Question: I am experiencing a low yield during the synthesis of 2-Chloro-4-ethoxy-1-nitrobenzene from 2-chloro-4-nitrophenol and an ethylating agent. What are the potential causes and how can I improve the yield?
Answer:
Low yields in this Williamson ether synthesis step can often be attributed to suboptimal reaction conditions or the formation of a key side-product. Let's break down the likely culprits and their solutions.
Causality and Mitigation:
-
Incomplete Deprotonation of the Phenol: For the reaction to proceed via an SN2 mechanism, the phenoxide ion must be generated.[1][2] If the base is not strong enough or is used in insufficient quantity, a significant portion of the 2-chloro-4-nitrophenol will remain unreacted.
-
Solution: Use at least one equivalent of a suitable base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). Ensure the reagents, especially the solvent, are anhydrous, as water can consume the base and hinder phenoxide formation.
-
-
Side-Reaction: C-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[1][3] While O-alkylation is generally favored, the choice of solvent can significantly influence the reaction pathway.[3]
-
Mechanism: Protic solvents can solvate the phenoxide oxygen through hydrogen bonding, making it less available for nucleophilic attack. This can increase the propensity for C-alkylation.[3]
-
Solution: Employ polar aprotic solvents like dimethylformamide (DMF) or acetonitrile to favor O-alkylation.[3][4]
-
-
Elimination of the Ethylating Agent: If using a secondary or sterically hindered ethylating agent (less common for ethylation), it could undergo elimination in the presence of a strong base, leading to the formation of ethylene.[5]
-
Solution: Use a primary ethylating agent like ethyl bromide or ethyl iodide.
-
Workflow for Optimizing Williamson Ether Synthesis:
Caption: Optimized workflow for Williamson ether synthesis.
Issue 2: Presence of Multiple Impurities in the Final Product after Nitro Group Reduction
Question: My final this compound product is contaminated with several impurities. How can I identify and minimize them?
Answer:
The reduction of the nitro group in 2-Chloro-4-ethoxy-1-nitrobenzene is a critical step where several side-products can form. The most common impurities are a result of incomplete reduction, condensation reactions, or dehalogenation.
Common Impurities and Mitigation Strategies:
| Impurity Class | Specific Examples | Formation Mechanism | Mitigation Strategies |
| Incomplete Reduction Intermediates | 2-Chloro-4-ethoxynitrosobenzene, N-(2-Chloro-4-ethoxyphenyl)hydroxylamine | The reduction of a nitro group proceeds in a stepwise manner. Insufficient reducing agent or reaction time can leave these intermediates in the final product.[6] | - Ensure sufficient equivalents of the reducing agent. - Increase reaction time and/or temperature. - Monitor the reaction by TLC or HPLC until the starting material and intermediates are consumed. |
| Condensation Products | Azoxy, azo, and hydrazo compounds | These are formed from the condensation of the nitroso and hydroxylamine intermediates, particularly under basic conditions.[6][7] | - Maintain acidic or neutral reaction conditions. - Ensure a rapid and complete reduction to minimize the concentration of intermediates. |
| Dehalogenation Product | 4-Ethoxyaniline | Cleavage of the carbon-chlorine bond (hydrodehalogenation) is a common side reaction, especially during catalytic hydrogenation with highly active catalysts like Palladium on Carbon (Pd/C).[8][9] | - Catalyst Selection: Use a less active catalyst such as Platinum on Carbon (Pt/C) or Raney Nickel.[10] Modifying Pd/C with inhibitors can also suppress dehalogenation.[8] - Reaction Conditions: Lower hydrogen pressure and temperature.[11] - Alternative Reducing Agents: Consider metal-acid systems like iron in acetic or hydrochloric acid, or tin(II) chloride, which are less prone to causing dehalogenation.[12][13] |
| O-Dealkylation Product | 3-Chloro-4-aminophenol | Cleavage of the ethyl-oxygen bond can occur under harsh acidic conditions. | - Avoid excessively strong acidic conditions during reduction or work-up. |
Troubleshooting Dehalogenation during Catalytic Hydrogenation:
Caption: Decision tree for troubleshooting dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is the best method to monitor the progress of the nitro reduction reaction?
A1: High-Performance Liquid Chromatography (HPLC) with UV detection is the most reliable method for monitoring the reaction progress.[14][15] It allows for the simultaneous quantification of the starting material (2-Chloro-4-ethoxy-1-nitrobenzene), the desired product (this compound), and the major impurities. A reversed-phase C18 column is typically effective for this separation.[14][15] Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks.
Q2: How can I purify the final this compound product?
A2: The purification method depends on the nature and quantity of the impurities.
-
Recrystallization: If the crude product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) can be very effective.
-
Column Chromatography: For complex mixtures or to remove closely related impurities, column chromatography on silica gel is a standard method.[12] A gradient elution with a mixture of hexanes and ethyl acetate is often successful.
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an option for purification, provided the impurities have significantly different boiling points.
Q3: Can I use NMR spectroscopy to identify impurities in my sample?
A3: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation of impurities, especially if they are present in sufficient concentration (>1%).[16]
-
¹H NMR: Can help identify impurities by comparing the spectrum of your product to a reference spectrum of pure this compound. The presence of unexpected signals can indicate impurities. For example, the absence of the chloro-substituent in the dehalogenated side-product (4-ethoxyaniline) will result in a different aromatic splitting pattern.
-
¹³C NMR: Provides complementary information on the carbon skeleton.
-
2D NMR techniques (e.g., COSY, HSQC, HMBC): Can be invaluable for determining the precise structure of unknown impurities. You can compare observed chemical shifts to databases of common laboratory solvents and reagents to rule out simple contaminants.[17][18]
Q4: Are there any safety considerations I should be aware of during this synthesis?
A4: Yes, several safety precautions are crucial:
-
Nitroaromatic Compounds: The starting material, 2-Chloro-4-ethoxy-1-nitrobenzene, is a nitroaromatic compound and should be handled with care as they can be toxic and potentially explosive, especially at elevated temperatures.
-
Catalytic Hydrogenation: This procedure involves flammable hydrogen gas under pressure and pyrophoric catalysts (especially Raney Nickel and dry Pd/C). It should only be performed in appropriate high-pressure equipment by trained personnel.
-
Reagents: Handle all chemicals, including solvents and acids, in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-4-ethoxy-1-nitrobenzene (Williamson Ether Synthesis)
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-4-nitrophenol (1 equivalent), potassium carbonate (1.5 equivalents), and anhydrous dimethylformamide (DMF).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl bromide (1.2 equivalents) dropwise.
-
Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization from ethanol.
Protocol 2: Reduction of 2-Chloro-4-ethoxy-1-nitrobenzene using Iron/Acetic Acid
-
In a round-bottom flask, create a suspension of iron powder (3 equivalents) in a mixture of ethanol and water.[13]
-
Add 2-Chloro-4-ethoxy-1-nitrobenzene (1 equivalent) and a catalytic amount of acetic acid.[13]
-
Heat the mixture to reflux (approximately 80 °C) with vigorous stirring for 2-4 hours. Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the mixture and filter it through a pad of celite to remove the iron salts. Wash the filter cake with hot ethanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude this compound.
-
Purify the crude product by column chromatography or recrystallization as needed.
References
- Wang, L., et al. (2024). Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects.
- Blaser, H.-U., & Schmidt, E. (Eds.). (2007). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.
- Lund, H. (1983). Reduction of Nitro, Nitroso, Azo and Azoxy Groups. In S. Patai (Ed.)
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]
- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
-
Quora. (2020). When performing an enolate alkylation reaction with an alkyl halide, why doesn't a Williamson ether synthesis occur at the oxygen instead of the alkylation at the alpha-carbon?. Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
Semantic Scholar. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Process Research & Development. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
- Google Patents. (1991). US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation.
-
Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved from [Link]
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EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-ethoxyaniline on Primesep 100 Column. Retrieved from [Link]
-
Green Chemistry. (2018). Selective reduction of nitroaromatics to azoxy compounds on supported Ag–Cu alloy nanoparticles through visible light irradiation. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogenation of nitro‐groups and dehalogenation. Retrieved from [Link]
-
SIELC Technologies. (2018). 4-Ethoxyaniline. Retrieved from [Link]
-
PMC. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Retrieved from [Link]
- Google Patents. (2017). CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.
-
PubChem. (n.d.). 2-chloro-4-nitroanisole. Retrieved from [Link]
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PubMed. (n.d.). [Studies on the mechanism of hydroxylation and oxidative O-dealkylation of phenacetin in model systems]. Retrieved from [Link]
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PMC. (2017). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Retrieved from [Link]
-
PubChem. (n.d.). o-Phenetidine. Retrieved from [Link]
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ResearchGate. (n.d.). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. Retrieved from [Link]
-
PubMed. (1995). Reduction of azo dyes and nitroaromatic compounds by bacterial enzymes from the human intestinal tract. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of polymerization conditions on o‐phenylenediamine and o‐phenetidine oxidative copolymers. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 Results of oxidation under acidic, neutral and alkaline conditions. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-2-nitroanisole. Retrieved from [Link]
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Technical Support Center: Purification of Crude 3-Chloro-4-ethoxyaniline
Welcome to the technical support guide for the purification of crude 3-Chloro-4-ethoxyaniline (CAS No. 5211-02-9). This document is intended for researchers, scientists, and drug development professionals who are looking to achieve high purity of this important chemical intermediate. Here, we will address common challenges and provide practical, step-by-step troubleshooting guides and frequently asked questions in a user-friendly Q&A format. Our approach is grounded in established chemical principles and validated methodologies to ensure you can confidently and efficiently purify your compound.
Physicochemical Properties of this compound
A foundational understanding of the physical and chemical properties of this compound is crucial for developing an effective purification strategy.
| Property | Value | Source(s) |
| CAS Number | 5211-02-9 | [1] |
| Molecular Formula | C₈H₁₀ClNO | [1] |
| Molecular Weight | 171.62 g/mol | [1] |
| Appearance | Off-white to beige solid | [2] |
| Purity (Commercial) | ≥98% | [1] |
| Storage | 4°C, protect from light | [1] |
Troubleshooting Guide: Common Purification Challenges
This section directly addresses specific issues you may encounter during the purification of crude this compound.
Q1: My crude this compound is a dark-colored solid or oil. What is the cause and how can I decolorize it?
A1: The Cause of Discoloration and a Recommended Solution
Dark coloration in crude anilines is a frequent issue, often stemming from the presence of oxidized impurities or residual nitroaromatic compounds from an incomplete reduction step during synthesis.[3] The ethoxy group is generally stable, but the aniline functionality is susceptible to air oxidation, which can form highly colored polymeric byproducts.
Recommended Action: Activated Carbon Treatment
A widely used and effective method for removing colored impurities is treatment with activated carbon.[3][4]
Experimental Protocol: Decolorization with Activated Carbon
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in a suitable organic solvent, such as ethanol or ethyl acetate. Use a minimal amount of solvent and gently heat the mixture to ensure complete dissolution.[4]
-
Addition of Activated Carbon: To the warm solution, add a small amount of activated carbon. A general guideline is 1-5% by weight relative to the crude product.[5]
-
Stirring and Heating: Gently stir the mixture while maintaining a warm temperature (do not boil) for 15-30 minutes.[5]
-
Hot Filtration: To remove the activated carbon, perform a hot gravity filtration. It is critical to keep the solution hot during this step to prevent premature crystallization of the desired product.[4] You can achieve this by pre-heating the filtration funnel and the receiving flask.
-
Further Purification: The resulting decolorized filtrate can then be subjected to further purification methods such as recrystallization or column chromatography.
Q2: After purification by recrystallization, the purity of my this compound is still low. What can I do to improve it?
A2: Optimizing Recrystallization for Higher Purity
Low purity after a single recrystallization is often due to the presence of impurities with similar solubility profiles to the target compound or an inappropriate choice of solvent.
Troubleshooting Steps:
-
Solvent System Screening: The principle of "like dissolves like" is a good starting point for solvent selection.[6] For this compound, a polar protic solvent or a mixed solvent system is often effective.
-
Single Solvents to Screen: Ethanol, isopropanol, methanol.
-
Mixed Solvent Systems: A common and effective approach for anilines is a mixture of a soluble solvent (like ethanol) and an anti-solvent (like water).[4]
-
-
Perform a Systematic Solvent Screening:
-
Place a small amount of the crude material in several test tubes.
-
Add a few drops of different solvents or solvent mixtures to each.
-
Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold.[7]
-
Experimental Protocol: Recrystallization using an Ethanol/Water System
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.[4]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration as described in Q1.
-
Inducing Crystallization: While the ethanol solution is still hot, add hot water dropwise until you observe a persistent cloudiness. Then, add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[4]
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[8] Once at room temperature, you can place the flask in an ice bath to maximize the yield.[4]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture.[4]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.
Q3: I am having difficulty separating this compound from a closely related impurity using recrystallization. What other purification technique should I consider?
A3: Column Chromatography for Challenging Separations
For impurities that are difficult to remove by recrystallization, silica gel column chromatography is a powerful alternative that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[9][10]
Troubleshooting and Optimization:
-
Stationary Phase: Silica gel is the most common stationary phase for purifying anilines.[11]
-
Mobile Phase (Eluent) Selection: The choice of eluent is critical for a successful separation. A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is a good starting point.[9]
-
Thin-Layer Chromatography (TLC) for Method Development: Before running a column, it is essential to determine the optimal eluent composition using TLC. The ideal solvent system will give your target compound a retention factor (Rf) value between 0.3 and 0.7.[12]
-
Experimental Protocol: Purification by Silica Gel Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a volatile solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a TLC chamber with a mixture of hexanes and ethyl acetate (e.g., start with a 9:1 ratio and gradually increase the polarity).
-
Visualize the spots under a UV lamp.[9]
-
-
Column Packing (Wet Method):
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into a glass column, ensuring there are no air bubbles.
-
Allow the silica to settle, and then add a thin layer of sand on top.[9]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully add the sample to the top of the column.[9]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Monitor the composition of the fractions by TLC.[9]
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.[9]
-
Diagram of the Purification Workflow Decision Process
Caption: A decision tree for selecting the appropriate purification method.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities typically arise from the synthesis process. The industrial synthesis of similar chloro-anilines often involves the reduction of a corresponding nitro compound.[13] Therefore, the most likely impurities are:
-
Unreacted Starting Material: 2-Chloro-4-ethoxynitrobenzene.
-
Byproducts of Incomplete Reduction: Such as nitroso and azoxy compounds.
-
Isomeric Impurities: Positional isomers that may have formed during the initial nitration or chlorination steps of the synthesis of the precursor.
-
Oxidation Products: As mentioned previously, anilines can oxidize upon exposure to air.[3]
Q2: How can I assess the purity of my this compound?
A2: Several analytical techniques can be used to determine the purity of your compound:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample. A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): This is a quantitative method that provides high resolution and sensitivity for purity determination. A reverse-phase HPLC method using a C18 column is generally suitable for substituted anilines.[14][15]
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range. Impurities typically cause a depression and broadening of the melting point range.
-
Spectroscopic Methods (NMR, MS): Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can confirm the structure of your compound and help identify any impurities present.
Q3: What are the recommended storage and handling conditions for this compound?
A3: To maintain the integrity of your purified this compound, proper storage and handling are essential.
-
Storage: It is recommended to store the compound at 4°C and protected from light.[1] It should be kept in a tightly sealed container to minimize exposure to air and moisture. Some anilines are air-sensitive and may darken over time.[2]
-
Handling: Always handle this compound in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[16][17]
Q4: Can I purify this compound by distillation?
A4: Distillation, particularly vacuum distillation, can be a viable purification method for anilines, especially for removing non-volatile impurities. However, the boiling point of this compound is likely to be high, and heating at atmospheric pressure could lead to decomposition. If considering distillation, it is crucial to perform it under reduced pressure to lower the boiling point. For a related compound, 3-chloro-4-fluoroaniline, vacuum distillation is used for purification.[18]
Diagram of a General Purification Workflow
Caption: A generalized workflow for the purification and analysis of this compound.
References
-
Solubility of Things. (n.d.). 3-Chloro-4-methoxyaniline. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Research and Reviews. (2022, September 19). Column Chromatography in Pharmaceutical Analysis. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Solubility of Things. (n.d.). 3-Chloro-4'-nitroaniline. Retrieved from [Link]
-
International Agency for Research on Cancer. (1996). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Lyon: IARC. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-ethoxyaniline on Primesep 100 Column. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitroaniline. Retrieved from [Link]
-
American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-chloro-nitro-benzene. Retrieved from [Link]
-
ResearchGate. (2025, August 9). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. Retrieved from [Link]
-
Advanced ChemBlocks. (n.d.). 2-Chloro-1-ethyl-4-nitrobenzene 98.00%. Retrieved from [Link]
-
Scribd. (n.d.). Worksheet 2 - TLC - Updated Summer 2021. Retrieved from [Link]
-
Organisation for Economic Co-operation and Development. (2002, August 20). 1-CHLORO-4-NITROBENZENE CAS N°:100-00-5. Retrieved from [Link]
- Google Patents. (n.d.). CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
-
Chegg.com. (2018, July 15). Solved While running a TLC analysis on 4-bromoaniline. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-4-methylaniline. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-2-ethyl-4-nitrobenzene. Retrieved from [Link]
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Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 3-Chloro-4-ethoxyaniline
Welcome to the technical support center for the HPLC analysis of 3-Chloro-4-ethoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common chromatographic challenges, specifically peak tailing. By understanding the underlying chemical principles, you can systematically troubleshoot and improve your analytical results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified?
A1: Peak tailing is a common chromatographic issue where the peak's asymmetry results in a trailing edge that extends from the main peak.[1] In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape. Tailing is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 indicates significant tailing.[2] This distortion can compromise the accuracy of integration and reduce the resolution between adjacent peaks.[1]
Q2: Why is my this compound peak tailing?
A2: The most probable cause of peak tailing for this compound, a basic aromatic amine, is secondary interactions with the stationary phase in reversed-phase HPLC.[2] The primary retention mechanism is hydrophobic interaction, but the basic amine group can also interact with acidic residual silanol groups (Si-OH) on the silica surface of the column packing material.[2] This secondary interaction is stronger and leads to a portion of the analyte molecules being retained longer, resulting in a tailed peak.
Q3: I've heard about the pKa of my analyte being important. Why does it matter for peak tailing?
Systematic Troubleshooting Guide
Peak tailing can arise from various factors, including chemical interactions, column issues, and instrumental problems. This guide provides a logical workflow to diagnose and resolve the issue.
Step 1: Initial Assessment - Is it just the analyte peak or all peaks?
-
All peaks are tailing: This often points to a physical or system-level issue.
-
Column Void or Degradation: The column's packed bed may have settled, creating a void at the inlet, or the stationary phase may be degraded.[1]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.[5]
-
Blocked Frit: A partially blocked inlet frit can distort the sample flow path.[1]
-
-
Only the this compound peak (or other basic analytes) is tailing: This strongly suggests a chemical interaction problem, which is the focus of the subsequent steps.
Troubleshooting Workflow for this compound Peak Tailing
Caption: A troubleshooting decision tree for addressing peak tailing of this compound.
In-depth Troubleshooting Protocols
Protocol 1: Mobile Phase pH Optimization
Causality: The primary cause of peak tailing for basic compounds like this compound is the interaction between the protonated amine group and ionized, acidic silanol groups on the silica surface.[2] By lowering the mobile phase pH, the silanol groups are protonated (Si-O⁻ to Si-OH), which significantly reduces the undesirable ionic secondary interactions.[2] It is generally recommended to work at a pH at least 2 units below the pKa of the analyte to ensure it is fully protonated and in a single ionic state.[6]
Experimental Protocol:
-
Prepare a buffered mobile phase: Use a buffer with a pKa close to the desired pH. For a target pH of 2.5-3.0, a phosphate or formate buffer is suitable.
-
Example: To prepare a 20 mM potassium phosphate buffer at pH 2.5, dissolve the appropriate amount of monobasic potassium phosphate in water and adjust the pH with phosphoric acid.
-
-
Mobile Phase Composition: A typical starting point for a reversed-phase method for a similar compound, 3-chloro-4-fluoroaniline, is a gradient elution with water and acetonitrile, both containing 0.1% formic acid.[7]
-
Equilibrate the system: Flush the column with at least 10-15 column volumes of the new mobile phase before injecting the sample.
-
Analyze the sample: Inject your this compound standard and observe the peak shape.
Protocol 2: Employing Mobile Phase Additives
Causality: If adjusting the pH alone is insufficient or not possible due to other separation constraints, a mobile phase additive can be used.[8] A small, basic molecule like triethylamine (TEA) acts as a "silanol blocker."[9] It competitively interacts with the active silanol sites on the stationary phase, effectively shielding them from the analyte and minimizing secondary interactions.[9]
Experimental Protocol:
-
Prepare the additive-containing mobile phase: Add a small concentration of TEA to your aqueous mobile phase component. A typical starting concentration is 0.05% to 0.1% (v/v).
-
Adjust pH: After adding TEA, readjust the mobile phase pH to your desired value.
-
Equilibrate and Analyze: Thoroughly equilibrate the column with the new mobile phase and inject your sample.
-
Note: Be aware that TEA can be semi-permanently adsorbed to the column, so it is advisable to dedicate a column for methods using such additives.
Protocol 3: Column Selection and Care
Causality: Not all C18 columns are the same. Older columns, or those made with lower purity silica (Type A), have a higher concentration of acidic silanol groups and are more prone to causing peak tailing with basic compounds. Modern columns are typically made with high-purity silica and are "end-capped." End-capping is a chemical process that derivatizes most of the remaining free silanol groups with a small, non-polar group, making the surface more inert.
Recommendations:
-
Use an End-Capped Column: For the analysis of basic compounds, always select a column that is specified by the manufacturer as end-capped.
-
Consider a Phenyl or Polar-Embedded Phase: If tailing persists on a C18 column, a stationary phase with a different chemistry, such as a phenyl or a polar-embedded phase, can offer alternative selectivity and reduce silanol interactions.
-
Guard Columns: Use a guard column with the same stationary phase as your analytical column to protect it from strongly retained impurities that can degrade the column inlet and cause peak distortion.[5]
-
Column Flushing: If you suspect column contamination, flush the column with a strong solvent (e.g., isopropanol or a high percentage of organic solvent in your mobile phase).[3]
Summary of Troubleshooting Strategies
| Issue | Potential Cause | Recommended Solution | Scientific Rationale |
| Analyte-Specific Peak Tailing | Secondary interactions with silanol groups | Lower mobile phase pH to 2.5-3.0 using a buffer. | Protonates silanol groups, minimizing ionic interactions with the basic analyte.[2] |
| Add a competing base (e.g., 0.1% TEA) to the mobile phase. | The additive blocks active silanol sites, preventing them from interacting with the analyte.[9] | ||
| Use a high-purity, end-capped C18 or C8 column. | End-capping chemically deactivates a majority of the residual silanol groups. | ||
| Column Overload | Dilute the sample or reduce injection volume. | High concentrations of the analyte can saturate the stationary phase, leading to peak distortion.[1] | |
| All Peaks Tailing | Column void or bed deformation | Replace the column. Use a guard column for protection. | A compromised packed bed leads to a non-uniform flow path for all analytes.[1] |
| Extra-column band broadening | Use shorter, narrower ID tubing for connections. | Minimizes the volume through which the sample band travels outside of the column, reducing dispersion.[5] | |
| Partially blocked column frit | Reverse-flush the column (if permitted by the manufacturer) or replace the frit/column. | Obstructions in the flow path cause peak distortion.[1] |
References
-
GMP Insiders. (2023, December 29). Peak Tailing In Chromatography: Troubleshooting Basics. [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
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Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
-
Kromidas, S. (2006). HPLC Troubleshooting Guide. [Link]
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Patel, K. N. (2023). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. Biomedical Chromatography, 37(7), e5482. [Link]
-
LoBrutto, R., Jones, A., Kazakevich, Y. V., & Thompson, R. M. (2001). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Journal of Chromatography A, 913(1-2), 173–187. [Link]
-
SIELC Technologies. HPLC Method for Analysis of 4-ethoxyaniline on Primesep 100 Column. [Link]
-
Nawrocki, J. (1991). The retention behaviour of reversed-phase HPLC columns with 100% aqueous mobile phase. Chromatographia, 31(3-4), 177-193. [Link]
-
SIELC Technologies. (2018, February 16). 4-Ethoxyaniline. [Link]
-
Leyva, A., et al. (2021). A comprehensive review of method development by HPLC. World Journal of Pharmaceutical Research, 10(6), 1849-1864. [Link]
-
Li, Y., et al. (2011). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Molecules, 16(7), 6145-6153. [Link]
-
LoBrutto, R., et al. (2001). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Journal of Chromatography A, 913(1-2), 173-187. [Link]
-
Jones, K., et al. (1987). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. Annals of Occupational Hygiene, 31(1), 35-41. [Link]
-
Wang, J., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Molecules, 29(19), 4522. [Link]
-
Zhang, S., et al. (2012). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A, 116(4), 1243-1252. [Link]
- Lide, D. R. (2004). CRC handbook of chemistry and physics (Vol. 85). CRC press.
-
Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. [Link]
-
Liu, Y., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 30(1), 123-134. [Link]
-
Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 481-487. [Link]
-
PubChem. 3-Chloro-4-methoxyaniline. [Link]
-
Thai Journal of Science. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. [Link]
-
ResearchGate. (2005, August). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. [Link]
-
Restek. (2014, March 11). Troubleshooting HPLC- Tailing Peaks. [Link]
-
Moravek. Exploring the Role of pH in HPLC Separation. [Link]
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- 2. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media [iris.unito.it]
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- 5. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
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Technical Support Center: Efficient Synthesis of 3-Chloro-4-ethoxyaniline Derivatives
Welcome to the technical support center for the synthesis of 3-Chloro-4-ethoxyaniline and its derivatives. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of synthesizing this valuable intermediate. We provide field-proven insights, troubleshooting guides for common experimental hurdles, and answers to frequently asked questions to ensure your synthetic campaigns are efficient, reproducible, and successful.
Introduction: Strategic Approaches to Synthesis
This compound is a key building block in the development of various pharmaceuticals and specialty chemicals. Its synthesis can be approached via two primary strategic routes, each with distinct advantages and challenges:
-
Reduction of a Nitroarene Precursor: This is a classical and often high-yielding approach, starting from 1-chloro-2-ethoxy-4-nitrobenzene. The choice of reducing agent and catalyst is critical to success, particularly in preventing unwanted side reactions like dehalogenation.[1][2]
-
Palladium-Catalyzed C-N Cross-Coupling: Modern methods like the Buchwald-Hartwig amination allow for the direct formation of the C-N bond from an appropriately substituted aryl halide (e.g., 1,2-dichloro-4-ethoxybenzene) and an amine source.[1][3] This method offers great versatility but requires careful optimization of the catalyst system, ligand, and base.
This guide will address challenges related to both methodologies, with a strong focus on catalyst selection and reaction optimization.
Troubleshooting Guide: From Failed Reactions to Optimized Yields
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low to No Conversion of Starting Material
Q: My reaction has stalled, or I'm observing very low conversion by TLC/GC-MS. What are the first troubleshooting steps?
A: Low conversion is a common issue that can often be traced back to catalyst activity or reaction setup. Here is a systematic approach to diagnosing the problem.
Initial Checks (The Basics):
-
Inert Atmosphere: For cross-coupling reactions like Buchwald-Hartwig, ensuring a strictly inert atmosphere (argon or nitrogen) is paramount.[4] Oxygen can irreversibly deactivate the palladium catalyst.
-
Reagent and Solvent Purity: Water and other impurities can poison the catalyst or interfere with the reaction.[4][5] Always use anhydrous solvents and ensure the purity of your starting materials and reagents. Running reagents over a plug of alumina or using a solvent purification system is recommended.
-
Control Reaction: If possible, run a control reaction with a substrate and amine combination known to work well with your catalyst system. This will help you determine if the issue lies with your specific substrates or the overall setup and reagents.[4]
Catalyst-Specific Solutions:
-
Incorrect Ligand Choice (for Cross-Coupling): The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.[3] For coupling with an aryl chloride, which can be challenging, bulky, electron-rich phosphine ligands like X-Phos are often required to promote the difficult oxidative addition step.[6][7]
-
Insufficient Catalyst Loading: While desirable to use low catalyst loadings, some challenging transformations may require a higher initial loading (e.g., 1-2 mol%).
Workflow: Diagnosing Low Conversion
Sources
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- 6. reddit.com [reddit.com]
- 7. Palladium-catalyzed, modular synthesis of highly functionalized indoles and tryptophans by direct annulation of substituted o-haloanilines and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exotherms in Large-Scale 3-Chloro-4-ethoxyaniline Reactions
An exotherm is a chemical reaction that releases energy in the form of heat.
Introduction: The Challenge of 3-Chloro-4-ethoxyaniline Synthesis
This compound is a valuable intermediate in the synthesis of various high-value products, including pharmaceuticals and specialized dyes. Its synthesis, typically involving steps like etherification of a chloronitrophenol followed by the reduction of a nitro group, presents significant thermal hazards.[1][2] The nitro group reduction, in particular, is a highly exothermic process. Without a deep understanding of the reaction thermodynamics and kinetics, scaling this reaction from the benchtop to pilot or production scale can lead to dangerous thermal runaway events.[3][4]
This technical support guide is designed for researchers, chemists, and process engineers. It provides field-proven insights and troubleshooting protocols to safely manage the thermal risks associated with the large-scale synthesis of this compound, ensuring both operational safety and process efficiency.
Core Principles of Exotherm Management
The foundation of thermal safety is a simple heat balance equation: Heat Accumulation = Heat Generated - Heat Removed . A runaway reaction occurs when the rate of heat generation far exceeds the rate of heat removal, leading to a rapid, uncontrolled increase in temperature and pressure.[4][5]
Effective management hinges on two strategies:
-
Controlling Heat Generation: This is primarily achieved by regulating the rate of reactant addition (for semi-batch processes). By adding a limiting reagent slowly, the reaction rate, and thus the heat generation rate, can be kept within the capacity of the cooling system.[5][6]
-
Maximizing Heat Removal: This involves ensuring the reactor's cooling system (e.g., jacket, cooling coils) is properly designed and operating efficiently. The choice of solvent also plays a critical role, as solvents with higher heat capacities can absorb more thermal energy.
A thorough understanding of the process chemistry, including potential side reactions and their thermal profiles, is paramount for safe design and operation.[5]
Troubleshooting Guide: Real-Time Problem Solving
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction temperature is rising much faster than anticipated during the addition of the reducing agent (e.g., during catalytic hydrogenation or iron/acid reduction). What should I do?
A1: This indicates that the rate of heat generation is exceeding the planned heat removal rate. This is a critical situation that requires immediate action to prevent a thermal runaway.
-
Immediate Action:
-
Stop Reagent Addition Immediately: This is the most crucial first step to halt the primary source of heat generation.[5]
-
Maximize Cooling: Ensure your reactor's cooling system is operating at full capacity. If possible, use a colder coolant.
-
Verify Agitation: Check that the agitator is functioning correctly. Poor mixing can lead to localized "hotspots" where the reaction rate is much higher and the heat is not being effectively transferred to the cooling surfaces.
-
-
Investigation and Mitigation:
-
Reagent Purity: Impurities in the starting material or reagents can sometimes catalyze the reaction or initiate side reactions, leading to unexpected exotherms.
-
Addition Rate: Your addition rate may be too high for the current scale and cooling capacity. A thorough hazard evaluation using techniques like reaction calorimetry (RC) or differential scanning calorimetry (DSC) is essential to define a safe addition profile before scaling up.[5][7]
-
Kinetic Understanding: You may have an incomplete understanding of the reaction kinetics. Some reactions have an induction period, after which the rate accelerates dramatically.
-
Q2: I've noticed a significant temperature difference between probes at different locations within the reactor. What does this signify and how do I address it?
A2: This points to inadequate mixing, a dangerous condition that can precede a runaway. Localized areas of high reactant concentration can overheat, creating a pocket where the reaction accelerates uncontrollably.
-
Immediate Action:
-
Do NOT Increase Agitator Speed Hastily: A sudden increase in agitation can rapidly mix the accumulated, unreacted reagent into the hot bulk mixture, causing a violent and immediate exotherm.
-
Stop Reagent Addition: Prevent further accumulation of reactants.
-
Assess the Situation: If the temperature is still within a manageable range, cautiously increase agitation in small increments while monitoring the temperature and pressure very closely.
-
-
Prevention and Process Design:
-
Impeller Design: Ensure the impeller type (e.g., pitched-blade turbine, anchor) and placement are appropriate for the viscosity and geometry of your reaction mass to ensure good top-to-bottom mixing.
-
Baffles: The reactor should be properly baffled to prevent vortexing and promote turbulent mixing.
-
Viscosity: Be aware of how the reaction mass viscosity changes during the process. An increase in viscosity can dramatically reduce mixing efficiency.
-
Q3: The reaction temperature continues to rise even after I've stopped reagent addition and maximized cooling. What is happening and what is my final line of defense?
A3: This is the classic sign of a developing thermal runaway. The accumulated thermal energy is high enough that the reaction rate is self-accelerating, independent of further reagent addition. Secondary decomposition reactions may also be starting.
-
Immediate Action: Emergency Quenching
-
Initiate Emergency Procedures: Alert all personnel and prepare for an emergency shutdown.
-
Quench the Reaction: If the reactor is equipped with a quench system, deploy it immediately. A quenching agent is a substance that will rapidly stop the chemical reaction, either by chemical inhibition or by rapid cooling and dilution. The choice of quenching agent is critical. For aniline synthesis, a pre-determined, compatible agent should be used.
-
Vent to a Safe Location: If pressure is building rapidly and exceeds the design limits, the reactor's emergency relief system (rupture disc or relief valve) should activate, venting the contents to a catch tank or scrubber.[4]
-
A pre-planned and tested emergency quenching protocol is a non-negotiable part of any large-scale exothermic reaction plan.[8]
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic steps in a typical this compound synthesis? The most significant exotherm is almost always the reduction of the nitro group in the precursor, 2-chloro-4-ethoxynitrobenzene, to the amine group.[9][10] Catalytic hydrogenation and reductions using metals like iron in acidic media are both highly energetic.[11][12] The initial etherification step to produce the nitroaromatic precursor can also be exothermic and requires careful temperature control.[2]
Q2: How does solvent choice impact exotherm management? The solvent is a key component of your thermal management strategy.
-
Heat Capacity: A solvent with a high heat capacity can absorb more energy for a given temperature rise, providing a larger thermal buffer.
-
Boiling Point: A solvent with a boiling point slightly above the desired reaction temperature can provide a level of passive safety. If the temperature begins to exceed the target, the solvent will begin to boil, consuming a large amount of energy (the latent heat of vaporization) and helping to control the temperature, provided the reactor is equipped with a reflux condenser and the cooling capacity is sufficient.[5]
-
Viscosity: The solvent affects the viscosity of the reaction mixture, which in turn impacts mixing and heat transfer efficiency.
Q3: What are the most critical safety considerations when scaling up this reaction? Scale-up is not linear. As reactor volume increases, the surface area available for heat transfer does not increase at the same rate. This surface-area-to-volume ratio decrease means it is much harder to remove heat from a large reactor than a small one.
-
Calorimetry First: Never scale up a reaction without first obtaining calorimetric data (e.g., from an RC1 or ARSST) to determine the heat of reaction, adiabatic temperature rise, and maximum heat evolution rate.[5][13]
-
Semi-Batch Operation: For highly exothermic reactions, always use a semi-batch process where one reactant is added in a controlled manner, rather than a batch process where all reactants are mixed at the start.[5]
-
Emergency Preparedness: Ensure the large-scale reactor is equipped with robust safety systems, including high-temperature alarms, independent cooling loops, emergency relief systems, and a validated quenching procedure.[4]
Q4: What are the characteristics of a good emergency quenching agent for this process? An ideal quenching agent should:
-
React quickly to stop the exotherm.
-
Be effective in small quantities.
-
Not produce large volumes of gas upon reaction.
-
Not have its own hazardous reaction with the reaction mixture.
-
Be readily available and easily introduced into the reactor under emergency conditions. For aniline syntheses, options could include acids to neutralize the amine (if the reaction is base-catalyzed) or specific inhibitors, but this must be determined experimentally.[8]
Data Presentation & Protocols
Table 1: Recommended Solvent Properties for Thermal Management
| Solvent | Boiling Point (°C) | Specific Heat Capacity (J/g·K) | Safety Notes |
| Ethanol | 78.4 | 2.44 | Flammable. Good choice for iron/acid reductions.[12] |
| Toluene | 110.6 | 1.69 | Flammable. Higher boiling point provides a wider operating window. |
| Water | 100.0 | 4.18 | Excellent heat capacity. Often used in combination with other solvents.[10] |
| Methanol | 64.7 | 2.53 | Flammable, toxic. Lower boiling point may limit reaction temperature. |
Table 2: Critical Parameters for Nitro Group Reduction (Illustrative)
| Parameter | Safe Operating Limit | Rationale |
| Reaction Temperature | 50-70 °C | Balances reaction rate with cooling system capacity. Determined by calorimetry. |
| Reagent Addition Time | > 4 hours | Ensures heat generation rate does not exceed maximum heat removal rate.[5] |
| Agitator Speed | 100-200 RPM | Must be sufficient to ensure homogeneity without excessive shear. |
| Max. Allowable Temp. | 85 °C | Emergency cooling/quench initiated if this temperature is exceeded. |
Experimental Protocol: Safe Lab-Scale Catalytic Hydrogenation
This protocol for reducing 2-chloro-4-ethoxynitrobenzene emphasizes thermal control.
-
Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, multiple temperature probes (bottom and top), a reflux condenser, a hydrogen inlet, and a controlled-rate addition pump for the substrate solution.
-
Inerting: Charge the reactor with the catalyst (e.g., 5% Pd/C) and solvent (e.g., ethanol). Purge the reactor and headspace thoroughly with nitrogen, followed by hydrogen.[11]
-
Pressurization & Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 3-5 bar). Heat the solvent/catalyst slurry to the target reaction temperature (e.g., 60°C).
-
Controlled Addition: Dissolve the 2-chloro-4-ethoxynitrobenzene in a minimal amount of ethanol. Begin adding the substrate solution via the pump at a pre-determined slow rate.
-
Monitoring: Continuously monitor the internal temperature, jacket temperature, and hydrogen uptake. The temperature difference between the reactor and the jacket provides an indication of the heat being generated. A sharp increase indicates an unsafe accumulation of unreacted starting material.
-
Completion: After the addition is complete, continue stirring at temperature until hydrogen uptake ceases.
-
Cooldown & Filtration: Safely cool the reactor, vent the hydrogen, and purge with nitrogen before filtering the catalyst.
Visualization of Workflows
Diagram 1: Controlled Reagent Addition Workflow
Caption: Workflow for controlled reagent addition and temperature monitoring.
Diagram 2: Decision Tree for Thermal Excursion
Caption: Decision tree for managing a thermal excursion event.
References
- ResearchGate. (n.d.). Hazard analysis of aniline production process and safety countermeasure to it.
- Leah4sci. (2015, February 23).
- Ardena. (n.d.). Enhancing Safety in Drug Substance Synthesis: A Smart Approach to Chemical Design.
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- The Sarpong Group. (2016, November 22). Quenching of Pyrophoric Materials. Retrieved from The Sarpong Group, University of California, Berkeley.
- Silver Fern Chemical, Inc. (n.d.). Aniline in Pharmaceuticals: A Foundation for Drug Synthesis.
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- ARIA. (n.d.). Runaway reactions, case studies, lessons learned.
- Sigma-Aldrich. (n.d.). 3-Chloro-4-methoxyaniline 97.
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- Benchchem. (n.d.). Synthesis of 3-Chloro-4-fluoroaniline: A Detailed Application Note and Protocol.
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- ioKinetic. (n.d.). Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline.
- AIDIC. (2025, June 30). Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions, 116, 355-360.
- Maschio, G. (n.d.). Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study.
- ResearchGate. (2025, August 9). Reactions for making widely used aniline compounds break norms of synthesis.
- Aarti Industries. (n.d.). 95-74-9_GPS_3-Chloro-4-Methylaniline.
- Barton, J., & Nolan, P. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE.
- Fauske & Associates. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
- ECHEMI. (n.d.). 3-Chloro-4-methylaniline SDS, 95-74-9 Safety Data Sheets.
- Zhang, Q. (2011). Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline. The Chinese Journal of Modern Applied Pharmacy.
- Benchchem. (n.d.). Detailed experimental protocol for 3-Chloro-4-(isopentyloxy)aniline synthesis.
- Benchchem. (n.d.). Technical Support Center: Solvent Effects on the Reactivity of 3-Chloro-4-fluoroaniline.
- De La Mora, M. A., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, 5(6), 173.
- Santa Cruz Biotechnology. (n.d.). This compound.
- ChemicalBook. (n.d.). 3-CHLORO-4-(PHENETHYLOXY)ANILINE synthesis.
- Google Patents. (n.d.). CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
- Google Patents. (n.d.). CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.
- Google Patents. (n.d.). CN102701996A - A method for preparing 3-chloro-4-methylaniline.
- ResearchGate. (2015, November 18). Biofield Energy Treatment: A Potential Strategy for Modulating Physical, Thermal and Spectral Properties of 3-Chloro-4-fluoroaniline.
- ResearchGate. (n.d.). The art of calorimetry.
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- 1. Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline | Semantic Scholar [semanticscholar.org]
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- 3. Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study | Chemical Engineering Transactions [cetjournal.it]
- 4. icheme.org [icheme.org]
- 5. fauske.com [fauske.com]
- 6. ardena.com [ardena.com]
- 7. researchgate.net [researchgate.net]
- 8. sarponggroup.com [sarponggroup.com]
- 9. researchgate.net [researchgate.net]
- 10. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 3-CHLORO-4-(PHENETHYLOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]
- 13. Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan | Chemical Engineering Transactions [cetjournal.it]
removing colored impurities from 3-Chloro-4-ethoxyaniline
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting guides and FAQs for removing colored impurities from 3-Chloro-4-ethoxyaniline.
Introduction: The Challenge of Color in Anilines
Substituted anilines like this compound are versatile intermediates in organic synthesis. However, a common issue encountered in the lab is the appearance of unwanted color, typically ranging from yellow to dark brown or red, in the material.[1][2] This coloration indicates the presence of impurities that can be detrimental to subsequent reaction steps and the purity of the final product. This guide addresses the root causes of this discoloration and provides field-proven, step-by-step protocols to obtain a pure, colorless product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my batch of this compound colored?
A1: The primary reason for color in this compound, and anilines in general, is oxidation.[1][3] The electron-rich nature of the aromatic ring and the presence of the amino (-NH2) group make the molecule highly susceptible to oxidation, especially when exposed to atmospheric oxygen, light, or trace metal impurities.[1][2][4]
Causality of Color Formation:
-
Aerial Oxidation: Freshly purified anilines are often colorless or nearly so, but darken upon exposure to air.[1] Oxygen reacts with the aniline to form highly conjugated molecules.
-
Formation of Chromophores: The oxidation process can lead to the formation of various colored by-products, including:
-
Quinoneimines and Benzoquinones: These compounds have extended π-conjugated systems that absorb light in the visible spectrum, appearing colored.[4][5]
-
Azo and Azoxy Compounds: Formed from the coupling of partially oxidized aniline molecules.
-
Polyanilines: Polymeric species that are often intensely colored, ranging from dark green to black.[4]
-
-
Residual Synthesis Impurities: If the this compound was synthesized via the reduction of a nitro precursor (e.g., 1-chloro-2-ethoxy-4-nitrobenzene), incomplete reduction can leave traces of the intensely colored starting material or intermediate species.[3][6]
Q2: I've just synthesized a batch and it's already pink/brown. What should be my first purification step?
A2: For a solid product like this compound, recrystallization is the most effective and direct first-line purification method to remove both colored and non-colored impurities. The success of this technique hinges on selecting an appropriate solvent system.
The Principle of Recrystallization: The ideal solvent will dissolve your target compound, this compound, completely at an elevated temperature but poorly at low temperatures. The impurities, including the colored ones, should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).
Solvent Selection Guide: Finding the optimal solvent often requires empirical testing. The following table provides a starting point for screening solvents for this compound based on the properties of similar halogenated anilines.[7]
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility Behavior & Rationale |
| Ethanol | High | 78 | Good solubility, especially when hot. Often effective as part of a mixed system with water. |
| Isopropanol | Medium | 82 | Likely to have good solubility when hot and moderate to low solubility when cold. A strong candidate for single-solvent recrystallization. |
| Toluene | Low | 111 | The aromatic nature of both toluene and the aniline can lead to good solubility when hot. |
| Ethyl Acetate | Medium | 77 | A versatile solvent that may work well on its own or in combination with a non-polar co-solvent like hexane. |
| Water | High | 100 | Very low solubility expected at all temperatures. Primarily used as an anti-solvent in a mixed system (e.g., Ethanol/Water). |
| Hexane | Low | 69 | Low solubility expected at all temperatures. Can be used as an anti-solvent with a more polar solvent like ethyl acetate. |
Q3: I performed a recrystallization, but the resulting crystals are still colored. What is my next step?
A3: If a single recrystallization fails to remove the color, the impurities are likely present at a high concentration or have similar solubility profiles to your product. The next and most common step is to perform a recrystallization that includes a decolorization step using activated carbon .[3][7]
Mechanism of Action: Activated carbon is a highly porous material with an enormous surface area, which allows it to adsorb large, flat, conjugated organic molecules—precisely the structure of the colored impurities formed from aniline oxidation.[8][9]
Experimental Protocol: Decolorization & Recrystallization
This protocol details the purification of this compound using a mixed ethanol/water solvent system with an integrated activated carbon treatment.
Materials:
-
Crude, colored this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated carbon, decolorizing grade (typically 1-2% of the solute mass)
-
Erlenmeyer flasks, fluted filter paper, powder funnel
-
Heating source (hot plate, heating mantle)
-
Buchner funnel and vacuum flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol required for complete dissolution.
-
Decolorization: Remove the flask from the heat source. Caution: Never add activated carbon to a boiling solution, as violent bumping can occur. Add a small amount of activated carbon (e.g., 1-2% w/w of your compound) to the hot solution.[7]
-
Adsorption: Gently swirl the flask and reheat the mixture to a gentle boil for 5-10 minutes. This allows the carbon to adsorb the colored impurities. Avoid prolonged boiling, which could concentrate impurities.
-
Hot Gravity Filtration: This is a critical step. Pre-heat a second Erlenmeyer flask containing a few mL of the solvent on the hotplate. Place a stemless or short-stemmed funnel with fluted filter paper into the neck of this flask. Working quickly to avoid premature crystallization, pour the hot, carbon-containing solution through the filter paper. The goal is to remove the insoluble activated carbon while keeping the desired compound in solution.[7]
-
Crystallization: Re-heat the clear, colorless filtrate to ensure everything is dissolved. Add hot water dropwise until the solution just begins to turn cloudy (this is the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing & Drying: Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities. Dry the crystals in a vacuum oven at a temperature safely below the melting point.
Q4: What other purification options exist if activated carbon treatment is insufficient?
A4: If significant color persists even after recrystallization with activated carbon, it may indicate the presence of impurities that are not readily adsorbed or are present in very high quantities. In such cases, more advanced techniques are required.
-
Column Chromatography: This is a highly effective method for separating compounds based on their differential adsorption to a stationary phase.
-
Normal-Phase Chromatography: Using a polar stationary phase like silica gel, non-polar impurities can be eluted first, followed by the more polar aniline.
-
Reversed-Phase Chromatography: This technique can be particularly effective for separating colored impurities from the desired product.[10] In one example, a product that remained colored after normal-phase chromatography was successfully purified to colorless needles using reversed-phase flash chromatography.[9][10]
-
-
Vacuum Distillation: If the compound has sufficient thermal stability, vacuum distillation can separate it from non-volatile, polymeric colored impurities. Given that related anilines have high boiling points, distillation would need to be performed under reduced pressure to prevent decomposition.[7]
Decision-Making Workflow for Purification
The following diagram outlines a logical workflow for troubleshooting and purifying colored this compound.
Caption: Decision workflow for purifying this compound.
Q5: How can I prevent my purified this compound from developing color during storage?
A5: Proper storage is crucial to maintain the purity of anilines.
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[5]
-
Light Protection: Use an amber or opaque bottle to protect the material from light, which can accelerate oxidation.[5]
-
Temperature Control: Store in a cool, dark place. Refrigeration can further slow the rate of degradation.
-
Seal Tightly: Ensure the container is well-sealed to prevent moisture and air ingress.[5]
References
-
Aniline - Wikipedia . Wikipedia. [Link]
-
Adsorption property and mechanism of aniline on coal activated carbon . IOPscience. [Link]
-
Why does color of aniline change during storage? Please give chemical reactions if possible . ResearchGate. [Link]
-
Removal of Selected Dyes on Activated Carbons - MDPI . MDPI. [Link]
-
The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications - Open Access Journals . OAJ. [Link]
-
aniline impurities - Sciencemadness Discussion Board . Sciencemadness. [Link]
-
Workup: Amines - Department of Chemistry : University of Rochester . University of Rochester. [Link]
-
Adsorptive removal of aniline by granular activated carbon from binary solutions with catechol and resorcinol - ResearchGate . ResearchGate. [Link]
-
Are amines often yellow? : r/chemistry - Reddit . Reddit. [Link]
-
Which steps do you follow after amine synthesis by nitro compounds? and why did the white monomer turn into pink? what can i do not to turn into pink? . ResearchGate. [Link]
-
How can I remove color from my reaction product? - Biotage . Biotage. [Link]
-
Decolorization with Activated Carbon - Carbotecnia . Carbotecnia. [Link]
Sources
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. carbotecnia.info [carbotecnia.info]
- 10. biotage.com [biotage.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 3-Chloro-4-ethoxyaniline for Pharmaceutical and Research Applications
Introduction: The Significance of 3-Chloro-4-ethoxyaniline
This compound is a key substituted aniline that serves as a vital building block in the synthesis of a range of high-value organic molecules. Its structural motifs are frequently incorporated into active pharmaceutical ingredients (APIs), agrochemicals, and specialized dyes. The precise arrangement of the chloro, ethoxy, and amino groups on the aniline scaffold allows for targeted derivatization, making it an indispensable intermediate for medicinal chemists and process development scientists. The efficiency, scalability, and economic viability of its synthesis are therefore critical considerations for any research or manufacturing campaign.
This guide provides an in-depth comparison of the two most prevalent synthetic routes to this compound. We will dissect each pathway, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective strengths and weaknesses to empower researchers and drug development professionals in making informed strategic decisions.
Overview of Synthetic Strategies
Two primary strategies dominate the synthesis of this compound:
-
Route 1: Direct Electrophilic Chlorination. This approach begins with the commercially available 4-ethoxyaniline and introduces the chlorine atom directly onto the aromatic ring via an electrophilic aromatic substitution reaction.
-
Route 2: Nitro-Group Reduction Pathway. This multi-step route involves the synthesis of a nitroaromatic precursor, 2-chloro-1-ethoxy-4-nitrobenzene, followed by the chemical reduction of the nitro group to the target aniline.
This guide will now explore each route in detail.
Route 1: Direct Chlorination of 4-Ethoxyaniline
This route is the most direct, employing 4-ethoxyaniline as the starting material. The potent activating and ortho-, para-directing effects of the amino (-NH2) and ethoxy (-OC2H5) groups facilitate the regioselective installation of a chlorine atom.
Reaction Scheme
(Image depicting the chlorination of 4-ethoxyaniline to this compound using NCS)
Mechanistic Rationale & Experimental Causality
The synthesis proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. Both the amino and ethoxy groups are strong activating groups, but the amino group's directing effect is dominant. Since the para position relative to the amino group is blocked by the ethoxy group, the electrophile is directed to the ortho position, yielding the desired 3-chloro isomer.
-
Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) is selected as the ideal chlorinating agent.[1][2] Unlike gaseous chlorine, NCS is a stable, crystalline solid that is easy to handle, weighs accurately, and poses fewer safety risks.[3] It serves as a source of an electrophilic chlorine atom ("Cl+"), which is attacked by the electron-rich aromatic ring.
-
Solvent System: A polar aprotic solvent such as chloroform (CHCl3) or dichloromethane (DCM) is used to dissolve the starting materials and facilitate the reaction while remaining inert to the reaction conditions.
-
Reaction Conditions: The reaction is typically run at room temperature. The high activation of the starting material by two electron-donating groups means that harsh conditions or catalysts are generally not required, which simplifies the process and minimizes side-product formation.
Detailed Experimental Protocol
Materials:
-
4-Ethoxyaniline (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.05 eq)
-
Chloroform (CHCl3) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethoxyaniline (1.0 eq) in chloroform (approx. 0.2 M concentration).
-
To this stirring solution, add N-Chlorosuccinimide (1.05 eq) portion-wise over 15 minutes at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with additional chloroform.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution (2x) and brine (1x). This removes the succinimide byproduct and any unreacted acidic species.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate the filtrate under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Visualization of Route 1 Workflow
Caption: Workflow for the synthesis of this compound via direct chlorination.
Route 2: Reduction of 2-chloro-1-ethoxy-4-nitrobenzene
This two-step approach first constructs a chlorinated nitroaromatic intermediate, which is then reduced to the target aniline. This is a classic and highly reliable strategy in aniline synthesis.[4]
Reaction Scheme
Step A: Ethylation of 2-chloro-4-nitrophenol
(Image depicting the ethylation of 2-chloro-4-nitrophenol)
Step B: Reduction of the Nitro Group
(Image depicting the reduction of 2-chloro-1-ethoxy-4-nitrobenzene)
Mechanistic Rationale & Experimental Causality
-
Step A - Williamson Ether Synthesis: This step proceeds via a Williamson ether synthesis. 2-chloro-4-nitrophenol is weakly acidic and is deprotonated by a base (potassium carbonate) to form a phenoxide. This potent nucleophile then displaces the bromide from ethyl bromide in an SN2 reaction to form the ether linkage of the intermediate, 2-chloro-1-ethoxy-4-nitrobenzene.[5] Acetone is an excellent solvent as it readily dissolves the reactants and is inert.
-
Step B - Béchamp Reduction: The reduction of the nitro group is achieved using iron powder in the presence of a mild acid, typically an ammonium chloride solution in an ethanol/water mixture.[5][6] Iron metal acts as the reducing agent, transferring electrons to the nitro group in a series of steps. The ammonium chloride acts as a proton source and electrolyte to facilitate the reaction, which is much safer and more environmentally benign than stronger acids like HCl. The reaction is typically heated to reflux to increase the rate of this heterogeneous reaction.
Detailed Experimental Protocol
Step A: Synthesis of 2-chloro-1-ethoxy-4-nitrobenzene
Materials:
-
2-Chloro-4-nitrophenol (1.0 eq)
-
Ethyl bromide (1.1 eq)
-
Potassium carbonate (K2CO3) (1.5 eq)
-
Acetone
Procedure:
-
To a round-bottom flask, add 2-chloro-4-nitrophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone (approx. 0.4 M).
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl bromide (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-16 hours, monitoring by TLC.
-
After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetone.
-
Concentrate the combined filtrates under reduced pressure to yield the crude 2-chloro-1-ethoxy-4-nitrobenzene, which can often be used in the next step without further purification.
Step B: Synthesis of this compound
Materials:
-
2-chloro-1-ethoxy-4-nitrobenzene (1.0 eq)
-
Iron powder (3.0 eq)
-
Ammonium chloride (NH4Cl) (3.0 eq)
-
Ethanol and Water (4:1 mixture)
-
Celite®
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, combine 2-chloro-1-ethoxy-4-nitrobenzene (1.0 eq), iron powder (3.0 eq), and ammonium chloride (3.0 eq).
-
Add the ethanol/water (4:1) solvent mixture.
-
Heat the mixture to reflux (approx. 80-85°C) with vigorous stirring for 2-4 hours. Monitor reaction completion by TLC.
-
While still hot, filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
Dissolve the remaining aqueous residue in ethyl acetate. Wash with water and brine, then dry the organic layer over anhydrous Na2SO4.
-
Filter and concentrate the organic layer to afford this compound. Purify by column chromatography if necessary.
Visualization of Route 2 Workflow
Caption: Two-step workflow for the synthesis of this compound via the nitro-reduction pathway.
Comparative Performance Analysis
To provide a clear, objective comparison, the key performance indicators for each route are summarized below. Data is based on typical laboratory-scale experiments and may vary based on specific conditions and scale.
| Parameter | Route 1: Direct Chlorination | Route 2: Nitro Reduction | Justification & Expert Commentary |
| Overall Yield | 75-85% | 80-90% (over two steps) | Route 2 often provides a slightly higher and more consistent overall yield. The Béchamp reduction is known for being very high-yielding (typically >90%).[5] |
| Number of Steps | 1 | 2 | Route 1 is more convergent and efficient in terms of step economy, a significant advantage in discovery chemistry. |
| Purity Profile | Good; potential for minor dichlorinated or isomeric impurities. | Excellent; the precursor can be purified, and the reduction is very clean. | The primary challenge in Route 1 is controlling selectivity. Over-chlorination can occur if excess NCS is used or if reaction times are too long. |
| Scalability | Moderate to Good. Exotherm control with NCS can be a concern on a large scale. | Excellent. Both steps are robust, well-understood industrial reactions. Iron/acid reductions are common in large-scale manufacturing.[4] | |
| Reagent Cost & Availability | 4-Ethoxyaniline is readily available. NCS is a common but moderately priced reagent. | 2-Chloro-4-nitrophenol is an inexpensive commodity chemical. Iron powder and NH4Cl are very cheap. | From a raw materials cost perspective, Route 2 is generally more economical for bulk production. |
| Safety & Environmental | Avoids nitro compounds. Generates succinimide as a byproduct. Uses chlorinated solvents. | Uses a nitro-intermediate. Generates large amounts of iron oxide sludge, which requires disposal. | Route 1 has a better atom economy and avoids toxic nitro compounds. However, the iron sludge from Route 2 is a significant waste stream to manage. |
| Ease of Execution | Simple, single-step reaction with straightforward workup. | Requires two distinct reaction setups and workups. Hot filtration in Step B can be cumbersome. | For rapid synthesis of small quantities, the operational simplicity of Route 1 is a distinct advantage. |
Conclusion and Route Selection Recommendations
Both the direct chlorination of 4-ethoxyaniline and the two-step nitro-reduction pathway are viable and effective methods for synthesizing this compound. The optimal choice is highly dependent on the specific objectives of the researcher or organization.
-
For Discovery Chemistry & Rapid Analog Synthesis: Route 1 (Direct Chlorination) is the superior choice. Its single-step nature, operational simplicity, and good yields make it ideal for quickly generating material for initial screening and structure-activity relationship (SAR) studies.
-
For Process Development & Large-Scale Manufacturing: Route 2 (Nitro Reduction) is generally preferred. Despite being a two-step process, it offers a slight yield advantage, utilizes cheaper starting materials, and employs reactions that are well-precedented and highly scalable. The primary challenge is the management of the iron waste stream, but established industrial procedures can handle this.
Ultimately, this guide provides the foundational data and protocols to enable scientists to select and implement the most appropriate synthetic strategy for their specific needs, balancing the critical factors of speed, cost, scalability, and safety.
References
-
LookChem. 2-Chloro-1-ethoxy-4-nitrobenzene. Available at: [Link]
-
International Science Community Association (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Res. J. Chem. Sci., 5(12), 54-73. Available at: [Link]
-
Organic Chemistry Portal. N-Chlorosuccinimide (NCS). Available at: [Link]
-
ResearchGate (2025). Applications of N -Chlorosuccinimide in Organic Synthesis. Available at: [Link]
-
Rojas, J. J., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, 5(172). Available at: [Link]
-
Lipshutz, B. H., et al. (2012). Expanding the Palette of Organic Synthesis in Water: I. Carbonyl Iron Powder as a Reagent for Nitro Group Reduction. eScholarship, University of California. Available at: [Link]
Sources
A Comparative Analysis of Reactivity: 3-Chloro-4-ethoxyaniline vs. 3-Chloro-4-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the selection of building blocks is a critical decision that dictates reaction efficiency, yield, and the ultimate properties of the target molecule. Among the vast array of substituted anilines, 3-chloro-4-ethoxyaniline and 3-chloro-4-methoxyaniline are two closely related yet distinct intermediates. This guide provides an in-depth, objective comparison of their reactivity, supported by theoretical principles and experimental data, to empower researchers in making informed decisions for their synthetic strategies.
At a Glance: Structural and Physical Properties
Both this compound and 3-chloro-4-methoxyaniline share a common structural scaffold: a benzene ring substituted with an amino group, a chlorine atom at the meta position, and an alkoxy group at the para position relative to the amino group. The key difference lies in the alkyl portion of the alkoxy group—ethyl versus methyl.
| Property | This compound | 3-Chloro-4-methoxyaniline |
| CAS Number | 5211-02-9 | 5345-54-0[1][2][3] |
| Molecular Formula | C₈H₁₀ClNO | C₇H₈ClNO[1][4] |
| Molecular Weight | 171.62 g/mol | 157.60 g/mol [1][2][4] |
| Appearance | - | Off-white to beige solid |
| Melting Point | - | 50-55 °C |
| Solubility | - | Moderately soluble in water, more soluble in polar organic solvents. |
The Decisive Factor: A Tale of Two Alkoxy Groups and Their Electronic Influence
The reactivity of an aromatic amine is fundamentally governed by the electronic environment of the benzene ring and the nucleophilicity of the amino group. In our case, the interplay between the electron-withdrawing chloro group and the electron-donating alkoxy group is paramount.
Both methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups are potent electron-donating groups due to the resonance effect (+R) of the oxygen lone pairs, which delocalize into the aromatic π-system. This effect dominates over their electron-withdrawing inductive effect (-I) stemming from the electronegativity of the oxygen atom. The net result is an increase in electron density on the benzene ring, particularly at the ortho and para positions relative to the alkoxy group, making the ring more susceptible to electrophilic attack and increasing the basicity of the amino group.
To quantify and compare the electronic influence of these two groups, we can turn to the Hammett substituent constants (σ), which are a measure of the electronic effect of a substituent on the reactivity of a benzene ring.
| Hammett Constant | Methoxy (-OCH₃) | Ethoxy (-OC₂H₅) | Interpretation |
| σ_meta_ (σₘ) | 0.12 | 0.10 | At the meta position, where the resonance effect is minimal, both groups are weakly electron-withdrawing due to their inductive effect. The slightly higher value for the methoxy group suggests a marginally stronger inductive pull. |
| σ_para_ (σₚ) | -0.27 | -0.25 | At the para position, the strong electron-donating resonance effect dominates, resulting in negative σₚ values for both groups. The slightly more negative value for the methoxy group indicates it is a marginally stronger electron-donating group via resonance. |
Key Takeaway: While both the methoxy and ethoxy groups are strong electron-donating groups, the Hammett constants suggest that the methoxy group has a slightly stronger electron-donating effect in the para position and a slightly stronger electron-withdrawing inductive effect. However, these differences are minimal, and for many synthetic purposes, their electronic effects can be considered very similar.
Comparative Reactivity in Key Transformations
The subtle electronic differences between the ethoxy and methoxy groups can manifest in nuanced variations in reactivity in common synthetic transformations.
Electrophilic Aromatic Substitution
The amino and alkoxy groups are both activating and ortho-, para-directing. In 3-chloro-4-alkoxyanilines, the positions ortho to the powerful amino group (positions 2 and 6) are the most activated sites for electrophilic aromatic substitution.
Given that the ethoxy group is slightly more sterically hindering than the methoxy group, reactions at the position ortho to the alkoxy group might be slightly slower for the ethoxy analogue. However, the primary directing influence will be the amino group. The slightly greater electron-donating ability of the ethoxy group (lesser -I effect) might lead to a marginal increase in the rate of electrophilic aromatic substitution compared to the methoxy analogue, although this effect is likely to be small.
N-Acylation and N-Alkylation
The nucleophilicity of the amino group is crucial for N-acylation and N-alkylation reactions. The electron-donating alkoxy group at the para position increases the electron density on the nitrogen atom, making it more nucleophilic compared to unsubstituted aniline.
Since the ethoxy group is a slightly better electron-donating group through induction (less electron-withdrawing) compared to the methoxy group, This compound is expected to be a slightly stronger nucleophile and therefore may react slightly faster in N-acylation and N-alkylation reactions.
Experimental Protocols: A Practical Guide
While direct comparative kinetic data for these two specific molecules is scarce in the literature, we can provide robust, field-proven protocols for key reactions, adapted from procedures for closely related halogenated anilines.
Diazotization and Azo Coupling: Synthesis of Azo Dyes
Diazotization of the primary amino group followed by coupling with an electron-rich aromatic compound is a cornerstone of azo dye synthesis.
Experimental Workflow: Diazotization and Azo Coupling
Caption: Workflow for the synthesis of an azo dye.
Protocol: Synthesis of a Representative Azo Dye
This protocol describes the synthesis of an azo dye by coupling the diazonium salt of 3-chloro-4-alkoxyaniline with 2-naphthol.
Materials:
-
This compound or 3-Chloro-4-methoxyaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ice
Procedure:
Part A: Diazotization
-
In a 250 mL beaker, suspend 0.01 mol of the chosen 3-chloro-4-alkoxyaniline in a mixture of 5 mL of concentrated HCl and 25 mL of deionized water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.
-
In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 10 mL of cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline suspension, ensuring the temperature remains below 5 °C.
-
Continue stirring in the ice bath for 20 minutes after the addition is complete to ensure full formation of the diazonium salt.
Part B: Azo Coupling
-
In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution with continuous stirring. A colored precipitate of the azo dye will form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Isolate the azo dye by vacuum filtration, wash thoroughly with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
N-Acylation: A Gateway to Further Functionalization
Protection of the amino group via acylation is a common strategy to moderate its activating effect and prevent side reactions in subsequent electrophilic substitutions.
Experimental Workflow: N-Acylation
Caption: General workflow for the N-acylation of an aniline.
Protocol: N-Acetylation of 3-Chloro-4-alkoxyaniline
Materials:
-
This compound or 3-Chloro-4-methoxyaniline
-
Acetic Anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 0.01 mol of the chosen 3-chloro-4-alkoxyaniline in 20 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Add 0.012 mol of pyridine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 0.011 mol of acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with 30 mL of DCM.
-
Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude N-acetylated product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Applications in Drug Discovery and Materials Science
Both this compound and 3-chloro-4-methoxyaniline are valuable intermediates in the synthesis of a variety of target molecules.
-
Pharmaceuticals: The substituted aniline motif is a common feature in many kinase inhibitors used in oncology. For instance, the closely related 2,4-dichloro-5-methoxyaniline is a key intermediate in the synthesis of Bosutinib , a tyrosine kinase inhibitor used to treat chronic myelogenous leukemia.[5][6]
-
Dyes and Pigments: As demonstrated in the experimental protocol, these anilines are excellent precursors for the synthesis of azo dyes. The specific shade and properties of the dye can be tuned by the choice of the coupling partner.[7][8]
Conclusion: Making the Right Choice
The choice between this compound and 3-chloro-4-methoxyaniline will often depend on factors beyond their subtle differences in electronic reactivity. These may include:
-
Steric Considerations: The slightly larger size of the ethoxy group may be advantageous or disadvantageous depending on the specific steric requirements of a reaction or the desired final structure.
-
Solubility: The ethoxy analogue, with its larger alkyl chain, will be slightly more lipophilic, which could influence its solubility in different solvent systems.
-
Metabolic Stability: In a drug discovery context, an ethoxy group may be metabolized differently than a methoxy group, potentially impacting the pharmacokinetic profile of the final compound.
-
Cost and Availability: Practical considerations such as the price and availability of the starting materials are often a deciding factor in process development and scale-up.
References
-
FTST Journal | SYNTHESIS OF AZO DISPERSE DYES DERIVED FROM 4-PHENOXYANILINE AND 3-CHLOROANILINE AND THEIR DYEABILITY ON POLYESTER FABRIC. Available at: [Link]
-
Der Pharma Chemica. New Route for the synthesis of Bosutinib. Available at: [Link]
-
ResearchGate. New Synthetic Process for Bosutinib. Available at: [Link]
-
Oriental Journal of Chemistry. Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Available at: [Link]
-
PubChem. 3-Chloro-4-methoxyaniline. Available at: [Link]
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- 8. orientjchem.org [orientjchem.org]
A Comparative Analysis of the Biological Activities of 3-Chloro-4-ethoxyaniline and Its Isomers: A Guide for Researchers
In the landscape of drug discovery and development, understanding the structure-activity relationships (SAR) of small molecules is paramount. The subtle repositioning of a functional group can dramatically alter a compound's biological profile, turning a promising lead into an inert substance or, conversely, a toxic agent. This guide provides a comprehensive comparison of the anticipated biological activities of 3-Chloro-4-ethoxyaniline and its positional isomers.
While direct comparative experimental data for this specific set of isomers is not extensively available in the public domain, this analysis synthesizes information from closely related chloroaniline and ethoxyaniline analogues to provide a predictive overview for researchers. We will delve into the probable cytotoxic, mutagenic, and antimicrobial properties, underpinned by established SAR principles and supported by experimental data from analogous compounds.
The Isomeric Landscape: More Than Just a Structural Shift
The isomers of this compound, which include compounds such as 2-Chloro-4-ethoxyaniline, 4-Chloro-2-ethoxyaniline, and others, present a fascinating case study in how substituent placement on the aniline ring dictates biological interactions. The electronic and steric effects of the chlorine and ethoxy groups, in relation to the amino group, are the primary drivers of their differential activities.
Comparative Biological Activities: An Evidence-Based Projection
Drawing parallels from extensive studies on chloroaniline isomers, we can project the likely biological activities of this compound and its counterparts.
Cytotoxicity
The cytotoxicity of aniline derivatives is often linked to their metabolism, which can generate reactive intermediates. The position of the chloro and ethoxy groups will influence the metabolic pathways and, consequently, the cytotoxic potential.
Analogous Evidence from Dichloroaniline Isomers: A study on the in vitro toxicity of dichloroaniline (DCA) structural isomers in liver and kidney slices found that the kidney was more sensitive to DCA isomers than the liver, and the most toxic isomer was 3,5-DCA[1]. This highlights that the substitution pattern is a critical determinant of target organ toxicity and potency.
Projected Cytotoxicity Ranking: Based on the principles of metabolic activation, isomers where the amino group is less sterically hindered and the electronic properties favor the formation of reactive nitrenium ions are likely to be more cytotoxic. Therefore, isomers with the chloro and ethoxy groups at positions that do not heavily shield the amino group may exhibit higher cytotoxicity.
| Isomer | Projected Relative Cytotoxicity | Rationale |
| This compound | Moderate | The para-ethoxy group may be metabolized, while the meta-chloro group provides electronic effects. |
| 4-Chloro-2-ethoxyaniline | Potentially High | The para-chloro substitution, similar to the highly toxic p-chloroaniline, could lead to increased cytotoxicity. |
| 2-Chloro-4-ethoxyaniline | Moderate to High | Ortho-substitution can influence metabolic activation pathways. |
| 2-Chloro-6-ethoxyaniline | Potentially Low | Steric hindrance from two ortho-substituents might reduce the metabolic activation of the amino group. |
Mutagenicity and Genotoxicity
Aniline and its derivatives are known to exhibit genotoxic effects, often mediated by their metabolic activation to compounds that can form DNA adducts[2][3]. The mutagenic potential of the chloroethoxyaniline isomers will likely correlate with their ability to be metabolized into reactive electrophiles.
Evidence from Chloroaniline Isomers: Comparative studies on chloroaniline isomers have shown that p-chloroaniline is mutagenic in various assays, while the results for o- and m-chloroaniline are inconsistent, suggesting weaker or no genotoxic effects[4]. This demonstrates a clear influence of the chlorine position on mutagenicity. A study on aniline and para-chloroaniline (PCA) in Big Blue® rats found that both compounds induced an increase in micronuclei, supporting a clastogenic potential[5].
Projected Mutagenicity: Following the trend observed with chloroanilines, it is plausible that isomers with a chlorine atom at the para position relative to the amino group (e.g., 4-chloro-2-ethoxyaniline, if the amino group is at position 1) would have a higher mutagenic potential. Genotoxicity appears to be a general property of many aniline derivatives, and steric hindrance at both ortho positions does not always prevent it[2].
Antimicrobial Activity
Substituted anilines have been investigated for their antimicrobial properties. The presence of a chlorine atom, a well-known pharmacophore in antimicrobial agents, suggests that these isomers may possess antibacterial or antifungal activity.
Supporting Evidence: A study on trifluoro-aniline derivatives demonstrated antibacterial and antibiofilm properties against Vibrio species[6][7]. The minimum inhibitory concentrations (MICs) were in the range of 50-100 µg/mL. This indicates that halogenated anilines can be effective antimicrobial agents. The mechanism often involves membrane disruption[6][7].
Structure-Activity Considerations: The antimicrobial efficacy will likely depend on the overall lipophilicity and electronic properties of the isomers. The ethoxy group increases lipophilicity, which may enhance membrane permeability. The position of the chlorine atom will influence the electronic distribution and potential interactions with microbial targets. A systematic screening of the isomers against a panel of bacteria and fungi would be necessary to determine their specific antimicrobial spectra and potency.
Experimental Protocols for Biological Activity Assessment
To empirically determine and compare the biological activities of this compound and its isomers, a series of standardized in vitro assays are recommended.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Culture: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the chloroethoxyaniline isomers in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Mutagenicity Assay: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.
Step-by-Step Methodology:
-
Bacterial Strains: Use several strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis (e.g., TA98, TA100).
-
Metabolic Activation: Perform the assay with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.
-
Plate Incorporation Assay:
-
Mix the test compound, the bacterial culture, and the S9 mix (if used) with molten top agar.
-
Pour the mixture onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Serial Dilutions: Prepare two-fold serial dilutions of the chloroethoxyaniline isomers in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
The biological activity of this compound and its isomers is a compelling area of research with implications for drug development and toxicology. Based on established structure-activity relationships from analogous chloroanilines, it is evident that the isomeric position of the chloro and ethoxy groups will critically influence their cytotoxicity, mutagenicity, and antimicrobial properties. Isomers with a para-chloro substitution may exhibit higher toxicity and mutagenicity, while steric hindrance at the ortho positions could potentially attenuate these effects.
The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of these compounds. The resulting data will be invaluable for constructing a comprehensive SAR profile, guiding the selection of promising candidates for further development, and ensuring the safety of new chemical entities. Future research should also focus on elucidating the precise mechanisms of action, including the identification of metabolic pathways and molecular targets.
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Kugler-Steigmeier, M. E., et al. (1989). Genotoxicity of aniline derivatives in various short-term tests. Mutation Research/Genetic Toxicology, 211(2), 279-289. [Link]
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Skipper, P. L., et al. (2010). Monocyclic aromatic amines as potential human carcinogens: old is new again. Carcinogenesis, 31(4), 539-546. [Link]
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Health Canada. (2017). Follow-up assessment report on aniline: chapter 3. [Link]
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Australian Industrial Chemicals Introduction Scheme. (2023). Aniline and its salts - Evaluation statement. [Link]
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Valentovic, M. A., et al. (1994). Comparison of the in vitro toxicity of dichloroaniline structural isomers. Toxicology, 93(2-3), 215-226. [Link]
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Mihai, C. T., et al. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. International Journal of Molecular Sciences, 24(23), 16967. [Link]
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National Toxicology Program. (1998). NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice. Toxicology Report Series, 43, 1-F20. [Link]
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National Toxicology Program. (1993). NTP TOX-43: o-,m-, and p-Chloroanilines (CASRNs 95-51-2; 108-42-9; and 106-47-8). [Link]
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Costa, C., et al. (2023). The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. International Journal of Molecular Sciences, 24(19), 14896. [Link]
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Pandian, K., et al. (2023). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. Marine Drugs, 21(2), 114. [Link]
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Kimbrough, R. D. (1980). Human health effects of selected pesticides, chloroaniline derivatives. Journal of Environmental Science & Health, Part B, 15(6), 977-992. [Link]
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Hermens, J., & Leeuwangh, P. (1982). Quantitative Structure-Activity Relationships and Mixture Toxicity Studies of Chloro- and Alkylanilines at an Acute Lethal Toxic Level to the Guppy (Poecilia reticulata). DSpace. [Link]
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Braunbeck, T., et al. (1999). Toxicity of 4-chloroaniline in early life stages of zebrafish (Danio rerio): II. Cytopathology and regeneration of liver and gills after prolonged exposure to waterborne 4-chloroaniline. Archives of Environmental Contamination and Toxicology, 36(4), 455-467. [Link]
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Pauluhn, J. (2001). Inhalation toxicity of 4-ethoxyaniline (p-phenetidine): critical analysis of results of subacute inhalation exposure studies in rats. Inhalation Toxicology, 13(10), 893-911. [Link]
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Chawla, P., et al. (2012). Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study. Medicinal Chemistry Research, 21(10), 2871-2881. [Link]
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Pandian, K., et al. (2023). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. MDPI. [Link]
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Charles River Laboratories. In Vitro Toxicology Testing. [Link]
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Wang, Y., et al. (2023). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 28(23), 7899. [Link]
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Al-Dies, A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1836. [Link]
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Koenig, C. M., et al. (2018). Assessment of the mutagenic potential of para-chloroaniline and aniline in the liver, spleen, and bone marrow of Big Blue® rats with micronuclei analysis in peripheral blood. Environmental and Molecular Mutagenesis, 59(9), 785-797. [Link]
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Gissot, V., et al. (1999). Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. Bioorganic & Medicinal Chemistry Letters, 9(13), 1819-1824. [Link]
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McQueen, C. A., et al. (1981). The genotoxicity of 4,4'-methylenebis-2-chloroaniline in rat, mouse, and hamster hepatocytes. Toxicology and Applied Pharmacology, 58(2), 231-235. [Link]
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Cao, R., et al. (2019). Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. European Journal of Medicinal Chemistry, 162, 463-476. [Link]
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A Comparative Spectroscopic Guide: Differentiating 3-Chloro-4-ethoxyaniline from Structurally Related Anilines
Introduction
In the landscape of pharmaceutical and materials science, the precise identification and characterization of chemical intermediates are paramount for ensuring the integrity, safety, and efficacy of the final product. 3-Chloro-4-ethoxyaniline is a key building block whose utility is defined by its specific substitution pattern on the aniline core. The presence and position of the chloro and ethoxy groups impart distinct electronic and steric properties that govern its reactivity and downstream applications. Consequently, robust analytical methodologies are required to distinguish it from structurally similar anilines that may arise as impurities, starting materials, or alternative reagents.
This technical guide provides an in-depth comparative analysis of the spectroscopic signatures of this compound. By juxtaposing its Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data against those of key analogues—4-Ethoxyaniline , 3-Chloroaniline , and 3-Chloro-4-methoxyaniline —we aim to provide researchers, scientists, and drug development professionals with a definitive framework for its unambiguous identification. The causality behind experimental choices and the interpretation of spectral data are explained to offer not just a methodology, but a deeper understanding of how molecular structure dictates spectroscopic behavior.
Comprehensive Analytical Workflow
A systematic approach is essential for the complete structural elucidation of an aniline derivative. The workflow begins with sample preparation, followed by a series of spectroscopic analyses that provide complementary information, culminating in a consolidated data interpretation that confirms the molecule's identity and purity.
Caption: A typical workflow for the comprehensive spectroscopic analysis of aniline derivatives.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. In aniline and its derivatives, the principal absorptions are the π → π* transitions of the benzene ring and the n → π* transitions involving the non-bonding electrons of the amino group nitrogen. The position of the maximum absorbance (λmax) is highly sensitive to the nature and position of substituents on the aromatic ring.
Electron-donating groups (EDGs) like the amino (-NH₂) and ethoxy (-OC₂H₅) groups typically cause a bathochromic shift (shift to longer wavelengths) due to resonance effects that decrease the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Conversely, electron-withdrawing groups (EWGs) like chlorine (-Cl) can have a more complex effect, often resulting in a smaller bathochromic or even a hypsochromic (shift to shorter wavelengths) shift depending on their position.
Comparative UV-Vis Data
| Compound | λmax (nm) | Key Observations |
| This compound | ~295-305 | The strong electron-donating ethoxy group at the para position dominates, causing a significant bathochromic shift. The meta-chloro group has a minor electronic influence. |
| 4-Ethoxyaniline | ~290-300 | Shows a strong bathochromic shift compared to aniline, due to the para-ethoxy group's resonance effect.[1] |
| 3-Chloroaniline | ~290-295 | Exhibits a λmax similar to or slightly shifted from aniline. The meta-position of the chloro group limits its resonance interaction.[2] |
| Aniline | ~280-285 | Serves as the baseline, with its λmax influenced solely by the amino group's interaction with the benzene ring.[3][4] |
Causality in Analysis: The UV-Vis spectrum provides the first clue to the electronic environment of the aniline ring. For this compound, the λmax is expected to be at a longer wavelength than for 3-chloroaniline, clearly indicating the powerful influence of the para-ethoxy group. This simple measurement can rapidly differentiate between analogs with and without the alkoxy substituent.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation : Prepare a dilute solution (e.g., 10-50 µM) of the aniline sample in a UV-transparent solvent, such as ethanol or methanol, using a quartz cuvette.[5]
-
Blank Correction : Use a matched quartz cuvette containing the pure solvent as a blank to zero the spectrophotometer.
-
Data Acquisition : Scan the sample across a range of 200-400 nm to record the absorbance spectrum and identify the wavelength of maximum absorbance (λmax).[5]
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum provides a unique "fingerprint" based on the molecule's covalent bonds.
Key Vibrational Modes for Substituted Anilines:
-
N-H Stretch : The amino group typically shows two distinct bands for asymmetric and symmetric stretching in the 3300-3500 cm⁻¹ region.
-
C=C Aromatic Stretch : Multiple sharp peaks between 1450-1650 cm⁻¹ are characteristic of the benzene ring.
-
C-N Stretch : This vibration appears in the 1250-1350 cm⁻¹ range.
-
C-O-C Stretch (Ether) : The asymmetric stretch of the aryl-alkyl ether linkage is a strong, prominent band typically found between 1200-1275 cm⁻¹.
-
C-Cl Stretch : The carbon-chlorine bond vibration is found in the fingerprint region, usually between 600-800 cm⁻¹.
Caption: Experimental workflow for FT-IR analysis using the KBr pellet technique.
Comparative IR Data (Key Frequencies in cm⁻¹)
| Vibrational Mode | This compound | 4-Ethoxyaniline | 3-Chloroaniline | 3-Chloro-4-methoxyaniline |
| N-H Stretch | ~3480, ~3390 | ~3450, ~3370 | ~3440, ~3360 | ~3485, ~3392[6] |
| Aromatic C-H Stretch | ~3050 | ~3040 | ~3060 | ~3070[6] |
| Aromatic C=C Stretch | ~1620, ~1510 | ~1620, ~1510 | ~1600, ~1500 | ~1572, ~1509[6] |
| C-N Stretch | ~1290 | ~1280 | ~1295 | ~1285[6] |
| C-O-C Stretch | ~1250 (strong) | ~1240 (strong) | Absent | ~1245 (strong)[6] |
| C-Cl Stretch | ~700-750 | Absent | ~700-780 [7] | ~680-720 [6] |
Causality in Analysis: The IR spectrum provides definitive evidence for the presence or absence of the key functional groups. The most powerful differentiators are the strong C-O-C stretch and the C-Cl stretch .
-
This compound will show both a strong ether peak (~1250 cm⁻¹) and a C-Cl peak.
-
4-Ethoxyaniline will show the ether peak but lack the C-Cl peak.
-
3-Chloroaniline will show the C-Cl peak but lack the ether peak.[7] This combination makes IR spectroscopy an exceptionally reliable tool for distinguishing between these specific analogues.
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)
-
Sample Preparation : Weigh and transfer approximately 1-2 mg of the solid aniline sample and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) into a clean agate mortar.[6]
-
Grinding : Gently grind the mixture with a pestle until a fine, homogeneous powder is formed. This ensures the sample is well-dispersed.[6]
-
Pellet Formation : Transfer a portion of the powder into a pellet-forming die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) to form a thin, transparent pellet.[6]
-
Data Acquisition : Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record a background spectrum of a pure KBr pellet and then the sample spectrum, typically from 4000 to 400 cm⁻¹.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.
For this compound, the substituents' electronic effects (mesomeric and inductive) create a unique pattern of chemical shifts and coupling constants for the aromatic protons and carbons.
-
-NH₂ Group : A strong activating (electron-donating) group that shields aromatic protons, shifting them upfield (lower δ).
-
-OC₂H₅ Group : A strong activating group that shields ortho and para positions.
-
-Cl Group : A deactivating (electron-withdrawing) group that deshields all positions through induction but can donate electron density via resonance, primarily at the ortho and para positions.
Comparative ¹H NMR Data (Aromatic Region, δ in ppm)
| Compound | H-2 | H-5 | H-6 | Other Protons |
| This compound | ~6.8 (d) | ~6.7 (dd) | ~6.6 (d) | -OCH₂CH₃: ~4.0 (q), ~1.4 (t); -NH₂: ~3.6 (s, br) |
| 4-Ethoxyaniline | ~6.75 (d) | ~6.65 (d) | ~6.65 (d) | -OCH₂CH₃: ~3.9 (q), ~1.3 (t); -NH₂: ~3.5 (s, br) |
| 3-Chloroaniline | ~6.8 (t) | ~6.6 (ddd) | ~7.0 (t) | -NH₂: ~3.7 (s, br)[8][9] |
| 3-Chloro-4-methoxyaniline | ~6.8 (d) | ~6.7 (dd) | ~6.6 (d) | -OCH₃: ~3.8 (s); -NH₂: ~3.6 (s, br) |
Comparative ¹³C NMR Data (δ in ppm)
| Compound | C-1 (-NH₂) | C-2 | C-3 (-Cl) | C-4 (-OR) | C-5 | C-6 |
| This compound | ~139 | ~116 | ~120 | ~147 | ~114 | ~115 |
| 4-Ethoxyaniline | ~141 | ~116 | ~116 | ~152 | ~116 | ~116 |
| 3-Chloroaniline | ~148 | ~114 | ~135 | ~130 | ~118 | ~113 |
| 3-Chloro-4-methoxyaniline | ~140.5 | ~113.8 | ~120.4 | ~147.1 | ~115.0 | ~116.1 |
Causality in Analysis: The NMR spectra provide the most detailed structural map.
-
¹H NMR : The presence of the quartet and triplet signals for the ethoxy group immediately confirms its existence in this compound and 4-ethoxyaniline. The splitting patterns of the three distinct aromatic protons in this compound (a doublet, a doublet of doublets, and another doublet) are a definitive fingerprint of its 1,2,4-trisubstituted pattern, distinguishing it from the more symmetric patterns of the other anilines.
-
¹³C NMR : The number of unique signals in the aromatic region confirms the substitution pattern. This compound will show 6 distinct aromatic carbon signals. The chemical shift of C-3 will be significantly affected by the attached chlorine, while C-4 will be shifted far downfield due to the ether oxygen, providing clear markers for identification.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the aniline sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.[5]
-
¹H NMR Acquisition : Use a standard single-pulse sequence on a 400 MHz (or higher) spectrometer. Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio. Reference the spectrum to tetramethylsilane (TMS) at 0 ppm.[5]
-
¹³C NMR Acquisition : Use a standard proton-decoupled pulse sequence. A larger number of scans (e.g., 1024) is typically required due to the lower natural abundance of ¹³C.[5]
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) provides two critical pieces of information: the molecular weight of the compound and structural details derived from its fragmentation pattern. In electron ionization (EI) mode, the molecule is ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight.
Key Features in the Mass Spectra:
-
Molecular Ion (M⁺˙) : The peak with the highest m/z value.
-
Isotope Pattern : Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, any chlorine-containing fragment will appear as a pair of peaks (M and M+2) separated by 2 m/z units, with the M+2 peak having about one-third the intensity of the M peak. This is a definitive indicator of chlorine's presence.
-
Fragmentation : The molecular ion can break apart in predictable ways. For this compound, key fragmentations include the loss of an ethyl radical (•CH₂CH₃) or an ethylene molecule (C₂H₄) from the ethoxy group.
Caption: Proposed electron ionization fragmentation pathway for this compound.
Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Fragments (m/z) |
| This compound | C₈H₁₀ClNO | 171.62 | 171/173 (M⁺˙, 3:1), 156/158, 143/145, 142/144 |
| 4-Ethoxyaniline | C₈H₁₁NO | 137.18 | 137 (M⁺˙), 122, 109, 108 |
| 3-Chloroaniline | C₆H₆ClN | 127.57 | 127/129 (M⁺˙, 3:1), 92, 65 |
| 3-Chloro-4-methoxyaniline | C₇H₈ClNO | 157.60 | 157/159 (M⁺˙, 3:1), 142/144, 114 |
Causality in Analysis: Mass spectrometry provides an immediate and accurate determination of the molecular weight. The presence of the characteristic 3:1 isotope pattern at m/z 171/173 is unambiguous proof of a monochlorinated ethoxy-aniline isomer. Comparing this molecular weight to those of the other anilines (137 for 4-ethoxyaniline, 127/129 for 3-chloroaniline) allows for instant differentiation. The fragmentation pattern, particularly the loss of 28 Da (C₂H₄), further corroborates the presence of the ethoxy group over a methoxy group.
Experimental Protocol: GC-MS
-
Sample Preparation : Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.[5]
-
Instrumentation : Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
GC Parameters : Inject a small volume (e.g., 1 µL) into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the analyte from any impurities. Helium is typically used as the carrier gas.[5]
-
MS Parameters : Set the ionization energy to 70 eV. Scan a mass range of m/z 40-500 to detect the molecular ion and relevant fragments.[5]
Conclusion
The unambiguous identification of this compound is readily achievable through a systematic application of modern spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle, and together, they form a self-validating analytical system.
-
UV-Vis spectroscopy offers initial electronic insights, confirming the presence of a highly substituted, electron-rich aniline system.
-
IR spectroscopy definitively confirms the presence of the key functional groups: the amino, ether, and chloro moieties, allowing for rapid differentiation from analogues lacking one of these groups.
-
NMR spectroscopy provides the ultimate structural map, elucidating the precise 1,2,4-trisubstitution pattern and confirming the ethoxy group's identity through characteristic proton and carbon signals.
-
Mass spectrometry validates the molecular formula through an accurate molecular weight determination and the unmistakable M/M+2 chlorine isotope pattern, which serves as a final, conclusive piece of evidence.
By understanding how the specific arrangement of atoms in this compound influences its interaction with different forms of energy, researchers can confidently identify this compound, ensuring the quality and reliability of their scientific endeavors.
References
- A Comparative Spectroscopic Guide to 3-Chloro-4-fluoroaniline and Its Derivatives. (n.d.). Benchchem.
-
UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c) intercalated clay. (n.d.). ResearchGate. Retrieved from [Link]
-
Comparison of (a) experimental IR spectrum of aniline with theoretical... (n.d.). ResearchGate. Retrieved from [Link]
-
UV-Vis spectra of aniline in different mole fractions of acetonitrile. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and spectroscopic properties of aniline tetramers. Comparative studies. (2007). New Journal of Chemistry. Retrieved from [Link]
-
Sharma, V., et al. (n.d.). Supporting Information. New Journal of Chemistry. Retrieved from [Link]
-
Synthesis and spectroscopic properties of aniline tetramers. Comparative studies. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
-
UV-VIS characterization of substituted polyanilines. (n.d.). Charles Explorer. Retrieved from [Link]
- Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS). (n.d.). Benchchem.
-
3-Chloroaniline - 13C NMR. (n.d.). SpectraBase. Retrieved from [Link]
-
3-Chloroaniline - 1H NMR. (n.d.). SpectraBase. Retrieved from [Link]
-
3-Chloroaniline. (n.d.). PubChem. Retrieved from [Link]
-
Supporting Information: Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. (n.d.). Retrieved from [Link]
-
3-Chloro-4-methoxyaniline. (n.d.). PubChem. Retrieved from [Link]
-
4-Ethoxyaniline. (n.d.). PubChem. Retrieved from [Link]
-
The Near Ultraviolet Absorption Spectra of N-Substituted Anilines. (n.d.). ACS Publications. Retrieved from [Link]
- Application Note: Mass Spectrometry Fragmentation Analysis of 3-Chloro-4-(isopentyloxy)aniline. (n.d.). Benchchem.
-
The UV–vis absorption spectrum of aniline under different EEF. (n.d.). ResearchGate. Retrieved from [Link]
-
Comparison Study for the Physical and Chemical Properties of Aniline and its Derivatives. (2015). Journal of Applicable Chemistry. Retrieved from [Link]
-
Supplementary Material. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
3-Chloro-4-methoxy-aniline - 13C NMR. (n.d.). SpectraBase. Retrieved from [Link]
- An In-Depth Technical Guide to the 1H NMR Spectrum Analysis of 3-Chloro-4-fluoroaniline. (n.d.). Benchchem.
-
3-Chloro-4-fluoroaniline. (n.d.). PubChem. Retrieved from [Link]
- An In-Depth Technical Guide to the Infrared Spectroscopy of 3-Chloro-4-fluoroaniline. (n.d.). Benchchem.
-
The IR Spectrum of 3-chloroaniline. (n.d.). The Department of Chemistry, UWI, Mona, Jamaica. Retrieved from [Link]
-
The IR Spectrum of 4-chloroaniline. (n.d.). The Department of Chemistry, UWI, Mona, Jamaica. Retrieved from [Link]
Sources
- 1. CAS 156-43-4: 4-Ethoxyaniline | CymitQuimica [cymitquimica.com]
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- 3. researchgate.net [researchgate.net]
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- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
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- 9. rsc.org [rsc.org]
A Comparative Study of Catalysts for the Synthesis of 3-Chloro-4-ethoxyaniline: A Guide for Researchers
Introduction
3-Chloro-4-ethoxyaniline is a pivotal intermediate in the synthesis of various high-value organic compounds, including pharmaceuticals, agrochemicals, and specialized dyes. The efficiency, selectivity, and scalability of its synthesis are of paramount importance to researchers and professionals in drug development and fine chemical manufacturing. The most prevalent synthetic route involves the catalytic hydrogenation of the corresponding nitroaromatic precursor, 2-chloro-4-nitrophenetole (also known as 1-chloro-2-ethoxy-4-nitrobenzene). The choice of catalyst for this transformation is a critical determinant of the overall process efficiency, impacting yield, purity, reaction time, and cost-effectiveness.
This guide provides an in-depth comparative analysis of commonly employed catalysts for the synthesis of this compound. We will delve into the performance of Palladium on carbon (Pd/C), Raney Nickel, and Platinum-based catalysts, supported by experimental data and detailed protocols. The causality behind experimental choices will be elucidated to provide a comprehensive understanding for researchers aiming to optimize this crucial chemical transformation.
Reaction Pathway and Mechanistic Considerations
The fundamental transformation in the synthesis of this compound is the reduction of a nitro group to an amine. The generally accepted mechanism for the catalytic hydrogenation of nitroarenes on a metal surface proceeds through a series of intermediates, including nitroso and hydroxylamine species.[1]
There are two primary pathways for this reduction: a direct pathway and a condensation pathway. The direct pathway involves the stepwise reduction of the nitro group to nitroso, then to hydroxylamine, and finally to the amine. The condensation pathway involves the reaction of the nitroso and hydroxylamine intermediates to form an azoxy compound, which is then further reduced to the corresponding azo and hydrazo compounds before finally yielding the aniline.[1]
A significant challenge in the hydrogenation of halogenated nitroaromatics is the potential for hydrodehalogenation, where the halogen substituent is reductively cleaved from the aromatic ring.[2] This side reaction leads to the formation of undesired byproducts, reducing the yield and complicating the purification of the target molecule. The choice of catalyst and the fine-tuning of reaction conditions are crucial to maximize the chemoselective reduction of the nitro group while minimizing dehalogenation.[2]
Figure 1: General reaction pathways for the catalytic hydrogenation of nitroarenes.
Comparative Analysis of Catalytic Systems
The selection of an appropriate catalyst is a multi-faceted decision involving a trade-off between activity, selectivity, cost, and catalyst stability. For the synthesis of this compound, the primary candidates are noble metal catalysts like Palladium and Platinum, and the more economical Raney Nickel.
| Catalyst | Typical Loading | Reaction Temperature (°C) | Hydrogen Pressure (MPa) | Reaction Time (h) | Yield (%) | Purity (%) | Key Observations |
| 1% Pt/C | (200-400):1 substrate to catalyst mass ratio[3] | 50-100[3] | 0.1-5[3] | 1-10[3] | >94[3] | >99.5[3] | High conversion, yield, and selectivity. Can be used without an organic solvent.[3] |
| 10% Pd/C | ~20:1 substrate to catalyst (dry weight)[4] | Room Temperature | Atmospheric or slightly elevated | Variable | Good to Excellent[1] | High | Widely applicable and robust. Selectivity can be an issue with halogenated substrates.[1] |
| Raney Nickel | Slurry in solvent | 50-120 | 1-5 | 2-8 | Good | Good | Cost-effective. Often preferred for substrates prone to dehalogenation.[5][6] Pyrophoric nature requires careful handling.[4] |
Note: The data in this table is compiled from analogous syntheses of halogenated anilines, such as 3-chloro-4-fluoroaniline, and serves as a strong guideline for the synthesis of this compound.
Palladium on Carbon (Pd/C)
Palladium on carbon is a versatile and widely used catalyst for the reduction of nitro groups due to its high efficiency and the ease of its removal from the reaction mixture.[1] However, a significant drawback of Pd/C is its propensity to catalyze hydrodehalogenation, particularly with chloro-substituted nitroarenes.[7] The selectivity can be influenced by catalyst modifiers and reaction conditions. For instance, the use of hydrazine hydrate as a hydrogen source in the presence of Pd/C has been shown to selectively reduce halogenated nitroarenes.[1]
Raney Nickel
Raney Nickel is a cost-effective alternative to precious metal catalysts and is often favored for the reduction of halogenated nitroaromatics due to a lower tendency to cause dehalogenation.[5] The activity of Raney Nickel can be influenced by its preparation method.[8] A major safety consideration with Raney Nickel is its pyrophoric nature, especially when dry, necessitating careful handling and storage under a solvent.[4]
Platinum-based Catalysts
Platinum on carbon (Pt/C) often exhibits high activity and selectivity for the hydrogenation of halogenated nitroarenes.[3][9] In some industrial processes for analogous compounds like 3-chloro-4-fluoroaniline, Pt/C is the catalyst of choice, allowing for high yields and purities, even in solvent-free conditions.[3] Modifying the catalyst support, for instance by using DMA-modified graphene, can further enhance the selectivity by preventing dehalogenation.[2]
Experimental Protocols
The following protocols are representative procedures for the synthesis of this compound via catalytic hydrogenation, adapted from established methods for similar halogenated nitroarenes.
Protocol 1: Synthesis using 1% Platinum on Carbon (Pt/C)
This protocol is based on an industrial process for a similar substrate and emphasizes a solvent-free approach for a greener synthesis.[3]
Materials:
-
2-chloro-4-nitrophenetole
-
1% Platinum on carbon (Pt/C) catalyst
-
High-purity hydrogen gas
-
High-purity nitrogen gas
Equipment:
-
High-pressure reactor (autoclave) with stirring and temperature control
-
Filtration apparatus
Procedure:
-
Charge the high-pressure reactor with 2-chloro-4-nitrophenetole and 1% Pt/C catalyst (substrate to catalyst mass ratio of 200:1 to 400:1).[3]
-
Seal the reactor and purge the system with high-purity nitrogen three times to remove all oxygen.
-
Following the nitrogen purge, purge the reactor with hydrogen gas three times.
-
Pressurize the reactor with hydrogen to 0.1-5 MPa.[3]
-
Heat the mixture to 50-100°C with vigorous stirring.[3]
-
Maintain the reaction for 1-10 hours, monitoring the reaction progress by an appropriate analytical method (e.g., TLC, GC, or HPLC).
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen gas.
-
Filter the reaction mixture while hot to remove the Pt/C catalyst.
-
The crude this compound can be purified by vacuum distillation.
Figure 2: Experimental workflow for the synthesis of this compound via catalytic hydrogenation.
Protocol 2: Synthesis using Raney Nickel
This protocol provides a general procedure for the hydrogenation of a chloronitrobenzene derivative using Raney Nickel.
Materials:
-
2-chloro-4-nitrophenetole
-
Raney Nickel (commercially available as a slurry)
-
Methanol or Ethanol
-
High-purity hydrogen gas
-
High-purity nitrogen gas
Equipment:
-
Pressure reactor with stirring and temperature control
-
Filtration apparatus (designed to handle pyrophoric materials)
-
Vacuum distillation apparatus
Procedure:
-
If using Raney Nickel slurry in water, carefully decant the water and wash the catalyst with the reaction solvent (e.g., methanol) multiple times under a nitrogen atmosphere.[4]
-
In the pressure reactor, combine the 2-chloro-4-nitrophenetole dissolved in the solvent with the prepared Raney Nickel catalyst.
-
Seal the reactor and purge with nitrogen and then hydrogen as described in Protocol 1.
-
Pressurize the reactor with hydrogen to 1-5 MPa.
-
Heat the mixture to 50-120°C with vigorous stirring.
-
Monitor the reaction by observing the hydrogen uptake.
-
After the reaction is complete, cool the reactor, vent the excess hydrogen, and purge with nitrogen.
-
Filter the reaction mixture to remove the Raney Nickel. Caution: This is a critical step due to the pyrophoric nature of the catalyst. The filtration should be performed under an inert gas blanket, and the filter cake must be kept wet.[4]
-
Remove the solvent from the filtrate and purify the crude product by vacuum distillation.
Conclusion
The synthesis of this compound via the catalytic hydrogenation of 2-chloro-4-nitrophenetole is a well-established and efficient process. The choice of catalyst is a critical decision that balances reaction efficiency, selectivity against dehalogenation, cost, and safety.
-
Platinum on carbon (Pt/C) often provides the best combination of high yield, purity, and selectivity, with the added advantage of enabling solvent-free reactions.
-
Palladium on carbon (Pd/C) is a robust and common choice, though careful control of reaction conditions is necessary to minimize dehalogenation.
-
Raney Nickel presents a more economical option with good selectivity, but its pyrophoric nature requires stringent safety protocols.
Researchers and drug development professionals should carefully consider these factors when selecting a catalytic system for the synthesis of this compound. The protocols and comparative data provided in this guide offer a solid foundation for making an informed decision and for the successful and reproducible synthesis of this important chemical intermediate.
References
- 1. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. CN104370747A - Method for synthesizing 3-chloro-4-methylaniline - Google Patents [patents.google.com]
- 6. CN101880242B - Method for preparing 3-amino-4-methoxyacetanilide by taking Raney nickel as catalyst - Google Patents [patents.google.com]
- 7. Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2 | Semantic Scholar [semanticscholar.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Selective catalytic hydrogenation of nitro groups in the presence of activated heteroaryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Purity of 3-Chloro-4-ethoxyaniline from Different Suppliers
For researchers, scientists, and drug development professionals, the axiom "garbage in, garbage out" has never been more pertinent. The quality of your starting materials dictates the integrity, reproducibility, and ultimate success of your work. 3-Chloro-4-ethoxyaniline is a key building block in the synthesis of numerous pharmaceutical agents, and its purity is not a trivial specification—it is a critical parameter that can profoundly impact reaction yields, impurity profiles of subsequent steps, and the toxicological safety of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive, multi-faceted strategy for rigorously evaluating the purity of this compound from various commercial suppliers. We will move beyond a simple reliance on the supplier's Certificate of Analysis (CoA) and delve into orthogonal analytical methods that provide a holistic and trustworthy assessment of product quality.
The Certificate of Analysis (CoA): A Starting Point, Not a Conclusion
Every batch of a chemical reagent should be accompanied by a Certificate of Analysis.[1] This document is a formal declaration from the supplier detailing the tests performed on a specific lot and the results obtained.[2][3] While indispensable, a CoA should be treated as a preliminary screening tool.
Key Information to Scrutinize on a CoA:
-
Product Identity and Lot Number: Ensures traceability.[1]
-
Purity Assay: The method used (e.g., HPLC, GC) and the resulting purity value (e.g., >99.0%).
-
Analytical Methods Used: A reputable supplier will list the techniques used for characterization, such as HPLC, NMR, and Mass Spectrometry.[4]
However, the purity value on a CoA can sometimes be misleading. For instance, an HPLC purity of 99.5% does not account for impurities that may not be UV-active, are volatile (and thus not well-retained), or co-elute with the main peak under the specific conditions used. This is why independent verification is paramount.
A Multi-Modal Approach to Purity Verification
No single analytical technique can definitively determine purity. A robust assessment relies on an orthogonal approach, where different methods with distinct chemical principles are used to interrogate the sample. Our strategy will employ four key techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.
Caption: Overall workflow for assessing the purity of this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the gold standard for determining the purity of non-volatile organic compounds like substituted anilines.[5][6] It separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[7]
Causality Behind Experimental Choices:
-
Reverse-Phase HPLC (RP-HPLC): We choose a C18 column, which is a nonpolar stationary phase. This compound is a moderately polar molecule, making it well-suited for retention and separation on a C18 column using a polar mobile phase.[5]
-
Gradient Elution: A gradient of increasing organic solvent (acetonitrile) is used. This ensures that both more polar and less polar impurities are eluted from the column within a reasonable time, providing a comprehensive impurity profile.
-
Acidified Mobile Phase: A small amount of formic or trifluoroacetic acid is added to the mobile phase. This protonates the aniline moiety, leading to sharper, more symmetrical peaks and improved chromatographic performance.[6]
-
UV Detection: Anilines possess a chromophore, allowing for sensitive detection using a UV detector. We will monitor at 254 nm, a common wavelength for aromatic compounds.
Experimental Protocol: HPLC Purity Assay
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in HPLC-grade Water.
-
Solvent B: 0.1% Acetonitrile.
-
Filter and degas both solvents prior to use.
-
-
Standard & Sample Preparation:
-
Prepare a stock solution of this compound from each supplier at 1.0 mg/mL in a 50:50 mixture of Solvent A and Solvent B.
-
Dilute this stock solution to a working concentration of 0.1 mg/mL with the same diluent.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B (equilibration)
-
-
-
Data Analysis:
Caption: Step-by-step workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatile Impurities
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[11] It is particularly useful for detecting residual solvents or volatile byproducts from the synthesis that might be missed by HPLC.[12]
Causality Behind Experimental Choices:
-
Electron Ionization (EI): We use standard EI at 70 eV. This provides reproducible fragmentation patterns that can be compared against mass spectral libraries (like NIST) for tentative impurity identification.
-
DB-5ms Column: This is a common, robust, and relatively nonpolar column suitable for a wide range of analytes, including substituted anilines.[6]
-
Derivatization (Optional but Recommended): Anilines can sometimes exhibit poor peak shape (tailing) due to their basicity. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or an acylating agent can improve volatility and chromatography.[13] However, for a general purity screen, direct injection is often sufficient.
Experimental Protocol: GC-MS Impurity Profile
-
Sample Preparation:
-
Dissolve a small amount (approx. 1 mg) of this compound from each supplier in 1 mL of GC-grade Dichloromethane.
-
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split mode, 50:1).
-
Oven Program:
-
Initial: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Scan Range: 40-450 m/z.
-
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Identify the main peak corresponding to this compound.
-
Analyze the mass spectra of minor peaks and search against a spectral library to tentatively identify impurities.
-
Nuclear Magnetic Resonance (NMR): The Gold Standard for Structure
¹H and ¹³C NMR spectroscopy are unparalleled for structural confirmation and provide a unique way to assess purity.[14] Unlike chromatographic techniques that rely on separation, NMR analyzes the bulk sample. The presence of signals not attributable to this compound is a direct indication of impurities.
Causality Behind Experimental Choices:
-
Deuterated Solvent: Chloroform-d (CDCl₃) is a common solvent that dissolves many organic compounds and has a simple, well-defined solvent signal.
-
¹H NMR: This is the primary experiment. Purity is assessed by comparing the integration of impurity signals to the main compound signals.[15] For example, if a signal from an impurity integrates to 0.01 when a single proton signal of the main compound is set to 1.00, this suggests a ~1% molar impurity level.
-
¹³C NMR: While less sensitive, a ¹³C NMR spectrum can reveal the presence of impurities that may not have distinct proton signals, providing complementary information.
Experimental Protocol: NMR Purity Assessment
-
Sample Preparation:
-
Accurately weigh 10-15 mg of this compound from each supplier into a clean NMR tube.
-
Add ~0.6 mL of CDCl₃.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (e.g., d1 = 5 seconds) to allow for full relaxation of all protons for accurate integration.
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
-
Data Analysis:
-
In the ¹H spectrum, identify the characteristic peaks for this compound (aromatic protons, ethoxy group CH₂ and CH₃).
-
Carefully examine the baseline for any small, unassigned peaks.
-
Integrate the impurity peaks relative to a known signal from the main compound to estimate the molar percentage of the impurity.
-
Melting Point: A Simple, Physical Indicator of Purity
The melting point is a fundamental physical property of a crystalline solid. For a pure substance, the melting range is typically sharp (0.5 - 2 °C).[16] The presence of impurities disrupts the crystal lattice, which typically causes two effects: a depression of the melting point and a broadening of the melting range.[17][18][19]
Experimental Protocol: Melting Point Determination
-
Sample Preparation:
-
Ensure the sample is dry and finely powdered.
-
-
Measurement:
-
Pack a small amount of the sample into a capillary tube.
-
Use a calibrated melting point apparatus.
-
Heat the sample slowly (1-2 °C/min) near the expected melting point.
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting range is T1-T2.
-
Comparative Data Summary
To illustrate the power of this multi-modal approach, let's consider hypothetical results from three different suppliers.
| Parameter | Supplier A | Supplier B | Supplier C | Interpretation |
| CoA Purity | >99.0% (HPLC) | >99.5% (HPLC) | >99.0% (GC) | Supplier B claims the highest purity. Supplier C uses GC, which may not be ideal for this compound. |
| HPLC Purity (Our Lab) | 99.6% | 99.7% | 98.5% (with one major impurity at 5.2 min) | Our HPLC results confirm the high purity of A and B, but C is significantly less pure. |
| GC-MS Analysis | No significant impurities detected. | One minor peak detected (~0.2%), identified as residual nitrobenzene. | Two impurity peaks detected (~0.8% and ~0.6%). | Supplier B has a trace volatile impurity. Supplier C has multiple, more significant volatile impurities. |
| ¹H NMR Analysis | Clean spectrum, matches reference. | Clean spectrum, matches reference. | Small, broad signals in the aromatic region, inconsistent with the main structure. | NMR confirms the structural integrity of A and B, but indicates structural impurities in C. |
| Melting Point | 85.5 - 86.0 °C | 85.2 - 86.0 °C | 82.0 - 85.0 °C | Supplier A shows a very sharp melting range. Supplier B is good. Supplier C shows significant depression and broadening, indicating bulk impurities. |
| Overall Assessment | Excellent. Recommended for all applications. | Very Good. Acceptable for most uses, but the trace volatile impurity should be noted. | Poor. Not recommended for use in sensitive applications like drug development. | A clear decision can be made based on the consolidated, self-validating data. |
Conclusion and Recommendations
This guide demonstrates that a robust assessment of chemical purity requires more than a cursory glance at a supplier's CoA. By employing an orthogonal set of analytical techniques—HPLC for non-volatile impurities, GC-MS for volatile components, NMR for structural verification, and melting point as a physical check—researchers can build a comprehensive and trustworthy quality profile for critical reagents like this compound.
For professionals in drug development, this level of scrutiny is not optional; it is a necessity. Adhering to the principles outlined in guidelines like ICH Q3A for impurity control is critical.[20][21][22] Based on our hypothetical data, Supplier A provides the material with the highest confidence in its purity. Supplier B is a viable alternative, though the presence of a known volatile impurity warrants consideration depending on the specific application. Supplier C 's product shows clear deficiencies across multiple analytical platforms and should be avoided for rigorous scientific work.
Ultimately, investing the time to independently verify reagent quality is a critical risk mitigation strategy, preventing the loss of valuable time, resources, and, most importantly, ensuring the integrity and safety of your research and development programs.
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Advent Chembio. What is Certificate of Analysis (CoA) in Chemistry?. [Link]
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U.S. Pharmacopeia. <621> CHROMATOGRAPHY. [Link]
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U.S. Pharmacopeia. <621> CHROMATOGRAPHY (Alternative Link). [Link]
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Study.com. How can the melting point measurement be used to assess the identity and the purity of crystalline materials?. [Link]
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Agilent. Understanding the Latest Revisions to USP <621>. [Link]
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ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
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Brittain, C. G. Using Melting Point to Determine Purity of Crystalline Solids. [Link]
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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Synthetic Pathways for 3-Chloro-4-ethoxyaniline
Introduction
3-Chloro-4-ethoxyaniline is a key substituted aniline intermediate, pivotal in the synthesis of various high-value organic molecules, including pharmaceuticals and specialized dyes. The strategic placement of its chloro, ethoxy, and amino functionalities makes it a versatile building block. However, the efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for researchers and process chemists. An ideal synthetic pathway must balance reagent cost, operational simplicity, scalability, and final product yield and purity.
This guide provides an in-depth comparative analysis of two primary synthetic pathways to this compound. We will dissect each route, offering detailed experimental protocols, a thorough cost-benefit analysis, and field-proven insights to guide you in selecting the optimal method for your specific laboratory or pilot-plant requirements.
Pathway 1: Direct Chlorination of 4-Ethoxyaniline
This approach is the most direct, employing the readily available starting material, 4-ethoxyaniline (also known as p-phenetidine), and subjecting it to electrophilic aromatic substitution. The primary challenge in this pathway lies in achieving mono-chlorination at the desired position (ortho to the amino group and meta to the ethoxy group) while avoiding di-chlorination or other isomeric byproducts.
Reaction Scheme
Caption: Pathway 1: Direct Chlorination.
Causality Behind Experimental Choices
The choice of chlorinating agent is critical. While elemental chlorine could be used, it is highly toxic and difficult to handle in a standard laboratory setting, often leading to over-chlorination.
-
N-Chlorosuccinimide (NCS): NCS is a mild, solid, and easy-to-handle electrophilic chlorinating agent.[1] It provides a controlled source of Cl+ and is highly effective for activated aromatic rings like 4-ethoxyaniline. The reaction is typically run in a polar aprotic solvent like acetonitrile to facilitate solubility and moderate reactivity.
-
Sodium Hypochlorite (NaOCl): An inexpensive and readily available alternative, NaOCl (bleach) can also be used.[2][3] However, reactions with NaOCl are often less selective and can be more sensitive to pH and temperature, potentially leading to a wider range of byproducts.
Experimental Protocol (Using NCS)
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-ethoxyaniline (13.7 g, 100 mmol) and acetonitrile (100 mL).
-
Reagent Addition: Cool the solution to 0-5°C using an ice bath. Add N-Chlorosuccinimide (13.35 g, 100 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: Allow the reaction mixture to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction by adding water (100 mL). Extract the product with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude oil via column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) or recrystallization to afford pure this compound.
Pathway 2: Etherification of 2-Chloro-4-nitrophenol and Subsequent Reduction
This two-step pathway offers superior regiochemical control. It begins with the etherification of 2-Chloro-4-nitrophenol, a readily available intermediate, followed by the reduction of the nitro group to the target aniline. This route is often preferred in industrial settings where predictability and purity are paramount.[4][5]
Reaction Scheme
Caption: Pathway 2: Etherification-Reduction.
Causality Behind Experimental Choices
-
Step 1: Williamson Ether Synthesis: This is a classic, robust, and high-yielding method for forming ethers. 2-Chloro-4-nitrophenol is deprotonated by a mild base (e.g., potassium carbonate) to form a phenoxide, which then acts as a nucleophile, attacking an ethylating agent (e.g., ethyl bromide or ethyl iodide) via an Sₙ2 reaction. Acetone is a common solvent as it is polar enough to dissolve the salts but aprotic, which is ideal for Sₙ2 reactions.
-
Step 2: Nitro Group Reduction: The reduction of an aromatic nitro group is a fundamental transformation.
-
Iron Powder (Fe): Reduction with iron powder in the presence of an acid (like HCl or acetic acid) is a cost-effective and traditional method, particularly suitable for large-scale synthesis.[5][6][7] It avoids the use of more expensive or toxic heavy metals. The reaction generates iron oxide sludge, which requires proper disposal.
-
Tin(II) Chloride (SnCl₂): Stannous chloride is another effective reducing agent for this transformation, often providing cleaner reactions and simpler work-ups on a lab scale.[8][9] However, it is more expensive than iron and generates tin waste.
-
Experimental Protocol (Using Fe/HCl Reduction)
Step 1: Synthesis of 1-Chloro-2-ethoxy-4-nitrobenzene
-
Setup: In a 500 mL flask, combine 2-Chloro-4-nitrophenol (17.35 g, 100 mmol), potassium carbonate (20.7 g, 150 mmol), and acetone (200 mL).
-
Reagent Addition: Add ethyl bromide (16.3 g, 150 mmol) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 6-8 hours, monitoring by TLC.
-
Work-up: After cooling, filter off the inorganic salts and wash the filter cake with fresh acetone. Concentrate the combined filtrates under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (150 mL), wash with 1M NaOH (2 x 50 mL) and then brine (50 mL). Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield the intermediate, which is often pure enough for the next step.
Step 2: Reduction to this compound
-
Setup: To a 500 mL flask, add the crude 1-Chloro-2-ethoxy-4-nitrobenzene (approx. 100 mmol), iron powder (28 g, 500 mmol), ethanol (150 mL), and water (30 mL).
-
Reaction: Heat the vigorously stirred mixture to 70-80°C. Add concentrated hydrochloric acid (5 mL) dropwise via an addition funnel. The reaction is exothermic.
-
Completion: After the initial exotherm subsides, maintain the reflux for 2-3 hours until the nitro intermediate is consumed (monitor by TLC).
-
Work-up: Cool the reaction mixture slightly and filter it hot through a pad of Celite to remove the iron sludge, washing the pad with hot ethanol.
-
Purification: Concentrate the filtrate. Add water (100 mL) and ethyl acetate (150 mL). Make the aqueous layer basic (pH 8-9) with a sodium carbonate solution. Separate the layers, and extract the aqueous phase with more ethyl acetate (2 x 50 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to give the final product.
Cost-Benefit and Performance Comparison
The choice between these pathways often hinges on a trade-off between the cost of starting materials, the number of synthetic steps, and the overall process efficiency.
| Parameter | Pathway 1: Direct Chlorination | Pathway 2: Etherification-Reduction |
| Starting Materials | 4-Ethoxyaniline, N-Chlorosuccinimide | 2-Chloro-4-nitrophenol, Ethyl Bromide, Iron Powder, HCl |
| Estimated Reagent Cost | Moderate to High (NCS is relatively expensive)[1][10][11] | Low to Moderate (All reagents are commodity chemicals)[6][12][13] |
| Number of Steps | 1 | 2 |
| Process Simplicity | High (Fewer unit operations) | Moderate (Requires isolation of an intermediate) |
| Typical Overall Yield | 65-80% (Highly dependent on selectivity) | 75-90% (More reliable and predictable)[5] |
| Purity & Work-up | Requires careful chromatographic purification to remove isomers. | Generally cleaner; intermediate is often crystalline. Final product may require less intensive purification. |
| Scalability | Good, but selectivity can be an issue on a larger scale. | Excellent; this is a classic industrial sequence. |
| Safety Concerns | Handling of a potent chlorinating agent. | Handling of flammable solvents and corrosive acid. Exothermic reduction step requires careful control. |
| Environmental Impact | Organic solvent waste. | Generates significant iron sludge waste which requires disposal. |
Conclusion and Recommendation
Pathway 1 (Direct Chlorination) is an attractive option for rapid, small-scale synthesis where the directness of a single step is advantageous. Its primary drawback is the potential for isomeric impurities, which necessitates careful purification and may lower the usable yield. It is best suited for research laboratories where speed is a priority and advanced purification techniques are readily available.
Pathway 2 (Etherification-Reduction) , despite being a two-step process, is often the superior choice for larger-scale and industrial applications. Its key advantages are the use of inexpensive starting materials and excellent regiochemical control, leading to a purer final product and a more reliable, higher overall yield.[4][5] While it generates inorganic waste, the process is robust, predictable, and highly scalable.
For researchers and drug development professionals, the final decision should be guided by the scale of the synthesis, purity requirements, and available budget. For producing high-purity material in quantities greater than a few grams, Pathway 2 is the recommended route due to its superior control, cost-effectiveness at scale, and overall reliability.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-4-ethoxyaniline
Introduction: As a halogenated aromatic amine, 3-Chloro-4-ethoxyaniline is a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. However, its chemical structure also confers significant toxicological and environmental hazards. Improper disposal is not merely a regulatory violation; it poses a direct threat to personnel safety and ecosystem health. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory compliance. Our objective is to empower researchers with the knowledge to manage this chemical waste stream responsibly, ensuring a safe laboratory environment.
Hazard Profile and Regulatory Context
Understanding the specific hazards of this compound is fundamental to appreciating the necessity of stringent disposal protocols. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally analogous compounds (e.g., other chloroanilines and aromatic amines) provide a clear and reliable hazard profile.[1][2][3] The primary risks are associated with its toxicity upon ingestion, dermal contact, or inhalation, and its significant danger to aquatic ecosystems.[4][5][6]
Table 1: Summary of Key Hazards (Based on Analogous Compounds)
| Hazard Class | GHS Classification | Rationale and Implication for Disposal |
| Acute Toxicity | Category 3 or 4 (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled.[2][3][7] This necessitates the use of comprehensive Personal Protective Equipment (PPE) at all times and mandates that all waste, including contaminated labware, be treated as hazardous. |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction.[7] Repeated or prolonged contact can lead to sensitization. Disposal procedures must minimize any potential for skin contact. |
| Carcinogenicity | Suspected | Some chloroanilines are suspected of causing cancer. This long-term health hazard requires minimizing exposure to the lowest feasible levels, a principle that extends to waste handling. |
| Aquatic Toxicity | Acute & Chronic, Category 1 | Very toxic to aquatic life with long-lasting effects.[3][4] This is a critical driver for disposal protocols. Direct discharge into the environment is strictly prohibited, as even minute quantities can cause significant ecological damage.[6][8] |
From a regulatory standpoint, this compound waste falls under the purview of the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9][10] Due to its characteristics, it would likely be classified under EPA hazardous waste codes for toxic wastes (T) or halogenated organic compounds.[11][12][13] All disposal activities must comply with local, state, and federal regulations.
Core Disposal Protocol: A Step-by-Step Guide
The fundamental principle for disposing of this compound is that it must be managed by a licensed professional hazardous waste disposal service.[8][14] Under no circumstances should this chemical or its rinsate be disposed of down the drain or in regular trash. [7][8]
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the chemical or its waste, ensure a complete PPE ensemble is worn. The goal is to create a complete barrier against dermal, ocular, and respiratory exposure.[8][15]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) are mandatory. Always inspect gloves for tears or punctures before use.
-
Eye Protection: ANSI-rated safety glasses with side shields are the minimum requirement. For tasks with a splash risk, chemical splash goggles are required.
-
Body Protection: A fully buttoned laboratory coat must be worn. For larger quantities or spill cleanup, a chemically resistant apron or coveralls are recommended.
-
Respiratory Protection: All handling of solid this compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
Step 2: Waste Segregation and Containment
Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.[8]
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for all this compound waste. The container must be in good condition with no leaks or cracks.
-
Labeling: The label must, at a minimum, include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Environmental Hazard")
-
-
Collection: Carefully transfer waste into the designated container using funnels or other tools to prevent spillage.
-
Incompatibility: Store the waste container away from incompatible materials, particularly strong oxidizing agents and acids, to prevent hazardous reactions.[8][16] Keep the container tightly sealed when not in use and store it in a cool, dry, well-ventilated area designated for hazardous waste accumulation.[8][17]
Step 3: Managing Contaminated Materials and "Empty" Containers
Any item that comes into contact with this compound is considered hazardous waste.
-
Contaminated Labware: Disposable items such as gloves, pipette tips, and weighing papers must be collected in a sealed bag or container, labeled as hazardous waste, and disposed of with the chemical waste.[18]
-
"Empty" Containers: A container that held this compound is not truly empty. It must be decontaminated via a triple-rinse procedure.[18]
-
Rinse the container three times with a suitable solvent (e.g., methanol or acetone).
-
Crucially, collect all three rinsates in a designated halogenated solvent waste container. This rinsate is hazardous waste.
-
Only after the triple-rinse can the container be managed as non-hazardous waste, though it should be defaced to prevent reuse.
-
Step 4: Spill Management Protocol
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.[18]
-
Evacuate and Alert: Immediately alert personnel in the area and evacuate if necessary. Ensure the area is well-ventilated, typically by ensuring the chemical fume hood is operational.[1]
-
Control Ignition Sources: Remove all sources of ignition from the area.
-
Contain the Spill: For solid spills, gently cover with an inert absorbent material like vermiculite or sand. Do not sweep dry powder , as this can generate dust.[1] For liquid spills, dike the spill with absorbent pads or sand.
-
Collect Waste: Carefully scoop or sweep the contained material into a designated hazardous waste container.[1][14]
-
Decontaminate: Clean the spill area with a suitable solvent and collect all cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department immediately.
Step 5: Arranging for Professional Disposal
The final and most critical step is the legal and safe disposal of the accumulated waste.
-
Contact EHS: Coordinate with your institution's EHS department or a contracted licensed hazardous waste disposal company.[8][14] They are trained to handle, transport, and dispose of chemical waste in compliance with all regulations.
-
Provide Information: Be prepared to provide the full chemical name, quantity, and hazard information for the waste.
-
Documentation: Maintain all records of waste disposal as required by your institution and regulatory agencies.[8]
Visualization of the Disposal Workflow
To clarify the decision-making process, the following diagram outlines the logical flow from waste generation to final disposal.
Caption: Decision workflow for handling this compound waste.
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Amine Disposal For Businesses. Collect and Recycle. [Link]
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New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. WIT Press. [Link]
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Navigating the Safe Handling of 3-Chloro-4-ethoxyaniline: A Guide to Personal Protective Equipment
The responsible and safe handling of chemical reagents is the bedrock of innovative and successful research. This guide provides essential, immediate safety and logistical information for the use of 3-Chloro-4-ethoxyaniline, with a focus on the selection and proper use of Personal Protective Equipment (PPE). As a substituted aromatic amine, this compound and its structural analogs present significant health hazards that necessitate stringent safety protocols to minimize exposure and ensure the well-being of laboratory personnel.
Hazard Assessment: Understanding the Risks
Key hazards associated with aromatic amines include:
-
Acute Toxicity: These compounds can be harmful if swallowed, in contact with skin, or if inhaled.[1] Symptoms of acute exposure can include irritation to the skin and eyes, as well as systemic effects.
-
Skin Sensitization: A significant risk is the potential to cause an allergic skin reaction upon contact.[1][2] Once an individual is sensitized, subsequent exposures, even to minute quantities, can trigger a severe skin response.
-
Serious Eye Damage/Irritation: Direct contact with the eyes can cause serious irritation.[1]
-
Long-Term Health Effects: Aromatic amines as a class are known to have long-term health consequences. Some are suspected of causing genetic defects or cancer.[1][2]
Therefore, all handling of this compound must be conducted with the assumption that it is a hazardous substance, and appropriate engineering controls and personal protective equipment must be employed.
Personal Protective Equipment (PPE) Selection: A Multi-layered Defense
The selection of appropriate PPE is critical to creating a barrier between the researcher and the chemical. The following recommendations are based on a comprehensive risk assessment for handling this compound and similar aromatic amines.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil) | Provides a barrier against dermal absorption. Double-gloving is recommended for extended handling or when working with larger quantities. |
| Eye Protection | Chemical safety goggles | Protects against splashes and airborne particles. A face shield should be worn in conjunction with goggles when there is a significant splash hazard. |
| Body Protection | Laboratory coat | A standard lab coat protects the skin and personal clothing from minor spills and contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | A properly functioning chemical fume hood is the primary engineering control to prevent inhalation of vapors or dust. If handling outside of a fume hood is unavoidable, a NIOSH-approved respirator with organic vapor cartridges is necessary.[3] |
Step-by-Step PPE Protocol: Ensuring Procedural Integrity
The proper sequence of donning (putting on) and doffing (taking off) PPE is as crucial as the selection of the equipment itself to prevent cross-contamination.
Donning Procedure:
-
Lab Coat: Put on a clean, properly fitting laboratory coat and fasten it completely.
-
Gloves (First Pair): Don the first pair of nitrile gloves, ensuring they are pulled over the cuffs of the lab coat.
-
Gloves (Second Pair): If double-gloving, put on the second pair of nitrile gloves over the first.
-
Eye Protection: Put on chemical safety goggles. If a splash hazard exists, add a face shield.
Doffing Procedure:
-
Gloves (Outer Pair): If double-gloved, remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Lab Coat: Unfasten the lab coat. Remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body. Hang it in the designated area or dispose of it if it is grossly contaminated.
-
Eye Protection: Remove eye protection by handling the ear or head straps.
-
Gloves (Inner Pair): Remove the final pair of gloves using the same inside-out technique.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Disposal of Contaminated PPE: Completing the Safety Cycle
All disposable PPE that has come into contact with this compound must be considered hazardous waste.
-
Gloves: Dispose of contaminated gloves in a designated, labeled hazardous waste container immediately after removal.
-
Lab Coats: Disposable lab coats should be placed in the hazardous waste stream. Reusable lab coats must be professionally laundered by a service experienced in handling chemically contaminated clothing and should not be taken home.[2]
-
Other Disposable Items: Any other contaminated disposable items, such as weighing paper or pipette tips, should also be disposed of as hazardous waste.
By adhering to these rigorous PPE protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.
Visualizing the PPE Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
-
CPAchem. (2024). Safety data sheet: 4-Ethoxyaniline. Retrieved from [Link]
-
Carl Roth. (2025). Safety Data Sheet: 3-Chloroaniline. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
